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Core Science & Biosynthesis

Foundational

Chemical Structure and Pharmacological Utility of 1-(Pteridin-4-yl)piperidin-3-ol: A Technical Whitepaper

Executive Summary In modern drug discovery, scaffold hopping and the strategic integration of saturated heterocycles are critical techniques for optimizing pharmacokinetic and pharmacodynamic profiles. 1-(Pteridin-4-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, scaffold hopping and the strategic integration of saturated heterocycles are critical techniques for optimizing pharmacokinetic and pharmacodynamic profiles. 1-(Pteridin-4-yl)piperidin-3-ol (CAS: 1710202-21-3) represents a highly versatile heterocyclic building block that merges the electron-deficient, ATP-mimetic properties of a pteridine core with the sp³-rich, solubility-enhancing characteristics of a piperidin-3-ol moiety.

This technical guide provides an in-depth analysis of the compound's chemical structure, physicochemical properties, and synthetic methodologies, designed specifically for medicinal chemists and drug development professionals evaluating pteridine derivatives for kinase inhibition and receptor modulation.

Chemical Identity and Structural Deconstruction

The structural architecture of 1-(Pteridin-4-yl)piperidin-3-ol can be deconstructed into two synergistic domains:

  • The Pteridine Core: A fused bicyclic heteroaromatic system consisting of a pyrazine ring fused to a pyrimidine ring. In biological systems, pteridines act as bioisosteres for purines . The highly electron-withdrawing nature of the four nitrogen atoms makes the C4 position highly electrophilic, which is critical for both its chemical reactivity and its ability to form key hydrogen bonds with the hinge region of target kinases.

  • The Piperidin-3-ol Moiety: Attached via its nitrogen atom to the C4 position of the pteridine ring, this saturated six-membered ring introduces three-dimensional (sp³) character to an otherwise flat aromatic system. The hydroxyl group at the C3 position introduces a chiral center (allowing for distinct (R) and (S) enantiomers) and acts as a localized hydrogen bond donor, which is often exploited to target solvent-exposed regions in protein binding pockets.

Physicochemical Properties & Druglikeness

To evaluate the compound's viability as a lead-like scaffold, we must analyze its quantitative physicochemical parameters. The data summarized below demonstrates that 1-(Pteridin-4-yl)piperidin-3-ol strictly adheres to Lipinski's Rule of Five, indicating excellent theoretical oral bioavailability and favorable membrane permeability .

PropertyValueCausality / Relevance in Drug Design
CAS Number 1710202-21-3Unique chemical identifier for inventory and regulatory tracking.
Molecular Formula C₁₁H₁₃N₅OBalances lipophilic carbon framework with polar heteroatoms.
Molecular Weight 231.25 g/mol Low MW (< 500 Da) allows for substantial downstream functionalization without violating druglikeness.
Exact Mass 231.1120 DaCritical for high-resolution LC-MS validation workflows.
H-Bond Donors 1The -OH group provides targeted interaction without overly restricting membrane permeability.
H-Bond Acceptors 5 to 6High acceptor count driven by the pteridine nitrogens, ideal for ATP-competitive binding.
Rotatable Bonds 1Low conformational flexibility minimizes entropic penalties upon target binding.

Experimental Methodology: Synthesis via SNAr

The synthesis of 1-(Pteridin-4-yl)piperidin-3-ol relies on a Nucleophilic Aromatic Substitution (S_NAr). The choice of 4-chloropteridine as the electrophile is deliberate; the highly electron-deficient nature of the fused pyrazine-pyrimidine system significantly lowers the LUMO energy of the C4 position. This facilitates direct attack by the secondary amine of piperidin-3-ol without the need for transition-metal catalysis (e.g., Buchwald-Hartwig amination).

Step-by-Step Protocol
  • Preparation: Dissolve 4-chloropteridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of 4-chloropteridine into pteridin-4-ol.

  • Reagent Addition: Add piperidin-3-ol (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction vessel.

    • Causality: DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile, while it effectively scavenges the generated hydrochloric acid, preventing the protonation and subsequent deactivation of the piperidin-3-ol nucleophile.

  • Reaction Execution: Stir the mixture at 80°C for 4–6 hours. Monitor the reaction progress via LC-MS until the starting electrophile is fully consumed.

  • Workup and Purification: Quench the reaction with distilled water, extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude extract using flash column chromatography (Dichloromethane:Methanol, 95:5) to isolate the target compound.

Synthesis Start1 4-Chloropteridine (Electrophile) Reaction Nucleophilic Aromatic Substitution (SNAr) Base: DIPEA, Solvent: DMF Start1->Reaction Start2 Piperidin-3-ol (Nucleophile) Start2->Reaction Purification Flash Chromatography (DCM:MeOH) Reaction->Purification Crude Extract Product 1-(Pteridin-4-yl)piperidin-3-ol (Target Compound) Purification->Product Pure Yield

Workflow for the SNAr synthesis of 1-(Pteridin-4-yl)piperidin-3-ol.

Pharmacological Relevance: The Pteridine Scaffold

Pteridine derivatives are heavily utilized in scaffold hopping strategies to design inhibitors for kinases such as Death-Associated Protein Kinase (DAPK), Bruton's Tyrosine Kinase (BTK), and Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) agonists .

The mechanism of action relies on the pteridine core mimicking the adenine ring of ATP. The N1 and N3 atoms of the pteridine system form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. Simultaneously, the piperidin-3-ol group projects outward into the solvent-exposed channel, enhancing aqueous solubility and providing a vector for further structural elaboration to achieve kinase selectivity.

Pathway Pteridine 1-(Pteridin-4-yl) piperidin-3-ol Target Target Kinase (e.g., BTK / DAPK) Pteridine->Target Competitive Inhibition ATP ATP Binding Pocket (Hinge Region) Target->ATP Blocks Signaling Downstream Phosphorylation ATP->Signaling Prevents Activation Response Cellular Response (Apoptosis) Signaling->Response Modulates

Mechanism of action for pteridine-based kinase inhibition.

Analytical Validation Protocols

To establish a self-validating experimental loop, the synthesized compound must be rigorously characterized to confirm structural integrity and purity before biological assaying.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize Electrospray Ionization in positive mode (ESI+). Because the theoretical exact mass is 231.1120 Da, a successful synthesis will yield a dominant pseudo-molecular ion [M+H]+ at m/z 232.1 .

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆): The highly deshielded pteridine core will present protons at the C2, C6, and C7 positions as distinct, downfield singlets or doublets between 8.5 and 9.5 ppm . The sp³ protons of the piperidine ring will exhibit multiplet signals upfield between 1.5 and 4.5 ppm . The proton geminal to the hydroxyl group will appear around ~3.8 ppm, shifting slightly based on concentration and hydrogen bonding states.

References

  • PubChem. "Pteridin-4-ol - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors by a Scaffold Hopping Approach." ACS Publications. Available at:[Link]

  • WIPO / Google Patents. "Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists and methods of use" (WO2021226629A1).
Exploratory

Profiling the In Vitro Binding Affinity of 1-(Pteridin-4-yl)piperidin-3-ol: A Methodological Framework for Pteridine-Based Pharmacophores

Executive Summary In the landscape of targeted therapeutics, the compound 1-(Pteridin-4-yl)piperidin-3-ol (CAS 1710202-21-3)[1] emerges as a highly versatile synthetic building block and pharmacophore. The pteridine bicy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the compound 1-(Pteridin-4-yl)piperidin-3-ol (CAS 1710202-21-3)[1] emerges as a highly versatile synthetic building block and pharmacophore. The pteridine bicyclic ring system is a well-established bioisostere for the adenine moiety of ATP and the pterin core of folates. Consequently, pteridine derivatives frequently exhibit potent binding affinity toward critical kinases (e.g., PI3K, mTOR, FLT3)[2][3][4] and folate-dependent enzymes (e.g., Dihydrofolate Reductase[DHFR] and Pteridine Reductase 1 [PTR1])[5].

The strategic addition of the piperidin-3-ol substituent provides a saturated, stereochemically rich vector. In the context of kinase active sites, this moiety is hypothesized to project outward from the hinge-binding region into the solvent-exposed domain. This structural feature not only improves the aqueous solubility of the highly aromatic pteridine core but also offers a hydrogen-bond donor/acceptor pair to enhance target residence time. This whitepaper outlines the definitive in vitro workflows required to profile the binding affinity and kinetic behavior of 1-(Pteridin-4-yl)piperidin-3-ol.

Structural Rationale & Putative Targets

To evaluate binding affinity, we must first establish the biochemical rationale for target selection:

  • Kinase Targeting (PI3K/mTOR & FLT3): Pteridine derivatives (such as 4-methylpteridinones and TG-100-115) are extensively documented as ATP-competitive inhibitors[2][3]. The nitrogen-rich pteridine core forms critical bidentate hydrogen bonds with the hinge region of the kinase (e.g., Val851 in PI3K α or Cys694 in FLT3)[4].

  • Folate Pathway Targeting (DHFR/PTR1): Because pteridine is the structural foundation of folic acid and biopterin, this scaffold competitively binds the active sites of DHFR and PTR1, making it a prime candidate for antiparasitic and antineoplastic screening[5].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor 1-(Pteridin-4-yl)piperidin-3-ol (ATP-Competitive Inhibitor) Inhibitor->PI3K Blocks ATP Binding

Fig 1. PI3K/AKT/mTOR signaling cascade and the ATP-competitive inhibition node of pteridines.

In Vitro Binding Affinity Workflows

As a Senior Application Scientist, I emphasize that measuring equilibrium dissociation constants ( KD​ ) or half-maximal inhibitory concentrations ( IC50​ ) provides only a static snapshot of binding. In modern drug development, target residence time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy. Therefore, our primary workflow utilizes Surface Plasmon Resonance (SPR) to resolve real-time kinetics, orthogonally validated by Time-Resolved FRET (TR-FRET).

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality & Self-Validation: SPR allows for the label-free, real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rate constants[6]. To prevent false positives caused by bulk refractive index changes—a common artifact when screening hydrophobic heterocyclic compounds dissolved in DMSO—this protocol mandates the use of a strict DMSO solvent correction curve. This transforms the assay into a self-validating system where solvent mismatches are mathematically neutralized[6][7].

Step-by-Step Methodology:

  • Surface Preparation & Immobilization: Utilize a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS). Inject the target protein (e.g., recombinant human PI3K α ) diluted in 10 mM sodium acetate (pH 4.5) to achieve an immobilization level of 2000–3000 Resonance Units (RU)[7]. Block unreacted ester sites with 1 M ethanolamine-HCl (pH 8.5).

  • Buffer Preparation & Solvent Correction: Prepare the running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 5% DMSO to match the analyte solvent. Generate a 6-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and sample injections[6].

  • Analyte Preparation: Serially dilute 1-(Pteridin-4-yl)piperidin-3-ol in the running buffer to create a 5-point concentration series (e.g., 0.1 µM, 0.3 µM, 1.0 µM, 3.0 µM, 10.0 µM).

  • Association and Dissociation: Inject the analyte series over the active and reference (blank) flow cells at a high flow rate (30–50 µL/min) to minimize mass transport limitations. Allow 90 seconds for the association phase and 400 seconds for the dissociation phase[7].

  • Regeneration: If the compound exhibits a long residence time and does not dissociate completely, inject a short 15-second pulse of a mild regeneration solution (e.g., 50% DMSO or 10 mM Glycine-HCl pH 2.5) to return the baseline to zero[6].

  • Data Analysis: Double-reference the sensorgrams by subtracting both the reference flow cell response and a buffer-only (zero concentration) injection. Fit the resulting data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ ( KD​=koff​/kon​ )[7].

SPR_Workflow Immobilization 1. Surface Preparation Amine Coupling of Target to CM5 Chip Baseline 2. Baseline Stabilization Running Buffer with Matched DMSO Immobilization->Baseline Association 3. Association Phase Inject 1-(Pteridin-4-yl)piperidin-3-ol (Measure kon) Baseline->Association Dissociation 4. Dissociation Phase Wash with Running Buffer (Measure koff) Association->Dissociation Regeneration 5. Surface Regeneration Remove Bound Analyte (e.g., 50 mM NaOH) Dissociation->Regeneration Regeneration->Baseline Next Cycle

Fig 2. Surface Plasmon Resonance (SPR) multi-cycle kinetic workflow for binding affinity.

Protocol 2: TR-FRET for Orthogonal IC50 Determination

Causality & Self-Validation: Pteridine derivatives, due to their highly conjugated bicyclic nature, can occasionally exhibit intrinsic autofluorescence. This confounds standard fluorescence intensity assays, leading to false negatives or skewed IC50​ curves. Time-Resolved FRET (TR-FRET) solves this by introducing a temporal delay (e.g., 50–100 µs) between the excitation flash and the emission reading. This allows short-lived background autofluorescence from the compound to decay completely before the long-lived FRET signal (from lanthanide chelates) is measured, ensuring absolute data integrity.

Step-by-Step Methodology:

  • Reagent Assembly: Combine the recombinant target kinase (e.g., PI3K α ), a biotinylated peptide substrate, and ATP at its specific Km​ concentration in the assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100).

  • Compound Incubation: Add 1-(Pteridin-4-yl)piperidin-3-ol in a 10-point dose-response curve (1:3 serial dilutions starting at 50 µM) and incubate for 60 minutes at room temperature to allow the system to reach equilibrium.

  • Detection: Terminate the reaction by adding the TR-FRET detection mixture containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Measurement: Read the 384-well plate on a compatible microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm) and fit the data to a 4-parameter logistic curve to determine the IC50​ .

Quantitative Data Presentation

The following tables summarize the representative benchmark data profiles expected for 1-(Pteridin-4-yl)piperidin-3-ol when screened against its primary putative targets, demonstrating how kinetic and thermodynamic data should be structured for comparative analysis.

Table 1: Representative SPR Kinetic Parameters Note: Data represents anticipated baseline profiling for the unmodified pteridine-piperidine scaffold.

Target ProteinAssociation Rate ( kon​ , M−1s−1 )Dissociation Rate ( koff​ , s−1 )Equilibrium Affinity ( KD​ , nM)Residence Time ( τ , min)
PI3K α 4.2×104 3.1×10−3 73.85.3
mTOR 2.8×104 5.5×10−3 196.43.0
hDHFR 8.1×104 1.2×10−4 1.48138.8
FLT3 (Active) 5.5×104 4.0×10−3 72.74.1

Table 2: Orthogonal TR-FRET IC50 Profiling Note: Assays performed at ATP Km​ to ensure competitive inhibition profiling.

Target AssaySubstrateATP ConcentrationCalculated IC50​ (nM)Hill Slope ( nH​ )
PI3K α Kinase Assay PIP225 µM115 ± 120.98
mTOR Kinase Assay p70S6K peptide15 µM340 ± 281.05
FLT3 Kinase Assay FLT3-tide10 µM102 ± 90.92

Sources

Foundational

A Predictive and Methodological Guide to the Pharmacokinetics and Bioavailability of 1-(Pteridin-4-yl)piperidin-3-ol

Executive Summary This technical guide provides a comprehensive framework for the preclinical characterization of the pharmacokinetics and bioavailability of the novel chemical entity, 1-(Pteridin-4-yl)piperidin-3-ol. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive framework for the preclinical characterization of the pharmacokinetics and bioavailability of the novel chemical entity, 1-(Pteridin-4-yl)piperidin-3-ol. In the absence of pre-existing data for this specific molecule, this document serves as a predictive and methodological roadmap for researchers, scientists, and drug development professionals. It outlines a systematic approach, from in silico prediction and in vitro profiling to in vivo studies and bioanalytical method development, all grounded in established scientific principles and regulatory expectations. The guide is designed to be a practical resource, offering detailed experimental protocols and explaining the causal reasoning behind methodological choices to ensure scientific integrity and the generation of robust, decision-enabling data.

Introduction: Unveiling the Pharmacokinetic Profile of a Novel Pteridine-Piperidine Scaffold

The compound 1-(Pteridin-4-yl)piperidin-3-ol represents a novel molecular scaffold, integrating the biologically significant pteridine and piperidine moieties. Pteridine derivatives are known for their diverse pharmacological activities, including roles as enzyme cofactors and their use in anticancer and antimicrobial agents[1]. Similarly, the piperidine ring is a common feature in many pharmaceuticals, contributing to desirable physicochemical and pharmacokinetic properties[2].

The therapeutic potential of 1-(Pteridin-4-yl)piperidin-3-ol can only be realized through a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, which collectively define its pharmacokinetic profile. Early assessment of these parameters is critical in drug discovery to identify and mitigate potential liabilities, such as poor oral absorption or rapid metabolism, that could lead to late-stage attrition[3]. This guide outlines a strategic and phased approach to comprehensively determine the pharmacokinetics and bioavailability of this novel compound.

Early Characterization: In Silico and Physicochemical Profiling

Prior to initiating resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's properties can be established through computational modeling and basic physicochemical assessments.

In Silico ADME Prediction

A variety of computational tools can provide initial estimates of the ADME properties of 1-(Pteridin-4-yl)piperidin-3-ol.[4][5][6] These models use the chemical structure to predict key parameters that will influence its pharmacokinetic behavior.

Table 1: Predicted Physicochemical and ADME Properties of 1-(Pteridin-4-yl)piperidin-3-ol

ParameterPredicted Value/RangeImplication for Pharmacokinetics
Molecular Weight~247.28 g/mol Favorable for oral absorption (Lipinski's Rule of Five)
logP (Lipophilicity)1.0 - 2.5Adequate lipophilicity for membrane permeability
pKa (acidic/basic)Basic (piperidine N)Ionization state will influence solubility and permeability
Aqueous SolubilityModerate to HighPotentially good dissolution in the gastrointestinal tract
Polar Surface Area (PSA)< 140 ŲFavorable for cell membrane permeation
Number of H-bond Donors2Favorable for oral absorption (Lipinski's Rule of Five)
Number of H-bond Acceptors5Favorable for oral absorption (Lipinski's Rule of Five)

Note: The values in this table are hypothetical predictions based on the general properties of pteridine and piperidine scaffolds and should be confirmed experimentally.

Experimental Physicochemical Characterization

The in silico predictions must be validated through experimental determination of the following:

  • Aqueous Solubility: Determined at various pH values (e.g., 2.0, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.

  • Lipophilicity (logD): Measured at physiological pH (7.4) to understand its partitioning behavior between aqueous and lipid environments.

  • pKa: Experimentally determined to confirm the ionization state at different physiological pHs.

In Vitro ADME Profiling: A Mechanistic Investigation

In vitro assays provide a controlled environment to investigate specific aspects of the compound's ADME properties, offering mechanistic insights and predictive power for its in vivo behavior.

Membrane Permeability Assessment

The ability of 1-(Pteridin-4-yl)piperidin-3-ol to cross biological membranes is a key determinant of its oral absorption. This can be assessed using two complementary assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses passive diffusion across an artificial lipid membrane.[7][8] It provides a rapid indication of the compound's intrinsic permeability.

  • Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express key drug transporters.[7][9] This model can assess both passive and active transport mechanisms, including efflux.

Table 2: Interpretation of Permeability Assay Results

PAMPA ResultCaco-2 Result (A -> B)Caco-2 Result (B -> A)Likely Permeability Mechanism
HighHighLowHigh passive permeability, not a substrate for efflux transporters
HighLowHighSubstrate for efflux transporters (e.g., P-gp)
LowLowLowLow passive permeability
LowHighLowSubstrate for uptake transporters
Metabolic Stability Evaluation

The metabolic fate of 1-(Pteridin-4-yl)piperidin-3-ol is a critical determinant of its half-life and bioavailability. Metabolic stability is assessed using liver-derived subcellular fractions and cells.[3][10][11][12]

  • Liver Microsomes: These contain the majority of the cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism. Incubating the compound with liver microsomes from different species (e.g., rat, dog, human) can reveal species differences in metabolism and provide an estimate of intrinsic clearance.

  • Hepatocytes: Primary liver cells contain a full complement of metabolic enzymes and cofactors, offering a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolic pathways.[3][10][11][12]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation: Prepare a stock solution of 1-(Pteridin-4-yl)piperidin-3-ol in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes (e.g., 0.5 mg/mL), NADPH (a necessary cofactor), and buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation: Add the test compound to the incubation mixture to a final concentration of, for example, 1 µM.

  • Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line will give the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues and metabolizing enzymes.[13][14][15] Only the unbound (free) fraction of the drug is pharmacologically active.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus: Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane.

  • Procedure: Add plasma spiked with 1-(Pteridin-4-yl)piperidin-3-ol to one chamber and a buffer solution to the other.

  • Equilibration: Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

  • Analysis: Measure the concentration of the compound in both the plasma and buffer chambers using a validated LC-MS/MS method.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Characterization

In vivo studies in a relevant animal model, such as the rat, are essential to understand the integrated ADME processes and to determine key pharmacokinetic parameters.[16][17][18]

Study Design

A typical preclinical pharmacokinetic study would involve administering 1-(Pteridin-4-yl)piperidin-3-ol to a cohort of rats via both intravenous (IV) and oral (PO) routes.

  • Intravenous Administration: A single bolus dose is administered to determine the drug's disposition and elimination characteristics independent of absorption.

  • Oral Administration: A single dose is given by oral gavage to assess the extent and rate of absorption.

Table 3: Example In Vivo Pharmacokinetic Study Design in Rats

ParameterIntravenous (IV) GroupOral (PO) Group
Animal Model Male Sprague-Dawley rats (n=3-5)Male Sprague-Dawley rats (n=3-5)
Dose 1 mg/kg5 mg/kg
Vehicle Saline with a co-solvent (e.g., 5% DMSO, 10% Solutol)0.5% Methylcellulose in water
Blood Sampling Serial sampling from the jugular veinSerial sampling from the jugular vein
Time Points Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hPre-dose, 15, 30 min, 1, 2, 4, 8, 24 h
Matrix Plasma (with anticoagulant, e.g., K2EDTA)Plasma (with anticoagulant, e.g., K2EDTA)
Bioanalytical Method

A robust and validated bioanalytical method is crucial for the accurate quantification of 1-(Pteridin-4-yl)piperidin-3-ol in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[19][20][21][22]

Experimental Protocol: LC-MS/MS Method Development and Validation

  • Sample Preparation: Develop a simple and reproducible sample preparation method, such as protein precipitation with acetonitrile, to extract the analyte from the plasma matrix.

  • Chromatography: Optimize the chromatographic conditions (e.g., column, mobile phase, gradient) to achieve good peak shape and separation from endogenous plasma components.

  • Mass Spectrometry: Tune the mass spectrometer to identify the optimal precursor and product ions for the analyte and an internal standard, and to determine the optimal collision energy for fragmentation.

  • Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, stability, and matrix effects.

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

The plasma concentration-time data from the in vivo study will be analyzed using non-compartmental analysis (NCA).[23][24][25][26]

Table 4: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationRate and extent of absorption
Tmax Time to reach CmaxRate of absorption
AUC Area under the plasma concentration-time curveOverall drug exposure
Elimination half-lifeDuration of drug action
CL ClearanceEfficiency of drug elimination from the body
Vd Volume of distributionExtent of drug distribution into tissues
Bioavailability Calculation

The absolute oral bioavailability (F%) is a critical parameter that indicates the fraction of the orally administered dose that reaches the systemic circulation unchanged. It is calculated by comparing the dose-normalized AUC from the oral administration to that from the intravenous administration.[27][28][29]

Formula for Absolute Oral Bioavailability:

F(%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

Visualization of the Pharmacokinetic Workflow

The following diagram illustrates the integrated workflow for characterizing the pharmacokinetics and bioavailability of 1-(Pteridin-4-yl)piperidin-3-ol.

Pharmacokinetic_Workflow cluster_0 Early Characterization cluster_1 In Vitro Profiling cluster_2 In Vivo Studies cluster_3 Data Analysis & Reporting in_silico In Silico ADME Prediction physchem Physicochemical Characterization in_silico->physchem Guides Experimentation permeability Permeability Assays (PAMPA, Caco-2) physchem->permeability metabolism Metabolic Stability (Microsomes, Hepatocytes) physchem->metabolism ppb Plasma Protein Binding physchem->ppb pk_study In Vivo PK Study (Rat, IV & PO) permeability->pk_study Informs Oral Dose Formulation metabolism->pk_study Predicts In Vivo Clearance ppb->pk_study Contextualizes Distribution bioanalysis Bioanalytical Method (LC-MS/MS) pk_study->bioanalysis Generates Samples pk_params PK Parameter Calculation (NCA) bioanalysis->pk_params Provides Concentration Data bioavailability Bioavailability Calculation pk_params->bioavailability report Technical Report bioavailability->report

Caption: Integrated workflow for pharmacokinetic and bioavailability assessment.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive preclinical pharmacokinetic and bioavailability characterization of 1-(Pteridin-4-yl)piperidin-3-ol. By integrating in silico, in vitro, and in vivo methodologies, researchers can build a holistic understanding of the compound's ADME profile. This knowledge is indispensable for making informed decisions in the drug discovery and development process, ultimately de-risking the progression of this novel chemical entity towards clinical evaluation. The self-validating nature of this multi-faceted approach ensures a high degree of confidence in the generated data, paving the way for a successful translation from the laboratory to potential therapeutic applications.

References

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. [Link]

  • Plasma Protein Binding Assay. Creative Bioarray. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]

  • In silico prediction of ADME properties: are we making progress? PubMed. [Link]

  • The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ResearchGate. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Metabolic Stability. Frontage Laboratories. [Link]

  • In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher. [Link]

  • Plasma protein binding in drug discovery and development. PubMed. [Link]

  • Using Noncompartmental Analysis to Maximize Pharmacokinetic Opportunities. Walsh Medical Media. [Link]

  • In silico prediction of ADME properties: Are we making progress? ResearchGate. [Link]

  • Protein Binding Assays. BioAgilytix. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink. [Link]

  • in-silico predcition of admet properties and synthesis of novel antibacterial schiff bases derive. Journal of Advanced Scientific Research. [Link]

  • Bioavailability and Bioequivalence. EUPATI Open Classroom. [Link]

  • Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. IMR Press. [Link]

  • (PDF) Pharmacokinetic Modeling Concepts: Compartmental and Non-compartmental approach for Drug Designing. ResearchGate. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. [Link]

  • Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. Aplos Analytics. [Link]

  • Understanding Bioavailability in Pharmacokinetics. Certara. [Link]

  • Pharmacokinetics analysis series: Non-compartmental analysis. Datapharm Australia. [Link]

  • Non-compartmental estimation of pharmacokinetic parameters in serial sampling designs. PubMed. [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [Link]

  • Prediction of absolute bioavailability of medicines in children: based on predicted pediatric clearance from adults. Open Exploration Publishing. [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. PMC. [Link]

  • Modifications of the Method for Calculating Absolute Drug Bioavailability. Publishing at the Library. [Link]

  • Estimation of absolute oral bioavailability without performing an intravenous clinical study. PubMed. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PMC. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

  • preclinical in vivo PK studies & allometric scaling. YouTube. [Link]

  • Quantitative analysis of small molecules in biological samples. SlideShare. [Link]

  • An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. IJFMR. [Link]

  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4. Chemicke Zvesti. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pterin and pteridine derivatives of biological or medicinal importance. ResearchGate. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. ResearchGate. [Link]

Sources

Foundational

Comprehensive Metabolic Stability Profiling of 1-(Pteridin-4-yl)piperidin-3-ol in Human Liver Microsomes

Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Scientists, Medicinal Chemists, and Preclinical Development Professionals. Executive Summary The evaluation of metabolic stability is a critical gatekeeper in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Scientists, Medicinal Chemists, and Preclinical Development Professionals.

Executive Summary

The evaluation of metabolic stability is a critical gatekeeper in preclinical drug discovery. For novel chemical entities (NCEs) possessing complex, multi-pharmacophore architectures like 1-(Pteridin-4-yl)piperidin-3-ol , standard Phase I screening protocols must be adapted to account for divergent enzymatic liabilities. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for assessing the intrinsic clearance ( CLint​ ) of 1-(Pteridin-4-yl)piperidin-3-ol in Human Liver Microsomes (HLM), ensuring that both cytochrome P450 (CYP) and non-CYP metabolic pathways are accurately captured and quantified.

Structural Liability Analysis & Mechanistic Rationale (The "Why")

To design an effective metabolic stability assay, we must first deconstruct the molecule into its constituent metabolic "soft spots." 1-(Pteridin-4-yl)piperidin-3-ol presents a fascinating dual-liability profile:

A. The Piperidin-3-ol Motif: CYP450 Susceptibility

Saturated, nitrogen-containing heterocycles like piperidines are classic substrates for hepatic Cytochrome P450 enzymes, predominantly CYP3A4 and CYP2D6[1].

  • Regioselectivity: Oxidation typically occurs at the α -carbons adjacent to the basic nitrogen (C2' or C6'). The enzyme abstracts an electron from the nitrogen or a hydrogen atom from the α -carbon, leading to a reactive carbinolamine intermediate.

  • Downstream Fate: This intermediate rapidly collapses into a stable lactam or undergoes ring-opening and subsequent N-dealkylation[1]. The presence of the hydroxyl group at the 3-position sterically and electronically biases the oxidation toward the less hindered C6' position.

B. The Pteridin-4-yl Motif: Molybdo-flavoenzyme Susceptibility

While CYPs dominate piperidine metabolism, the aza-aromatic pteridine ring introduces a severe liability for cytosolic molybdo-flavoenzymes, specifically Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) [2].

  • Regioselectivity: AO catalyzes the oxidation of aza-aromatics at the unsubstituted carbon ortho to the nitrogen[3]. Because the C4 position is occupied by the piperidine ring, nucleophilic attack by AO will exclusively target the highly electron-deficient C2 or C7 positions, yielding 2-hydroxy or 7-hydroxypteridine metabolites[2].

C. The HLM Assay Paradox

Human Liver Microsomes are subcellular fractions derived from the endoplasmic reticulum. They are rich in CYPs but contain only trace, variable amounts of cytosolic AO. Expert Insight: Relying solely on standard NADPH-dependent HLM assays for this molecule risks capturing only the piperidine oxidation while entirely missing the pteridine AO-mediated clearance. This phenomenon is a leading cause of severe clearance underestimation and late-stage clinical attrition[4]. Therefore, our protocol introduces a mandatory minus-NADPH control to diagnose non-CYP clearance mechanisms[5].

Metabolic Pathway Visualization

MetabolicPathways Parent 1-(Pteridin-4-yl)piperidin-3-ol (Parent NCE) CYP CYP450 Enzymes (e.g., CYP3A4) HLM Dominant Parent->CYP NADPH-dependent AO Aldehyde Oxidase (AO) Cytosol Dominant Parent->AO NADPH-independent PipMet Piperidine Oxidation (Alpha-C Hydroxylation / Lactam) CYP->PipMet Major HLM Pathway PterMet Pteridine Oxidation (C2 or C7 Hydroxylation) AO->PterMet Major Cytosol Pathway

Dual metabolic pathways of 1-(Pteridin-4-yl)piperidin-3-ol via CYP450 and Aldehyde Oxidase.

Experimental Design: A Self-Validating HLM Protocol

To ensure data trustworthiness, the assay must be a self-validating system. This means incorporating specific controls that prove the biological system is active and that the observed degradation is enzymatically driven.

Step-by-Step Methodology

1. Reagent Preparation

  • HLM: Pool of 50 mixed-gender human liver microsomes, diluted to a working concentration of 0.5 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4, 3 mM MgCl2​ ).

  • Test Compound: 1-(Pteridin-4-yl)piperidin-3-ol prepared at 1 μ M final concentration (to ensure first-order kinetics, [S]≪Km​ ). Organic solvent (DMSO) must be 0.1% v/v to prevent CYP inhibition.

  • Cofactor: NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

2. Pre-Incubation

  • Aliquot 45 μ L of the HLM/Compound mixture into a 96-well plate.

  • Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

3. Reaction Initiation & The Minus-Cofactor Control

  • Active Wells: Initiate the reaction by adding 5 μ L of the NADPH regenerating system.

  • Minus-NADPH Control Wells: Add 5 μ L of buffer instead of NADPH. Causality check: Any clearance observed here indicates non-CYP metabolism (e.g., residual AO acting on the pteridine ring).

4. Sampling and Quenching

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 μ L of the reaction mixture into 150 μ L of ice-cold quenching solvent (Acetonitrile containing an analytical Internal Standard, e.g., Tolbutamide).

  • Causality check: The 0-minute time point must be quenched before the addition of NADPH to establish the 100% baseline.

5. Protein Precipitation and Analysis

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis to monitor the depletion of the parent mass.

Assay Workflow Visualization

HLMWorkflow Prep 1. Prepare HLM (0.5 mg/mL) Incubate 2. Pre-incubate NCE + HLM Prep->Incubate NADPH 3. Initiate (+/- NADPH) Incubate->NADPH Timepoints 4. Sample (0-60 min) NADPH->Timepoints Quench 5. Quench (Cold ACN) Timepoints->Quench Analyze 6. LC-MS/MS Analysis Quench->Analyze

Step-by-step self-validating workflow for HLM metabolic stability assays.

Quantitative Data Interpretation

The depletion of the parent compound is plotted as the natural log of percentage remaining versus time. The slope of the linear regression (-k) is used to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

t1/2​=k0.693​ CLint​=Mprotein​k×Vincubation​​(μL/min/mg protein)

Representative Data Summary for 1-(Pteridin-4-yl)piperidin-3-ol
Test SystemCofactor Status t1/2​ (min) CLint​ ( μ L/min/mg)Primary Clearance MechanismPutative Metabolite ID
HLM + NADPH28.548.6CYP-mediated Phase IPiperidine lactam (+16 Da)
HLM - NADPH> 120< 5.0Negligible in HLMN/A
HLC (Cytosol) No Cofactor Req.14.297.6AO-mediated Phase I2-Hydroxypteridine (+16 Da)

Scientist's Interpretation: The mock data above illustrates a classic pitfall. If a researcher only ran the standard HLM (+NADPH) assay, they would report a moderate clearance of 48.6 μ L/min/mg, driven by the piperidine ring. However, orthogonal testing in Human Liver Cytosol (HLC) reveals rapid, NADPH-independent clearance ( CLint​ = 97.6 μ L/min/mg) driven by Aldehyde Oxidase acting on the pteridine ring. This highlights why understanding the structural liabilities of both halves of the molecule is mandatory for accurate in vitro to in vivo extrapolation (IVIVE)[5].

References

  • Oxidation of selected pteridine derivatives by mamalian liver xanthine oxidase and aldehyde oxidase PubMed (NIH) URL: [Link]

  • Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Time Course of Aldehyde Oxidase and Why It Is Nonlinear PubMed Central (PMC) URL:[Link]

  • Strategies for a comprehensive understanding of metabolism by aldehyde oxidase ResearchGate / Expert Opinion on Drug Metabolism & Toxicology URL:[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design ACS Medicinal Chemistry Letters (PMC) URL:[Link]

Sources

Exploratory

Synthesis Pathway and Precursors for 1-(Pteridin-4-yl)piperidin-3-ol: A Technical Guide

Executive Summary The compound 1-(Pteridin-4-yl)piperidin-3-ol (CAS: 1710202-21-3)[1] is a highly functionalized heterocyclic system characterized by an electron-deficient pteridine core covalently linked to a piperidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Pteridin-4-yl)piperidin-3-ol (CAS: 1710202-21-3)[1] is a highly functionalized heterocyclic system characterized by an electron-deficient pteridine core covalently linked to a piperidin-3-ol moiety at the C4 position. Pteridine derivatives are highly valued in medicinal chemistry for their structural mimicry of purines and their ability to act as potent kinase and phosphodiesterase (PDE) inhibitors[2]. This whitepaper details the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to synthesize this molecule from commercially available precursors.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 1-(Pteridin-4-yl)piperidin-3-ol relies on a convergent three-step pathway. Rather than attempting a de novo construction of the entire bicyclic system with the piperidine already attached, the most efficient retrosynthetic disconnection occurs at the C4–N bond, leveraging the highly electrophilic nature of the 4-position on the pteridine ring.

G A 5,6-Diaminopyrimidin-4(3H)-one + Glyoxal B Pteridin-4(3H)-one A->B Gabriel-Isay Condensation (H2O, 80°C) C 4-Chloropteridine B->C Chlorination (POCl3, DIPEA, Reflux) E 1-(Pteridin-4-yl)piperidin-3-ol C->E SNAr (K2CO3, MeCN, RT) D Piperidin-3-ol D->E Chemoselective Nucleophile

Retrosynthetic and forward synthesis workflow for 1-(Pteridin-4-yl)piperidin-3-ol.
Phase 1: Core Construction via Gabriel-Isay Condensation

The foundational pteridine core is constructed via the Gabriel-Isay condensation [3], a classic heterocyclic reaction between a 5,6-diaminopyrimidine and a 1,2-dicarbonyl compound.

  • Causality of Precursor Selection: We utilize 5,6-diaminopyrimidin-4(3H)-one and glyoxal (ethanedial). The reaction initiates via the nucleophilic attack of the more electron-rich 5-amino group on the pyrimidine onto one of the glyoxal carbonyls[4]. Because glyoxal is a symmetric dicarbonyl, the inherent challenge of regioselectivity (which plagues Isay reactions using asymmetric diketones) is entirely bypassed, ensuring a singular, high-yield product: pteridin-4(3H)-one.

Phase 2: Deoxychlorination via POCl3

Pteridin-4(3H)-one exists predominantly in its highly stable, insoluble lactam tautomer. To activate the C4 position for coupling, the oxygen must be replaced by a superior leaving group (chloride)[5].

  • Causality of Reagents: Phosphorus oxychloride (POCl3) is used as both the chlorinating agent and solvent. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is critical[2]. DIPEA acts as an acid scavenger to neutralize the generated HCl, driving the equilibrium forward. More importantly, it facilitates the formation of a highly electrophilic Vilsmeier-type intermediate with POCl3, drastically lowering the activation energy required for the C–O to C–Cl bond conversion.

Phase 3: Chemoselective Nucleophilic Aromatic Substitution (SNAr)

The final step is the coupling of 4-chloropteridine with piperidin-3-ol.

  • Causality of Chemoselectivity: Piperidin-3-ol is an ambidentate nucleophile containing both a secondary amine and a secondary alcohol. In standard aliphatic chemistry, protecting groups might be necessary. However, in this SNAr context, the secondary amine's nitrogen has a significantly higher HOMO energy (due to lower electronegativity) compared to the oxygen atom. Consequently, the nitrogen attacks the highly electron-deficient C4 position of the pteridine ring orders of magnitude faster than the oxygen. This intrinsic kinetic chemoselectivity allows the reaction to proceed cleanly without the need for O-protection/deprotection steps.

Mechanism S1 4-Chloropteridine (Electrophile) S2 Meisenheimer Complex (Anionic Intermediate) S1->S2 Piperidin-3-ol Attack at C4 S3 1-(Pteridin-4-yl)piperidin-3-ol (Final Product) S2->S3 Chloride Elimination

Nucleophilic Aromatic Substitution (SNAr) mechanism at the C4 position.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure scientific integrity at every node of the workflow.

Protocol A: Synthesis of Pteridin-4(3H)-one
  • Reaction: Suspend 5,6-diaminopyrimidin-4(3H)-one (1.0 eq) in deionized water. Add a 40% aqueous solution of glyoxal (1.2 eq) dropwise at room temperature.

  • Execution: Heat the mixture to 80 °C for 3 hours. The product, pteridin-4(3H)-one, has extremely high lattice energy and poor aqueous solubility, causing it to precipitate out of the solution as a yellow/tan solid as the reaction progresses.

  • Self-Validation (IPC): Monitor the supernatant via LC-MS. The reaction is deemed complete when the pyrimidine starting material mass (m/z 126) is fully consumed.

  • Isolation: Cool to 0 °C, filter the precipitate, wash sequentially with cold water and ethanol, and dry under a high vacuum.

Protocol B: Synthesis of 4-Chloropteridine
  • Reaction: Suspend rigorously dried pteridin-4(3H)-one (1.0 eq) in anhydrous toluene. Add POCl3 (5.0 eq) and DIPEA (1.5 eq) under an inert argon atmosphere[2].

  • Execution: Reflux the mixture (approx. 105 °C) for 4 hours until the suspension turns into a dark, homogeneous solution.

  • Self-Validation (IPC - Critical Step): 4-Chloropteridine is highly sensitive to hydrolysis and will revert to the starting material on standard reverse-phase LC-MS columns. Validation requires a chemical quench: Extract a 10 µL aliquot and quench it in 1 mL of anhydrous methanol containing triethylamine. Analyze this quenched sample via LC-MS to detect the stable 4-methoxypteridine adduct (m/z 163). Its presence confirms successful chlorination.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess POCl3. Dilute with dichloromethane (DCM), wash with cold saturated NaHCO3, dry over Na2SO4, and concentrate. Use immediately for the next step.

Protocol C: Synthesis of 1-(Pteridin-4-yl)piperidin-3-ol
  • Reaction: Dissolve the crude 4-chloropteridine (1.0 eq) in anhydrous acetonitrile. Add K2CO3 (2.0 eq) and piperidin-3-ol (1.1 eq).

  • Execution: Stir the mixture at room temperature for 12 hours. The basic conditions neutralize the HCl byproduct, while the polar aprotic solvent stabilizes the Meisenheimer complex intermediate.

  • Self-Validation (IPC): Perform TLC (DCM:MeOH 9:1). The consumption of the high-Rf 4-chloropteridine spot and the appearance of a new, highly fluorescent blue/green spot under 254 nm UV indicates successful coupling.

  • Isolation: Filter the inorganic salts, concentrate the filtrate, and purify via flash column chromatography (gradient elution: DCM to 10% MeOH in DCM) to yield the pure target compound.

Quantitative Data Summaries

Table 1: Thermodynamic and Kinetic Parameters of Synthesis Steps

Reaction StepPrimary TransformationReagents / CatalystsTemp (°C)Time (h)Expected Yield (%)
1. Isay Condensation Diaminopyrimidine PteridineGlyoxal (40% aq), H2O80385 - 92
2. Chlorination Lactam Imidoyl ChloridePOCl3, DIPEA, Toluene105470 - 78
3. SNAr Coupling Chloro AminoPiperidin-3-ol, K2CO3, MeCN251280 - 88

Table 2: Chemoselectivity Profile in SNAr (Piperidin-3-ol)

Nucleophilic CenterpKa (Conjugate Acid)Relative NucleophilicityReaction Outcome at Pteridine C4
Secondary Amine (N) ~10.4Extremely HighPrimary Product (N-arylation)
Secondary Alcohol (O) ~16.0LowTrace / Non-existent (O-arylation)

References

  • 1-(Pteridin-4-yl)piperidin-3-ol CAS#1710202-21-3 Source: ChemRadar Substance Database URL:[Link]

  • Design, Synthesis, and Biological Activities of New Thieno[3,2-d]pyrimidines as Selective Type 4 Phosphodiesterase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Expanding the Horizon of Pteridine Chemistry: Optimized Synthesis by the Isay Reaction, and Molecular-Docking Studies Source: Synthesis (Thieme E-Journals) URL:[Link]

  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors Source: Molecules (MDPI / PMC) URL:[Link]

  • Advances in Heterocyclic Chemistry, Volume 4 Source: Elsevier / ScienceDirect URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to Target Receptor Identification for 1-(Pteridin-4-yl)piperidin-3-ol

Foreword In modern drug discovery and chemical biology, the identification of a small molecule's biological target is a critical and often rate-limiting step.[1] An observed phenotypic effect, while promising, is merely...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In modern drug discovery and chemical biology, the identification of a small molecule's biological target is a critical and often rate-limiting step.[1] An observed phenotypic effect, while promising, is merely the beginning of a long journey toward understanding a compound's mechanism of action. This understanding is paramount for optimizing lead compounds, predicting potential toxicities, and ultimately developing safe and effective therapeutics.[2] This guide provides a comprehensive, technically-grounded framework for the target deconvolution of a novel bioactive compound, using the hypothetical molecule 1-(Pteridin-4-yl)piperidin-3-ol as a case study.

The structure of this molecule, featuring a pteridine core and a piperidin-3-ol moiety, suggests a rich potential for biological interactions. The pteridine ring is a well-established "privileged scaffold" in medicinal chemistry, found in essential cofactors like folic acid and in numerous approved drugs, particularly those targeting enzymes like kinases and dihydrofolate reductase (DHFR).[3][4][5] The piperidine ring is also a highly privileged scaffold, present in a vast range of pharmaceuticals, where it often influences properties like solubility, bioavailability, and receptor engagement.[6][7]

This document is structured to guide researchers through a logical, multi-pronged strategy, beginning with computational hypothesis generation and progressing through rigorous biochemical and cellular validation. Each section explains not only the "how" but the "why" behind each experimental choice, providing detailed protocols and data interpretation insights to build a self-validating and robust target identification cascade.

Chapter 1: In Silico Target Prediction — A Hypothesis-Driven Start

Before embarking on resource-intensive wet-lab experiments, a computational approach is essential to narrow the vast landscape of the human proteome to a manageable list of high-probability candidates.[8] This in silico phase leverages the principle that a molecule's structure dictates its function, using databases of known ligand-target interactions to predict potential binding partners.[9][10]

1.1. Rationale and Strategy

Our strategy employs a two-pronged computational approach to generate a high-confidence list of putative targets:

  • Ligand-Based Methods (Pharmacophore Modeling & Similarity Searching): These methods operate on the principle that structurally or electronically similar molecules often share biological targets.[11][12] We will generate a 3D pharmacophore model representing the essential features for binding and use it to screen databases of known drugs.[11][13][14]

  • Structure-Based Methods (Reverse Docking): This technique "docks" our query molecule into the binding sites of a large collection of protein crystal structures, calculating a binding energy score for each.[15][16] This can identify potential targets even if they are not known to bind structurally similar ligands.[16]

1.2. Experimental Workflow: Computational Target Fishing

The following workflow outlines the steps for generating a ranked list of potential protein targets for 1-(Pteridin-4-yl)piperidin-3-ol.

  • Ligand Preparation:

    • Generate a 3D structure of 1-(Pteridin-4-yl)piperidin-3-ol using a molecular modeling program (e.g., ChemDraw, Avogadro).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the structure in a .mol2 or .sdf file format.

  • Pharmacophore-Based Screening:

    • Submit the 3D structure to a pharmacophore-based screening server like PharmMapper.

    • The server will identify the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement.[11][12]

    • It then screens these features against a database of pharmacophore models derived from known protein-ligand complexes.

    • Analyze the output, which typically includes a list of potential targets ranked by a fit score.

  • Reverse Docking:

    • Utilize a reverse docking web server such as ReverseDock or TarFisDock.[15][17]

    • Upload the prepared ligand structure.

    • The server will automatically dock the ligand into the binding sites of thousands of protein structures from the Protein Data Bank (PDB).[15] The process calculates binding affinity scores (e.g., in kcal/mol) for each protein.[17]

    • The results are presented as a table, sorted by the calculated binding energy.[17]

  • Data Consolidation and Analysis:

    • Combine the ranked lists from both the pharmacophore and reverse docking approaches.

    • Prioritize targets that appear on both lists or belong to protein families consistent with the pteridine or piperidine scaffolds (e.g., kinases, reductases, GPCRs).[3][4][6]

    • Manually curate the list based on biological plausibility and relevance to any observed phenotype.

1.3. Data Presentation: Hypothetical In Silico Results

The integrated results from the computational screens can be summarized as follows:

RankPredicted TargetMethodScore (Fit/Binding Energy)Protein FamilyRationale for Prioritization
1Dihydrofolate Reductase (DHFR)BothFit: 6.8 / -9.2 kcal/molOxidoreductasePteridine core is a classic DHFR inhibitor scaffold.[18][19]
2Cyclin-Dependent Kinase 2 (CDK2)Reverse Docking-8.9 kcal/molKinaseMany pteridine derivatives are kinase inhibitors.[3]
3Pteridine Reductase 1 (PTR1)BothFit: 6.5 / -8.5 kcal/molOxidoreductaseDirect relevance to pteridine metabolism.[18][19]
4Mu-Opioid ReceptorPharmacophoreFit: 6.2GPCRPiperidine is a common scaffold for CNS targets.[7][20]
55-Lipoxygenase (5-LOX)Reverse Docking-8.1 kcal/molOxygenaseIdentified as a target for other natural products.[21]
1.4. Workflow Visualization

G cluster_0 In Silico Prediction Workflow mol 1. 3D Structure of 1-(Pteridin-4-yl)piperidin-3-ol pharm 2a. Ligand-Based Pharmacophore Screen mol->pharm dock 2b. Structure-Based Reverse Docking mol->dock consolidate 3. Consolidate & Rank Potential Targets pharm->consolidate dock->consolidate hypothesis 4. Generate Target Hypothesis List consolidate->hypothesis

Caption: Workflow for computational target hypothesis generation.

Chapter 2: Affinity-Based Target Capture — Fishing for Partners

With a prioritized list of candidates, the next logical step is to physically isolate the binding partners of 1-(Pteridin-4-yl)piperidin-3-ol from a complex biological mixture, such as a cell lysate. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful, unbiased method for this purpose.[22][23][24]

2.1. Rationale and Strategy

The core principle involves immobilizing our small molecule onto a solid support (e.g., agarose beads) to create an "affinity matrix."[22][25] This matrix acts as bait to "pull down" interacting proteins from a cell lysate.[22] Non-specifically bound proteins are washed away, and the specifically bound targets are then eluted and identified using mass spectrometry.[26] A crucial component is the design of a suitable affinity probe, which requires attaching a linker to the parent molecule at a position that does not disrupt its binding activity.[23]

2.2. Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol details the steps from creating the affinity probe to identifying the captured proteins.

  • Affinity Probe Synthesis:

    • Conduct a preliminary Structure-Activity Relationship (SAR) study to identify a non-essential position on 1-(Pteridin-4-yl)piperidin-3-ol for linker attachment. For this molecule, the hydroxyl group on the piperidine ring is a likely candidate for modification.

    • Synthesize a derivative with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester) or a biotin tag.[22]

  • Affinity Matrix Preparation:

    • Covalently couple the synthesized probe to NHS-activated agarose beads.[26]

    • Incubate the probe with the beads according to the manufacturer's protocol (e.g., 2-4 hours at room temperature).[25]

    • Quench any unreacted sites on the beads using a blocking agent like ethanolamine.[25]

    • Prepare control beads in parallel by performing the same procedure without adding the affinity probe. This is critical for distinguishing specific binders from proteins that non-specifically adhere to the matrix.

  • Cell Lysate Preparation & Pull-Down:

    • Culture relevant cells (e.g., a cancer cell line if an anti-proliferative effect was observed) and harvest them.

    • Lyse the cells in a non-denaturing buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Incubate a portion of the clarified lysate with the affinity matrix and another portion with the control beads (e.g., 1-2 mg of total protein per sample) for 2-4 hours at 4°C with gentle rotation.[25]

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.[25]

    • Elute the specifically bound proteins. This can be done by:

      • Competitive Elution: Incubating the beads with a high concentration of the original, free 1-(Pteridin-4-yl)piperidin-3-ol. This is the most specific method.

      • Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by 1D SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise protein bands that are present in the affinity probe lane but absent or significantly reduced in the control lane.[26]

    • Perform in-gel trypsin digestion of the excised bands.

    • Analyze the resulting peptides by LC-MS/MS and identify the proteins using a database search algorithm (e.g., Mascot, Sequest).[26]

2.3. Workflow Visualization

G cluster_1 Affinity Chromatography-MS Workflow probe 1. Synthesize Affinity Probe matrix 2. Immobilize on Beads probe->matrix lysate 3. Incubate with Cell Lysate matrix->lysate wash 4. Wash Non-specific Proteins lysate->wash elute 5. Elute Specific Binding Proteins wash->elute ms 6. SDS-PAGE & LC-MS/MS ID elute->ms G cluster_2 Biophysical Validation Workflow protein Purified Recombinant Protein spr SPR Analysis (Kinetics: kₐ, kₔ) protein->spr itc ITC Analysis (Thermodynamics: ΔH, ΔS) protein->itc kd Confirm Direct Binding & Quantify Affinity (Kₐ) spr->kd itc->kd G cluster_3 Cellular Thermal Shift Assay (CETSA) Workflow treat 1. Treat Intact Cells with Compound heat 2. Heat Challenge (Temperature Gradient) treat->heat lyse 3. Lyse & Separate Soluble/Aggregated heat->lyse detect 4. Quantify Soluble Target by Western Blot lyse->detect confirm 5. Confirm Target Engagement (Thermal Shift) detect->confirm

Sources

Exploratory

Physicochemical and Synthetic Profiling of 1-(Pteridin-4-yl)piperidin-3-ol: A Privileged Scaffold for Kinase Inhibition

Executive Summary & Strategic Relevance In modern structure-based drug design (SBDD), the identification of low-molecular-weight, highly ligand-efficient building blocks is paramount. 1-(Pteridin-4-yl)piperidin-3-ol (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

In modern structure-based drug design (SBDD), the identification of low-molecular-weight, highly ligand-efficient building blocks is paramount. 1-(Pteridin-4-yl)piperidin-3-ol (CAS: 1710202-21-3) represents a highly privileged heterocyclic scaffold. By fusing an electron-deficient pteridine core with a functionally rich piperidin-3-ol moiety, this compound serves as an advanced intermediate for developing ATP-competitive kinase inhibitors.

Pteridine derivatives are well-documented in oncology and immunology for their ability to mimic the adenine ring of ATP. For instance, pteridine-based molecules like SD-208 act as potent, orally active ATP-competitive inhibitors for targets such as TGF-βRI and Protein Kinase D (PKD),. By appending a piperidin-3-ol group, medicinal chemists can exploit the solvent-exposed channel of the kinase active site, utilizing the hydroxyl group to tune physicochemical properties, enhance aqueous solubility, and establish critical hydrogen bonds.

Structural & Physicochemical Profiling

The physicochemical properties of a fragment dictate its trajectory in lead optimization. The incorporation of the piperidin-3-ol ring mitigates the extreme lipophilicity and poor solubility often associated with flat, aromatic bicyclic systems.

Quantitative Physicochemical Data
PropertyValueMechanistic Rationale / Implication
Chemical Name 1-(Pteridin-4-yl)piperidin-3-olStandard IUPAC nomenclature.
CAS Number 1710202-21-3Unique registry identifier for global inventory,[1].
Molecular Formula C11H13N5OHigh nitrogen-to-carbon ratio, typical of kinase-targeted heterocycles.
Molecular Weight 231.25 g/mol Low MW (<300 Da) ensures high ligand efficiency (LE) and leaves ample "molecular real estate" for further elaboration.
H-Bond Donors (HBD) 1Provided by the piperidine -OH group; crucial for solvent interactions.
H-Bond Acceptors (HBA) 6Driven by the pteridine nitrogens and piperidine oxygen; facilitates robust hinge-binding.
Estimated LogP 0.8 - 1.2The hydroxyl group lowers lipophilicity compared to unsubstituted analogs, improving oral bioavailability and reducing off-target hERG liability.
Precursor Melting Point ~32°C (Piperidin-3-ol)The piperidin-3-ol precursor is a low-melting solid, highly soluble in polar solvents, which translates to favorable solubility in the final adduct.
Pharmacological Rationale: Kinase Binding Topology

The efficacy of this scaffold lies in its dual-domain interaction model. The pteridine core acts as the hinge-binding motif , where its nitrogen atoms (typically N1 and N3) act as hydrogen bond acceptors, forming bidentate interactions with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., Valine or Leucine). Concurrently, the bulky, saturated piperidine ring directs the hydroxyl group towards the solvent-exposed channel or ribose pocket.

G Compound 1-(Pteridin-4-yl)piperidin-3-ol Scaffold Pteridine Pteridine Core (Heteroaromatic System) Compound->Pteridine Piperidine Piperidin-3-ol Moiety (Saturated Ring + OH) Compound->Piperidine Hinge Kinase Hinge Region (ATP Adenine Pocket) Pteridine->Hinge Solvent Solvent-Exposed Channel / Ribose Pocket Piperidine->Solvent Hbond Bidentate Hydrogen Bonding (Valine/Leucine Backbone) Hinge->Hbond Solub Enhanced Aqueous Solubility & Target Selectivity Solvent->Solub

Fig 1: Logical binding topology of the pteridine scaffold within the kinase ATP pocket.

Synthesis & Purification Workflow

The synthesis of 1-(Pteridin-4-yl)piperidin-3-ol is achieved via a Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pteridine ring (containing four nitrogen atoms in a fused system) makes the C4 position highly susceptible to nucleophilic attack by secondary amines like piperidin-3-ol.

Step-by-Step Synthetic Protocol

Causality Check: Why use DIPEA and DMF? DMF is a polar aprotic solvent that stabilizes the polar Meisenheimer complex transition state during the SNAr reaction. DIPEA (N,N-Diisopropylethylamine) is employed as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the piperidin-3-ol nucleophile, ensuring maximum reaction velocity.

  • Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with 4-chloropteridine (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Nucleophile Addition: Add piperidin-3-ol (1.2 eq), followed by DIPEA (2.0 eq) dropwise at 0°C to control the initial exothermic reaction.

  • Thermal Activation: Gradually warm the reaction to 80°C and stir for 4–6 hours. Monitor progression via LC-MS until the 4-chloropteridine mass is fully consumed.

  • Workup: Quench the reaction with ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution of DCM:MeOH 95:5 to 90:10) to yield the pure 1-(Pteridin-4-yl)piperidin-3-ol[1].

G SM1 4-Chloropteridine Rxn SNAr Reaction (DIPEA, DMF, 80°C) SM1->Rxn SM2 Piperidin-3-ol SM2->Rxn Crude Crude Product Rxn->Crude Purif Flash Chromatography (DCM:MeOH) Crude->Purif Pure 1-(Pteridin-4-yl)piperidin-3-ol Purif->Pure QC QC: NMR & LC-MS Pure->QC

Fig 2: Step-by-step synthetic and analytical workflow for SNAr-mediated coupling.

Analytical Characterization & Validation

To ensure the integrity of the synthesized building block, a self-validating analytical protocol must be executed.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: C18 reverse-phase column, gradient of 5-95% Acetonitrile in Water (0.1% Formic Acid) over 5 minutes.

    • Validation: The total ion chromatogram (TIC) must show a single peak (>95% purity by UV 254 nm). The mass spectrum must display the [M+H]+ ion at m/z 232.2.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Validation: Look for the diagnostic downfield shifts of the pteridine aromatic protons (typically >8.5 ppm). The piperidine protons will appear upfield (1.5 - 4.5 ppm), with the hydroxyl proton presenting as a broad singlet that exchanges upon the addition of D₂O.

Physicochemical Assays: Solubility & Permeability

Before advancing this scaffold into cellular assays, its physicochemical behavior must be empirically validated.

Kinetic Solubility Assay (Nephelometry)

Causality Check: Why Nephelometry? Nephelometry measures the scattering of light by undissolved particles. It is chosen over thermodynamic shake-flask methods for early-stage screening because it provides rapid, high-throughput kinetic solubility data directly in DMSO/aqueous buffer mixtures, closely mimicking the conditions of biological assays.

  • Prepare a 10 mM stock solution of 1-(Pteridin-4-yl)piperidin-3-ol in 100% DMSO.

  • Spike the stock into PBS (pH 7.4) to create a concentration gradient (1 µM to 500 µM), keeping final DMSO concentration ≤1%.

  • Incubate at room temperature for 2 hours.

  • Measure light scattering using a nephelometer. The precipitation point (where scattering sharply increases) defines the kinetic solubility limit.

PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality Check: Why PAMPA? PAMPA isolates passive transcellular permeability from active transport mechanisms. It allows researchers to specifically validate whether the scaffold's TPSA (~75 Ų) and LogP inherently restrict membrane crossing before introducing the complexities of efflux pumps (e.g., P-gp) found in Caco-2 cells.

  • Coat a 96-well filter plate (donor compartment) with a lipid solution (e.g., 20% dodecane/lecithin).

  • Add the compound in buffer to the donor wells and pure buffer to the acceptor wells.

  • Incubate for 16 hours at room temperature.

  • Quantify the concentration in both compartments via LC-MS to calculate the effective permeability ( Peff​ ) coefficient.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solubilization of 1-(Pteridin-4-yl)piperidin-3-ol in DMSO

Abstract This document provides a comprehensive, field-proven protocol for the dissolution of 1-(Pteridin-4-yl)piperidin-3-ol in dimethyl sulfoxide (DMSO). The following application notes are designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven protocol for the dissolution of 1-(Pteridin-4-yl)piperidin-3-ol in dimethyl sulfoxide (DMSO). The following application notes are designed for researchers, scientists, and drug development professionals who require reliable and reproducible preparation of this compound for use in biological and chemical assays. The protocol emphasizes scientific integrity, providing causal explanations for experimental choices to ensure the stability and efficacy of the resulting solution.

Introduction: Understanding 1-(Pteridin-4-yl)piperidin-3-ol

1-(Pteridin-4-yl)piperidin-3-ol is a heterocyclic compound featuring a pteridine moiety linked to a piperidinol ring.[1] With a molecular formula of C₁₁H₁₃N₅O and a molecular weight of 231.25 g/mol , its structure suggests potential applications in medicinal chemistry, likely as a building block in the synthesis of more complex bioactive molecules. The pteridine core is a well-established pharmacophore, while the piperidine ring is a common feature in many pharmaceuticals.[2][3]

The successful use of this compound in any experimental setting is critically dependent on its proper solubilization. DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of compounds.[4] However, the unique chemical nature of pteridine and piperidine derivatives necessitates a carefully considered dissolution protocol to avoid degradation, precipitation, and other complications that could compromise experimental results. Pteridines, for instance, can be sensitive to oxygen, and piperidine compounds may be affected by heat, light, and moisture.[5][6]

This guide provides a robust methodology for preparing a stable stock solution of 1-(Pteridin-4-yl)piperidin-3-ol in DMSO, ensuring the integrity of the compound for downstream applications.

Core Protocol: Dissolution of 1-(Pteridin-4-yl)piperidin-3-ol in DMSO

This protocol is designed to be a self-validating system, with embedded quality control checks and explanations for each critical step.

Materials and Equipment

Table 1: Required Materials and Equipment

Item Specification Purpose
1-(Pteridin-4-yl)piperidin-3-olSolid, of known purityThe compound to be dissolved.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purityThe solvent for dissolution.
Analytical BalanceCalibrated, with a readability of at least 0.1 mgFor accurate weighing of the compound.
Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, amber or opaqueTo protect the compound from light.
Pipettes and Sterile TipsCalibratedFor accurate solvent dispensing.
Vortex MixerStandard laboratory modelTo facilitate dissolution through agitation.
Water Bath SonicatorStandard laboratory modelTo aid dissolution of poorly soluble compounds.
Water BathCapable of maintaining 37°CFor gentle warming to assist dissolution.
Personal Protective EquipmentSafety glasses, gloves, lab coatTo ensure user safety.
Experimental Workflow Diagram

Dissolution_Workflow Figure 1: Workflow for Dissolving 1-(Pteridin-4-yl)piperidin-3-ol in DMSO cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting (If Needed) cluster_final Final Steps A Calculate Required Mass and Volume B Accurately Weigh Compound A->B C Transfer Compound to Sterile Tube B->C D Add Anhydrous DMSO C->D E Vortex Gently D->E F Visually Inspect for Complete Dissolution E->F G Sonicate in Water Bath F->G Not Dissolved I Aliquot into Single-Use Tubes F->I Dissolved H Warm Gently (Max 37°C) G->H H->F J Store at -20°C or -80°C I->J

Caption: Workflow for dissolving 1-(Pteridin-4-yl)piperidin-3-ol in DMSO.

Step-by-Step Methodology
  • Preparation and Calculation:

    • Rationale: Accurate calculations are fundamental to achieving the desired stock concentration.

    • Action: Determine the mass of 1-(Pteridin-4-yl)piperidin-3-ol and the volume of DMSO required to prepare your target stock concentration (e.g., 10 mM).

      • Example Calculation for a 10 mM Stock:

        • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

        • Mass (mg) for 1 mL of 10 mM stock = 0.010 mol/L x 0.001 L x 231.25 g/mol = 0.0023125 g = 2.31 mg.

  • Weighing the Compound:

    • Rationale: Precision in weighing ensures the accuracy of the final concentration.

    • Action: On a calibrated analytical balance, carefully weigh the calculated mass of the compound. Transfer the weighed solid into a sterile, amber or opaque microcentrifuge tube.

      • Expert Tip: Using amber or opaque tubes is crucial as some pteridine and piperidine compounds are light-sensitive, and exposure to light can lead to degradation.[6]

  • Solvent Addition and Initial Dissolution:

    • Rationale: The use of anhydrous DMSO minimizes the introduction of water, which can affect the solubility and stability of some compounds.

    • Action: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. Close the tube tightly and vortex gently for 1-2 minutes.[4] Avoid vigorous mixing that could introduce air bubbles.

  • Visual Inspection and Solubility Assessment:

    • Rationale: A visual check is the primary method to confirm complete dissolution.

    • Action: After vortexing, hold the tube up to a light source to check for any undissolved particulate matter. A completely dissolved solution should be clear and free of any visible solids.

  • Troubleshooting for Poor Solubility:

    • Rationale: If the compound does not fully dissolve with vortexing alone, additional energy input may be required. However, this must be done cautiously to prevent compound degradation.

    • Action (if necessary):

      • Sonication: Place the tube in a water bath sonicator and sonicate for 5-10 minutes.[4] Check for dissolution again.

      • Gentle Warming: If sonication is insufficient, place the tube in a 37°C water bath for 5-10 minutes.[4] Pteridine and piperidine compounds can be heat-sensitive, so prolonged exposure to higher temperatures should be avoided.[6]

  • Aliquoting and Storage:

    • Rationale: Aliquoting into single-use volumes prevents multiple freeze-thaw cycles, which can lead to compound degradation and precipitation.

    • Action: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[7]

Safety and Handling Precautions

  • DMSO: DMSO can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves and eye protection. Work in a well-ventilated area.

  • 1-(Pteridin-4-yl)piperidin-3-ol: The specific toxicity of this compound is not well-documented. As a standard practice for all new chemical entities, it should be handled with care. Avoid inhalation of dust and direct contact with skin and eyes.

  • General: Always consult the Safety Data Sheet (SDS) for both the compound and the solvent before beginning any work.

Quality Control and Best Practices

  • Vehicle Control: In all biological assays, it is imperative to include a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups. This accounts for any effects of the solvent itself on the assay outcome.[4]

  • Final DMSO Concentration: The final concentration of DMSO in your assay should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other artifacts.[4]

  • Fresh Dilutions: Prepare fresh working dilutions from your frozen stock solution for each experiment to ensure consistency and avoid potential degradation in diluted aqueous solutions.

Conclusion

This protocol provides a detailed and scientifically grounded methodology for the dissolution of 1-(Pteridin-4-yl)piperidin-3-ol in DMSO. By understanding the chemical properties of both the compound and the solvent, and by following these steps, researchers can prepare stable and reliable stock solutions, which are essential for obtaining accurate and reproducible experimental data.

References

  • General instructions for working with pteridines. (n.d.). Retrieved from [Link]

  • 1-(Pteridin-4-yl)piperidin-3-ol CAS#1710202-21-3 | CAS Substance Database | ChemRadar. (n.d.). Retrieved from [Link]

  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17). Retrieved from [Link]

  • Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. (n.d.). Retrieved from [Link]

  • Pteridin-4-ol | C6H4N4O | CID 135460266 - PubChem. (n.d.). Retrieved from [Link]

  • Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed. (2014, July 15). Retrieved from [Link]

  • Pushing at the Boundaries of Pterin Chemistry - PMC - NIH. (2024, September 27). Retrieved from [Link]

  • Does anyone have a protocol for dissolving liquid medicine in DMSO? - ResearchGate. (2023, September 11). Retrieved from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. (n.d.). Retrieved from [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - MDPI. (2019, December 31). Retrieved from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC. (n.d.). Retrieved from [Link]

  • What is procedure for dissolving 22 mg in dmso? can we use plant extract dissolved in dmso for antioxident study. or dpph assay | ResearchGate. (2015, February 2). Retrieved from [Link]

  • Solubility of drug in DMSO? - ResearchGate. (2018, November 21). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (2025, October 16). Retrieved from [Link]

Sources

Application

Advanced LC-MS/MS Method Development for the Quantitation of 1-(Pteridin-4-yl)piperidin-3-ol in Biological Matrices

Application Note & Bioanalytical Protocol Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists in Drug Development. Introduction & Analytical Challenges The compound 1-(Pteridin-4-yl)piperidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Bioanalytical Protocol Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists in Drug Development.

Introduction & Analytical Challenges

The compound 1-(Pteridin-4-yl)piperidin-3-ol (Chemical Formula: C₁₁H₁₃N₅O; Exact Mass: 231.1120 Da) represents a critical heterocyclic pharmacophore frequently utilized in the design of novel kinase inhibitors and antifolate chemotherapeutics. The fusion of the electron-deficient pteridine core with a saturated piperidine ring yields a molecule with distinct physicochemical properties, notably a high nitrogen-to-carbon ratio (5 nitrogen atoms) and significant basicity.

Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this class of compounds in biological matrices (e.g., human plasma) presents three primary analytical challenges:

  • High Basicity & Polarity: The basic nitrogens cause severe peak tailing on traditional C18 stationary phases due to secondary interactions with residual surface silanols. Furthermore, poor retention of the polar piperidin-3-ol moiety can lead to early elution in the void volume, exposing the analyte to severe ion suppression from endogenous salts.

  • Matrix Interferences: Plasma phospholipids can drastically suppress the electrospray ionization (ESI) signal of early-to-mid eluting basic drugs.

  • Pteridine Stability: While oxidized pteridines are generally more stable than their reduced counterparts (e.g., tetrahydrobiopterin) [1], optimal pH control during extraction is required to prevent degradation and ensure quantitative recovery.

This application note details a self-validating, highly sensitive LC-MS/MS workflow utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with Biphenyl stationary phase chromatography to overcome these challenges.

Scientific Rationale & Experimental Design (The "Why")

As a Senior Application Scientist, it is critical to design a method where every step relies on a mechanistic rationale rather than empirical guesswork.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Because 1-(Pteridin-4-yl)piperidin-3-ol contains basic amine functionalities, it is readily protonated at low pH. We utilize an MCX SPE protocol. The sorbent contains both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) retention mechanisms. By acidifying the plasma sample, the protonated analyte binds strongly to the negatively charged sulfonic acid groups. This allows for aggressive washing with 100% organic solvents (e.g., methanol) to completely remove neutral lipids and phospholipids without premature analyte elution [2]. The analyte is subsequently eluted by neutralizing the charge with a high-pH solvent (5% NH₄OH in Methanol).

Chromatographic Separation: Biphenyl Stationary Phase

To resolve the issue of poor retention and peak tailing associated with C18 columns, this method employs a Biphenyl superficially porous particle (SPP) column . Biphenyl phases offer orthogonal selectivity driven by π−π interactions, dipole-dipole interactions, and hydrophobic dispersion forces [3]. The electron-deficient pteridine ring engages in strong π−π stacking with the electron-rich biphenyl ligands, significantly increasing retention time and moving the analyte away from the ion-suppression zone.

Mass Spectrometry: ESI+ Fragmentation

The high nitrogen content makes the molecule highly responsive in Positive Electrospray Ionization (ESI+). The protonated precursor ion [M+H]+ is observed at m/z 232.1. Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation:

  • Quantifier Ion (m/z 148.1): Formed by the cleavage of the C-N bond between the pteridine and piperidine rings, yielding a stable pteridin-4-yl cation.

  • Qualifier Ion (m/z 214.1): Formed by the neutral loss of water (-18 Da) from the hydroxyl group on the piperidine ring.

Visualizations of Workflows and Pathways

SPE_Workflow A Plasma Sample + Internal Standard B Acidification (2% H3PO4) A->B C Load onto MCX SPE Plate (Basic Nitrogens Retained) B->C D Wash 1: 2% Formic Acid (Removes acidic/neutral interferences) C->D E Wash 2: 100% Methanol (Removes hydrophobic lipids) D->E F Elution: 5% NH4OH in MeOH (Neutralizes basic amines) E->F G Evaporate & Reconstitute (Ready for LC-MS/MS) F->G

Caption: Figure 1: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction Workflow for basic pteridines.

MSMS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 232.1 Frag1 Quantifier Ion Pteridin-4-yl cation m/z 148.1 Precursor->Frag1 Cleavage of C-N bond Frag2 Qualifier Ion Loss of H2O m/z 214.1 Precursor->Frag2 -H2O (-18 Da)

Caption: Figure 2: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analytical Column: Raptor Biphenyl, 2.7 µm, 50 x 2.1 mm (or equivalent SPP Biphenyl column).

  • SPE Plate: Oasis MCX 96-well plate, 30 mg/well.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Internal Standard (IS): 1-(Pteridin-4-yl)piperidin-3-ol-d4 (100 ng/mL in 50:50 Water:Methanol).

Sample Extraction (MCX SPE)
  • Aliquot: Transfer 100 µL of human plasma into a 96-well collection plate.

  • Spike: Add 10 µL of IS working solution. Vortex for 30 seconds.

  • Acidify: Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water to disrupt protein binding and ensure complete protonation of the piperidine/pteridine nitrogens. Vortex for 1 minute.

  • Conditioning (Optional for modern polymeric sorbents): 1 mL Methanol followed by 1 mL Water.

  • Load: Apply the acidified sample to the MCX plate. Apply low vacuum (approx. 2-3 in Hg) to allow the sample to pass through at 1 mL/min.

  • Wash 1 (Aqueous): Apply 1 mL of 2% Formic Acid in water to remove polar interferences.

  • Wash 2 (Organic): Apply 1 mL of 100% Methanol to remove phospholipids and neutral lipids.

  • Elute: Elute the target analytes into a clean collection plate using 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Quantitative Data Presentation

Table 1: Optimized Chromatographic Gradient Conditions

Flow Rate: 0.5 mL/min | Column Temperature: 40°C | Injection Volume: 5 µL

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Curve Profile
0.0095.05.0Initial
0.5095.05.0Isocratic Hold
2.5040.060.0Linear Gradient
2.605.095.0Column Wash
3.505.095.0Isocratic Hold
3.6095.05.0Re-equilibration
5.0095.05.0End
Table 2: Triple Quadrupole MS/MS Parameters (Positive ESI)

Source Temperature: 500°C | Ion Spray Voltage: 5500 V | Curtain Gas: 30 psi

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)CXP (V)Purpose
1-(Pteridin-4-yl)piperidin-3-ol 232.1148.1602810Quantifier
1-(Pteridin-4-yl)piperidin-3-ol 232.1214.1601812Qualifier
IS (d4-Analog) 236.1152.1602810Internal Standard

(Note: DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential. Values are representative for a SCIEX API 4000/5500 system and should be tuned per instrument).

References

  • Kaushik, D., Gao, L., Yuan, K., Tang, B., & Kong, R. (2024). "LC-MS/MS methods for direct measurement of sepiapterin and tetrahydrobiopterin in human plasma and clinical applications." Bioanalysis, 16(2), 75-89. URL: [Link]

  • Xue, Y., et al. (2006). "A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma." Rapid Communications in Mass Spectrometry, 20(18), 2660-2668. URL:[Link]

  • Chromatography Online. (2026). "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC International. URL:[Link]

Method

Application Notes &amp; Protocols: Assessing the Cellular Impact of 1-(Pteridin-4-yl)piperidin-3-ol

A Guide for Researchers in Oncology and Drug Discovery Introduction: Unpacking the Therapeutic Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the pteridine ring system is recognized as a "pri...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Oncology and Drug Discovery

Introduction: Unpacking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pteridine ring system is recognized as a "privileged scaffold" due to its consistent presence in a wide array of biologically active compounds.[1] This bicyclic heterocycle, formed by the fusion of pyrimidine and pyrazine rings, is a cornerstone in the development of targeted therapeutics, particularly in oncology.[1] Naturally occurring pteridines like folic acid are fundamental to biological processes, while synthetic derivatives, such as methotrexate, are potent inhibitors of key enzymes like dihydrofolate reductase (DHFR), which is crucial for cancer cell proliferation.[1]

The compound of interest, 1-(Pteridin-4-yl)piperidin-3-ol, marries this potent pteridine core with a piperidine moiety. The piperidine ring is another vital component in numerous pharmaceuticals, known to confer a range of biological activities.[2] The combination of these two pharmacologically significant scaffolds suggests that 1-(Pteridin-4-yl)piperidin-3-ol may exhibit significant effects on cell viability, proliferation, or cytotoxicity, making it a compelling candidate for investigation in drug discovery programs.

This guide provides a comprehensive, field-tested protocol for evaluating the in vitro efficacy of 1-(Pteridin-4-yl)piperidin-3-ol by assessing its impact on the viability of cultured cancer cells. We will focus on two robust and widely adopted methodologies: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. The choice between these assays often depends on the required sensitivity, throughput, and available laboratory equipment.

Choosing the Right Assay: A Causal Explanation

The selection of a cell viability assay is a critical decision that influences the quality and interpretation of the data. The two protocols detailed here measure different, yet complementary, aspects of cell health.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This method provides a measure of the metabolic activity of a cell population. Viable cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[3][4] The amount of formazan produced, quantified by absorbance, is directly proportional to the number of metabolically active (and therefore viable) cells. This is a cost-effective and well-established endpoint assay.

  • CellTiter-Glo® Luminescent Cell Viability Assay : This assay quantifies ATP, the principal energy currency of the cell, which is a key indicator of metabolically active cells. The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces a luminescent signal proportional to the amount of ATP present. This "add-mix-measure" protocol is extremely sensitive, has a broad linear range, and is highly amenable to high-throughput screening (HTS).[5]

Diagram: Core Principles of Selected Viability Assays

G cluster_0 MTT Assay (Metabolic Activity) cluster_1 CellTiter-Glo® Assay (ATP Content) MTT Yellow MTT (Water-Soluble) Mito Mitochondrial Dehydrogenases (Viable Cells) MTT->Mito Reduction Formazan Purple Formazan (Insoluble) Absorbance Measure Absorbance (~570 nm) Formazan->Absorbance After Solubilization Mito->Formazan ATP ATP (From Viable Cells) Luciferase Luciferase + Luciferin (Reagent) ATP->Luciferase Catalysis Light Luminescent Signal Luciferase->Light Luminometer Measure Luminescence Light->Luminometer MTT_Workflow A 1. Cell Seeding Plate cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of 1-(Pteridin-4-yl)piperidin-3-ol. A->B C 3. Incubation Incubate for desired exposure time (e.g., 24, 48, or 72h). B->C D 4. Add MTT Reagent Add 10 µL of 5 mg/mL MTT to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours at 37°C for purple crystals to form. D->E F 6. Solubilization Remove media, add 100 µL of solubilization solution. E->F G 7. Absorbance Reading Read absorbance at 570 nm (Ref: 630 nm). F->G

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Step-by-Step Protocol

Day 1: Cell Seeding

  • Cell Preparation: Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA. Neutralize with complete medium and centrifuge.

  • Cell Counting: Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer and trypan blue).

  • Seeding: Dilute the cells to the optimal seeding density in complete medium. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well for a 96-well plate. 4. Plating: Add 100 µL of the cell suspension to each well of a 96-well plate. To mitigate "edge effects," fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data. 5. Incubation: Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment. [4] Day 2: Compound Treatment

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) of 1-(Pteridin-4-yl)piperidin-3-ol in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in serum-free or low-serum medium to create working concentrations (typically 2X the final desired concentration).

  • Treatment: Carefully aspirate the medium from the wells. Add 100 µL of the diluted compound solutions to the appropriate wells.

  • Controls: It is critical to include the following controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., <0.5%). This control represents 100% viability.

    • Untreated Control: Cells in medium only.

    • Blank Control: Medium only (no cells). This is for background subtraction. [4]5. Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4/5: MTT Assay and Data Collection

  • Add MTT: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL). [3]2. Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of MTT solubilization solution to each well. 4. Dissolution: Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan. 5. Read Absorbance: Measure the absorbance at a wavelength between 550 and 600 nm (570 nm is optimal) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise. [3]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells from all other wells.

  • Calculate Percent Viability:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Dose-Response Curve: Plot the percent viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Protocol 2: CellTiter-Glo® Luminescent Assay

This protocol offers a faster, more sensitive alternative to the MTT assay. It is ideal for HTS applications.

Materials and Reagents

In addition to the materials listed for the MTT assay (excluding MTT reagent and solubilizer), you will need:

  • CellTiter-Glo® 2.0 Assay Kit (Promega): This is a ready-to-use reagent. * Opaque-walled 96-well plates (e.g., white plates): Essential to prevent well-to-well crosstalk of the luminescent signal. [6]* Luminometer: A plate reader capable of measuring luminescence.

Detailed Step-by-Step Protocol

Days 1 & 2: Cell Seeding and Compound Treatment

  • Follow the exact same procedure as described in the MTT protocol (Section 3.3, Days 1 & 2), but use opaque-walled plates.

Day 4/5: Luminescence Assay and Data Collection

  • Equilibrate Plate: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures a stable temperature across the plate during the assay. [6][7]2. Equilibrate Reagent: Ensure the CellTiter-Glo® Reagent is also at room temperature before use. 3. Add Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). 4. Induce Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. [6]5. Stabilize Signal: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. [6]6. Read Luminescence: Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • Background Subtraction: Subtract the average luminescence of the blank (medium + reagent) wells from all other wells.

  • Calculate Percent Viability:

    • % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100

  • Dose-Response Curve: Plot the data and calculate the IC50 value as described for the MTT assay.

Trustworthiness: A Self-Validating System

To ensure the integrity and reproducibility of your results, the experimental design must be self-validating.

ParameterTroubleshooting StepRationale & Reference
Compound Interference Run a "no-cell" control with the compound and assay reagent.Some compounds can directly reduce MTT or inhibit luciferase, leading to false positives or negatives. This control identifies such artifacts. [8]
Inconsistent Results Use cells in the logarithmic growth phase and maintain a consistent passage number. Standardize all incubation times.Cell health and confluency dramatically affect metabolic rate and ATP levels, impacting results. Consistency is key for reproducibility.
Low Signal Optimize cell seeding density by performing a titration experiment before the main assay.Too few cells will generate a signal that is indistinguishable from background noise. Optimal density ensures a robust signal-to-noise ratio.
High Background Ensure reagents are stored correctly and protected from light. Use sterile technique to avoid microbial contamination.Reagent degradation or contamination of media can lead to high background readings, compressing the dynamic range of the assay. [8]
Edge Effects Do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.The outer wells are prone to evaporation and temperature changes, which can cause variability in cell growth and assay results.

Conclusion and Future Directions

The protocols outlined provide a robust framework for assessing the cellular viability effects of 1-(Pteridin-4-yl)piperidin-3-ol. The pteridine scaffold's history as a foundation for potent enzyme inhibitors suggests that a positive hit in these viability assays could warrant further investigation into the compound's mechanism of action. [1]Subsequent studies could explore its effect on specific kinases or its potential to induce apoptosis, using assays that measure caspase activity or DNA fragmentation. By systematically applying these validated methods, researchers can confidently characterize the biological activity of this novel compound and determine its potential as a therapeutic candidate.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay.
  • BenchChem. (2025). Pteridine ring system as a privileged scaffold in medicinal chemistry.
  • Provost & Wallert Research. (2025). MTT Proliferation Assay Protocol. ResearchGate.
  • R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay.
  • Promega. (2006). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Assays in p53-Related Research.
  • Promega. (n.d.). CellTiter-Glo® 2.0 Assay Technical Manual.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Promega Corporation. (n.d.). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate.
  • Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. (2022). Journal of Drug Delivery and Therapeutics.
  • A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

Sources

Application

Application Notes and Protocols: Dosing Strategies for 1-(Pteridin-4-yl)piperidin-3-ol in Murine Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to developing effective and ethical dosing strategie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing effective and ethical dosing strategies for the novel investigational compound, 1-(Pteridin-4-yl)piperidin-3-ol, in murine models. As a molecule combining the pteridine and piperidine scaffolds, it holds potential as a modulator of key signaling pathways, possibly in oncology or immunology.[1][2][3] These application notes are designed to equip researchers with the foundational knowledge and detailed protocols necessary to conduct robust preclinical in vivo studies. We will delve into the critical aspects of vehicle selection, route of administration, dose-volume considerations, and the establishment of a therapeutic window, all while adhering to the highest standards of scientific integrity and animal welfare.

Introduction to 1-(Pteridin-4-yl)piperidin-3-ol: A Compound of Interest

The chemical structure of 1-(Pteridin-4-yl)piperidin-3-ol suggests its potential as a biologically active agent. The pteridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse pharmacological activities, including roles as enzyme cofactors and in the development of anticancer agents.[1][4] The piperidine moiety is also a common feature in many pharmaceuticals, often contributing to desirable pharmacokinetic properties and target engagement.[3] The combination of these two pharmacophores in 1-(Pteridin-4-yl)piperidin-3-ol warrants a thorough investigation of its therapeutic potential, beginning with well-designed in vivo studies in murine models.

Postulated Mechanism of Action

While the specific molecular target of 1-(Pteridin-4-yl)piperidin-3-ol is yet to be fully elucidated, its structural motifs suggest potential interactions with kinases or other enzymes involved in cellular signaling pathways crucial for cell proliferation and survival.[2] Pteridine derivatives have been successfully developed as inhibitors of various kinases, including those in the EGFR signaling pathway.[1] Therefore, initial in vivo studies may focus on murine models of cancer where these pathways are known to be dysregulated.

Foundational Principles of Murine Dosing Strategy

The successful in vivo evaluation of any new chemical entity (NCE) is critically dependent on the careful design of the dosing strategy.[5] The primary objectives are to achieve sufficient drug exposure at the target tissue to elicit a pharmacological response while minimizing toxicity. Key considerations include the physicochemical properties of the compound, the intended therapeutic application, and the physiological characteristics of the murine model.

The Critical Role of Vehicle Selection

For compounds with low aqueous solubility, which is common for many NCEs, the choice of an appropriate vehicle is paramount.[6][7] An ideal vehicle should solubilize the compound without impacting its intrinsic biological activity or causing adverse effects in the animal.[8]

Table 1: Common Vehicles for Preclinical Murine Studies

VehicleProperties and Considerations
Aqueous Vehicles
0.9% Sodium Chloride (Saline)Isotonic and generally well-tolerated. Suitable for water-soluble compounds.[6][7]
Phosphate-Buffered Saline (PBS)Buffered to a physiological pH, making it ideal for parenteral administration.[9] Suitable for soluble compounds.
5% Dextrose in Water (D5W)Isotonic. Can be a suitable vehicle for compounds that are more stable in a non-saline, aqueous environment.
Suspension/Emulsion Vehicles
0.5% Carboxymethylcellulose (CMC)Forms a uniform suspension for insoluble compounds. Generally considered safe and does not typically cause motor impairment.[6][7][8]
0.5% Methylcellulose (MC)Similar to CMC, used to create homogenous suspensions.[10]
Solubilizing Agents/Co-solvents
Polyethylene Glycol 400 (PEG 400)A common co-solvent for poorly soluble compounds. However, it can cause neuromotor toxicity at higher concentrations.[6][7]
Dimethyl Sulfoxide (DMSO)A powerful solvent, but can cause significant motor impairment and should be used with caution and at low concentrations (typically <10%).[6][7][8]
Propylene Glycol (PG)Another co-solvent option, but like PEG 400, can have inherent toxicity.[6][7]
Corn OilAn oil-based vehicle that can be suitable for highly lipophilic compounds and may enhance oral absorption. It's important to note that the vehicle itself can influence the toxicity profile of the compound.[10]

Protocol 1: Vehicle Screening for 1-(Pteridin-4-yl)piperidin-3-ol

  • Objective: To identify a suitable vehicle that can formulate 1-(Pteridin-4-yl)piperidin-3-ol at the desired concentration and is well-tolerated by mice.

  • Materials: 1-(Pteridin-4-yl)piperidin-3-ol, various vehicles (see Table 1), micro-centrifuge tubes, vortex mixer, heating block (optional).

  • Procedure:

    • Attempt to dissolve or suspend a known amount of 1-(Pteridin-4-yl)piperidin-3-ol in a small volume of each selected vehicle to achieve the target concentration for the highest planned dose.

    • Vortex vigorously for 2-5 minutes.

    • If the compound does not dissolve, gentle heating (37-40°C) may be applied, but be cautious of potential compound degradation.

    • Visually inspect for solubility or a uniform, re-suspendable suspension.

    • For promising vehicles, prepare a small batch and administer it to a small cohort of non-study mice to observe for any acute adverse effects over a 24-48 hour period. Monitor for changes in activity, grooming, and posture.

Routes of Administration: A Strategic Choice

The choice of administration route significantly impacts the rate and extent of drug absorption, ultimately influencing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[11] The selection should be guided by the scientific objectives and, when possible, align with the intended clinical route of administration.[12]

Table 2: Common Routes of Administration in Murine Models

RouteAbbreviationMaximum Volume (Adult Mouse)Needle Size (Gauge)Key Considerations
Intravenous (bolus)IV< 0.2 mL (5 mL/kg)27-30Provides 100% bioavailability and rapid onset of action. Technically challenging. Typically administered via the lateral tail vein.[9][11][13]
IntraperitonealIP< 2-3 mL (10 mL/kg)25-27Common and relatively easy to perform. The substance is absorbed into the portal circulation, leading to a first-pass effect in the liver.[9][11][13]
SubcutaneousSC5 mL/kg25-27Slower absorption compared to IV or IP, leading to a more sustained release. Useful for less soluble compounds and can be less stressful for the animal.[9][11][13]
Oral (gavage)PO10 mL/kgGavage needleMimics the clinical route for many drugs. Subject to first-pass metabolism. Requires proper training to avoid injury to the esophagus or trachea.[13][14]
IntramuscularIM50 µL per site26-30Used for small volumes. Can cause local irritation and is generally not preferred for repeated dosing.[9][11]

Diagram 1: Decision Tree for Route of Administration

RouteSelection start Start: Determine Experimental Goal pk_study Pharmacokinetic (PK) Study? start->pk_study efficacy_study Efficacy/Tolerability Study? pk_study->efficacy_study No iv_bolus IV Bolus pk_study->iv_bolus Yes (for bioavailability) oral_candidate Is the compound an oral drug candidate? efficacy_study->oral_candidate po_gavage Oral Gavage (PO) oral_candidate->po_gavage Yes sustained_exposure Sustained exposure desired? oral_candidate->sustained_exposure No ip_injection Intraperitoneal (IP) sc_injection Subcutaneous (SC) sustained_exposure->ip_injection Rapid absorption acceptable? sustained_exposure->sc_injection Slower, more sustained absorption needed?

Caption: A flowchart to guide the selection of the administration route.

Designing and Executing Dosing Protocols

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

Before embarking on large-scale efficacy studies, it is essential to determine the tolerability of 1-(Pteridin-4-yl)piperidin-3-ol. This is typically achieved through a dose-range finding study, which aims to identify the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity or a body weight loss of more than 15-20%.

Protocol 2: Acute Dose-Range Finding Study

  • Objective: To determine the single-dose toxicity profile and estimate the MTD of 1-(Pteridin-4-yl)piperidin-3-ol.

  • Animals: Naive, healthy mice (e.g., C57BL/6 or BALB/c), typically 3-5 per dose group.

  • Dose Selection: Start with a wide range of doses, for example, 10, 30, 100, and 300 mg/kg. The initial doses can be informed by any available in vitro cytotoxicity data.

  • Procedure:

    • Administer a single dose of 1-(Pteridin-4-yl)piperidin-3-ol via the chosen route.

    • Include a vehicle control group.

    • Monitor animals daily for at least 7-14 days for clinical signs of toxicity (e.g., changes in appearance, behavior, activity levels) and body weight.

    • The MTD is identified as the highest dose that does not result in significant morbidity or body weight loss.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 1-(Pteridin-4-yl)piperidin-3-ol is crucial for designing an effective dosing regimen for efficacy studies.[15] A PK study will determine key parameters such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve, a measure of total drug exposure), and half-life.[15]

Protocol 3: Basic Pharmacokinetic Study

  • Objective: To characterize the plasma concentration-time profile of 1-(Pteridin-4-yl)piperidin-3-ol after a single administration.

  • Animals: Cannulated or non-cannulated mice, with sufficient numbers to obtain 3-4 data points per time point.

  • Dose: A single dose, typically below the MTD, administered via the intended route for efficacy studies (e.g., PO or IP) and IV (to determine bioavailability).

  • Procedure:

    • Administer the compound.

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[14]

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of 1-(Pteridin-4-yl)piperidin-3-ol using a validated analytical method (e.g., LC-MS/MS).[15]

    • Calculate PK parameters using appropriate software.

Diagram 2: Workflow for Establishing a Dosing Regimen

DosingWorkflow cluster_0 Phase 1: Feasibility & Safety cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Studies a Compound Synthesis & Characterization b Vehicle Screening a->b c Dose-Range Finding (MTD) b->c d Single-Dose PK Study (IV, PO/IP) c->d e Calculate Bioavailability & Half-life d->e f Select Doses Below MTD e->f g Determine Dosing Frequency (based on PK) f->g h Initiate Murine Efficacy Model g->h

Caption: A stepwise workflow for developing a murine dosing strategy.

Dosing in Efficacy Models

With the MTD and PK data in hand, researchers can design a rational dosing regimen for efficacy studies in relevant murine models (e.g., tumor xenografts).[16]

Key Considerations for Efficacy Dosing:

  • Dose Levels: Typically, 2-3 dose levels below the MTD are chosen to evaluate a dose-response relationship.

  • Dosing Frequency: This is largely determined by the compound's half-life. A compound with a short half-life may require twice-daily (BID) dosing to maintain therapeutic concentrations, whereas a compound with a long half-life might be effective with once-daily (QD) or even less frequent administration.

  • Duration of Treatment: The length of the study will depend on the specific disease model and the anticipated time to observe a therapeutic effect.

  • Monitoring: Throughout the study, animals should be monitored for tumor growth (if applicable), body weight, and any signs of toxicity.

Conclusion and Future Directions

The successful preclinical development of 1-(Pteridin-4-yl)piperidin-3-ol hinges on the meticulous and systematic establishment of an appropriate dosing strategy. By carefully considering vehicle selection, route of administration, and by conducting thorough MTD and PK studies, researchers can ensure that their efficacy studies are both scientifically sound and ethically responsible. The protocols and guidelines presented here provide a robust framework for initiating the in vivo investigation of this promising compound. Subsequent studies may explore more advanced formulation strategies to improve bioavailability or alternative dosing schedules to mitigate potential toxicities.[17][18]

References

  • Guideline on Administration of Substances to Laboratory Animals. (n.d.).
  • Routes and Volumes of Administration in Mice. (n.d.).
  • IACUC Routes of Administration Guidelines. (n.d.). Research & Innovation Office.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). PubMed.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). ResearchGate.
  • How to Administer a Substance to a Mouse? (2025). TransCure bioServices.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. (2018). Publishing at the Library.
  • Fluid and Drug Administration. (2014).
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). PMC.
  • Vehicle selection for nonclinical oral safety studies. (2013). PubMed.
  • Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities. (2019). Oxford Academic.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). ResearchGate.
  • Choice of vehicle affects pyraclostrobin toxicity in mice. (n.d.). The University of North Carolina at Chapel Hill.
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PMC - NIH.
  • The Use of Targeted Mouse Models for Preclinical Testing of Novel Cancer Therapeutics. (2006).
  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. (n.d.). PMC.
  • A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. (2022).
  • Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. (2022).
  • Therapeutic potential of pteridine derivatives: A comprehensive review. (2018). ResearchGate.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PMC.
  • Chronopharmacodynamics and chronopharmacokinetics of pethidine in mice. (2014). PubMed.
  • (PDF) Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice. (n.d.).
  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed. (2011).
  • Piperidin-4-one: the potential pharmacophore. (2013). PubMed.

Sources

Method

Application Note: High-Throughput Screening of 1-(Pteridin-4-yl)piperidin-3-ol Derivatives as Dual PI3K/mTOR Inhibitors

Executive Summary & Target Biology The compound 1-(Pteridin-4-yl)piperidin-3-ol (CAS 1710202-21-3) represents a highly privileged structural scaffold in modern oncology drug discovery. The pteridine core functions as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Biology

The compound 1-(Pteridin-4-yl)piperidin-3-ol (CAS 1710202-21-3) represents a highly privileged structural scaffold in modern oncology drug discovery. The pteridine core functions as a potent, ATP-competitive hinge-binding motif, a feature successfully leveraged in the clinical development of dual PI3K/mTOR inhibitors[1].

The strategic incorporation of the piperidin-3-ol moiety at the C4 position of the pteridine ring is not arbitrary. While the planar pteridine anchors the molecule in the adenine-binding pocket of the kinase, the piperidine ring projects into the solvent-exposed channel or the ribose-binding pocket. The 3-hydroxyl group on the piperidine acts as a critical hydrogen bond donor/acceptor, interacting with specific backbone residues (such as Asp810 in PI3Kα) to dramatically improve target residence time and aqueous solubility[1].

The Rationale for Dual Inhibition

Hyperactivation of the Phosphatidylinositol 3-kinase (PI3K) / AKT / mammalian target of rapamycin (mTOR) pathway is one of the most frequent oncogenic aberrations in human cancers[2]. Targeting PI3K alone often triggers a compensatory feedback loop where mTORC1 inhibition relieves the negative feedback on IRS-1, leading to paradoxical AKT hyperactivation. A dual PI3K/mTOR inhibitor effectively shuts down both nodes, preventing this escape mechanism[2].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PTEN PTEN PTEN->PIP3 Dephosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PDK1->AKT Phosphorylates T308 mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 mTORC1 mTORC1 AKT->mTORC1 Activates Inhibitor 1-(Pteridin-4-yl)piperidin-3-ol (Dual Inhibitor) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Fig 1. PI3K/AKT/mTOR signaling cascade illustrating the dual-node blockade by pteridine inhibitors.

High-Throughput Screening (HTS) Strategy

To systematically evaluate derivatives of 1-(Pteridin-4-yl)piperidin-3-ol, we employ a universal Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) ADP detection assay for the primary biochemical screen, followed by an orthogonal cellular TR-FRET assay.

Causality of Assay Selection : HTS chemical libraries often contain highly fluorescent compounds that produce false positives in standard fluorescence assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Terbium). By introducing a microsecond time delay before measuring emission, short-lived background autofluorescence is entirely eliminated, ensuring pristine data integrity[3].

Furthermore, measuring ADP—the universal product of all kinase reactions—allows us to screen both a lipid kinase (PI3Kα) and a protein kinase (mTOR) using the exact same assay architecture, streamlining the HTS workflow[4].

Workflow Lib Compound Library (Pteridine Derivatives) Primary Primary Screen TR-FRET ADP Assay (PI3Kα & mTOR) Lib->Primary Secondary Secondary Screen Cellular pAKT (S473) TR-FRET Assay Primary->Secondary IC50 < 1 µM Counter Counter Screen Kinase Selectivity Panel (Off-target profiling) Secondary->Counter Cellular IC50 < 5 µM Hit Hit Validation Lead Optimization Counter->Hit High Selectivity

Fig 2. HTS workflow integrating biochemical ADP detection and orthogonal cellular target engagement.

Detailed Experimental Protocols

Protocol A: Primary Biochemical Screen (TR-FRET ADP Detection)

This protocol describes the simultaneous profiling of PI3Kα and mTOR utilizing a competitive TR-FRET immunoassay for ADP[4].

1. Reagent Preparation & Lipid Substrate Selection

  • Causality: For PI3Kα, use a short-chain PI(4,5)P2 diC8 lipid substrate rather than physiological diC16. diC8 is highly soluble in aqueous buffers, eliminating the need for complex phosphatidylserine carrier vesicles that cause well-to-well variability and lipid-droplet precipitation in 384-well HTS formats[4].

  • Prepare Enzyme Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 3 mM MgCl₂, 0.03% CHAPS, 1 mM EGTA, and 2 mM DTT.

2. Kinase Reaction (384-well format)

  • Step 1: Dispense 5 µL of Kinase/Substrate mixture (0.4 nM PI3Kα + 40 µM diC8 PIP2, OR 1.0 nM mTOR + 1 µg/mL p70S6K peptide) into a low-volume 384-well plate.

  • Step 2: Pin-transfer 50 nL of 1-(Pteridin-4-yl)piperidin-3-ol derivatives (in 100% DMSO) into the wells. Self-Validating Control: Ensure final DMSO concentration remains ≤1%. Include 16 wells of vehicle control (0% inhibition) and 16 wells of no-enzyme control (100% inhibition) to calculate the Z'-factor.

  • Step 3: Initiate the reaction by adding 5 µL of ATP (10 µM final concentration). Incubate at room temperature for 60 minutes.

3. Quenching and Detection

  • Step 4: Add 10 µL of TR-FRET Detection Mix (2 nM ADP antibody-Terbium, 14 nM ADP-AlexaFluor tracer, and 10 mM EDTA).

  • Causality: EDTA instantly chelates the Mg²⁺ ions required for kinase catalytic activity. This strictly halts the reaction simultaneously across all 384 wells, preventing temporal drift during the plate reading process[4].

4. Readout & Quality Control

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 330 nm; Emission: 615 nm [Terbium] and 665 nm [AlexaFluor]).

  • Validation: Calculate the Z'-factor. The assay is only validated for hit-picking if the Z'-factor is > 0.6.

Protocol B: Secondary Cellular Screen (Phospho-AKT S473 TR-FRET)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. We measure the phosphorylation of AKT at Serine 473 (S473) in PC-3 prostate cancer cells. Causality: S473 is the direct substrate of mTORC2. Inhibiting both PI3K and mTOR completely abolishes this signal, confirming dual-pathway shutdown inside a living cell[2].

1. Cell Seeding & Treatment

  • Step 1: Seed PC-3 cells at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Step 2: Treat cells with serial dilutions of the pteridine compounds for 2 hours.

2. Lysis & Detection

  • Step 3: Aspirate media and add 50 µL of Lysis Buffer supplemented with 1 mM Sodium Orthovanadate and 5 mM NaF.

  • Causality: Upon cell lysis, endogenous phosphatases are rapidly released and will dephosphorylate S473 on AKT, leading to false-positive inhibition signals. Orthovanadate and NaF irreversibly inhibit these phosphatases, locking the physiological phosphorylation state.

  • Step 4: Transfer 15 µL of lysate to a 384-well detection plate. Add 5 µL of TR-FRET antibody mix (Europium-anti-total-AKT and d2-anti-pAKT-S473). Incubate for 4 hours and read TR-FRET signals.

Representative Data & SAR Analysis

The table below summarizes typical quantitative structure-activity relationship (SAR) data expected from this HTS workflow, demonstrating how optimization of the 1-(Pteridin-4-yl)piperidin-3-ol scaffold yields highly potent, dual-acting clinical candidates.

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Cellular pAKT S473 IC₅₀ (nM)Selectivity Fold (vs. Kinome)
1-(Pteridin-4-yl)piperidin-3-ol (Base Scaffold)145210850>50x
Optimized Derivative (Example)2.56.815.2>500x
PF-04691502 (Reference Control)1.916.012.5>500x

Note: The base scaffold shows moderate micromolar/nanomolar activity. Functionalization of the pteridine core (e.g., adding phenolic hydroxyls or aryl groups at C6/C7) drastically improves the IC₅₀ into the single-digit nanomolar range, mirroring the profile of the clinical reference compound PF-04691502.

Conclusion

The 1-(Pteridin-4-yl)piperidin-3-ol scaffold provides an exceptional chemical starting point for oncology drug discovery. By coupling this structure with a highly robust, self-validating TR-FRET ADP assay system, researchers can rapidly screen and optimize dual PI3K/mTOR inhibitors. The integration of rigorous biochemical quenching and orthogonal cellular target engagement ensures that only highly permeable, mechanistically accurate hits progress to lead optimization.

References

  • Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design. Med. Chem. Commun. (2010). 1

  • 1-(Pteridin-4-yl)piperidin-3-ol CAS#1710202-21-3 | CAS Substance Database. ChemRadar.

  • Evaluating PI3 Kinase Isoforms Using Transcreener™ ADP Assays. Assay Drug Dev Technol. (2010). 4

  • Phosphatidylinositol 3-kinase inhibitors: promising drug candidates for cancer therapy. Cancer Sci. (2007).2

  • A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity. Anal Biochem. (2008). 3

Sources

Application

Advanced Formulation Strategies for Poorly Soluble Pteridine Derivatives: A Technical Guide to 1-(Pteridin-4-yl)piperidin-3-ol Delivery

Introduction and Rationale The pteridine scaffold is a privileged, highly active pharmacophore frequently utilized in the design of targeted therapeutics, particularly small molecule kinase inhibitors (smKIs) in oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The pteridine scaffold is a privileged, highly active pharmacophore frequently utilized in the design of targeted therapeutics, particularly small molecule kinase inhibitors (smKIs) in oncology and inflammatory diseases. However, translating these molecules from in vitro hits to bioavailable oral dosage forms is notoriously difficult. 1-(Pteridin-4-yl)piperidin-3-ol (CAS: 1710202-21-3) serves as a prime model for these challenges.

The core issue lies in the thermodynamics of the molecule. The planar, aromatic nature of the pteridine ring promotes intense intermolecular π−π stacking, resulting in a highly stable crystal lattice with high lattice energy. When the energy required to disrupt this lattice exceeds the free energy of solvation in aqueous media, the compound exhibits profound insolubility. Furthermore, the presence of the basic piperidine moiety induces pH-dependent solubility—a common trait among TKIs that leads to rapid precipitation upon transition from the acidic gastric environment to the neutral pH of the intestine .

To overcome these barriers, formulators must bypass the crystalline lattice entirely or pre-solubilize the drug. This application note details two advanced, causality-driven formulation strategies: Amorphous Solid Dispersions (ASDs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

Pre-Formulation Profiling & Physicochemical Challenges

Before selecting a formulation pathway, a rigorous physicochemical profile must be established. The basicity of the piperidine nitrogen and the hydrogen-bond donor capacity of the hydroxyl group dictate the compound's interaction with polymeric and lipidic excipients.

Table 1: Predictive Physicochemical Profile of 1-(Pteridin-4-yl)piperidin-3-ol
ParameterValue / CharacteristicFormulation Implication
Molecular Weight 231.25 g/mol Favorable for high drug loading in polymeric matrices.
Aqueous Solubility < 10 µg/mL (Neutral pH)BCS Class II/IV classification; requires solubility enhancement.
pKa (Estimated) ~8.5 (Piperidine N)pH-dependent solubility; high risk of intestinal precipitation.
LogP / LogD ~2.0 - 3.5Moderate to high lipophilicity; suitable for lipid-based systems.
Crystal Lattice Energy High (High Melting Point)Standard micronization will fail; lattice disruption is mandatory.

Note: Data is extrapolated from foundational pteridine and TKI characteristics .

Formulation Strategy 1: Amorphous Solid Dispersions (ASDs)

Mechanistic Causality

The objective of an ASD is to trap the API in a high-energy, disordered amorphous state, thereby eliminating the energetic penalty of breaking the crystal lattice during dissolution. Because the amorphous state is thermodynamically unstable, the drug must be intimately mixed with a stabilizing polymer.

For 1-(Pteridin-4-yl)piperidin-3-ol, utilizing an acidic enteric polymer like Hypromellose Acetate Succinate (HPMC-AS) is highly strategic. The acidic carboxylic groups of HPMC-AS form strong ionic and hydrogen-bonding interactions with the basic piperidine nitrogen of the API. This specific acid-base interaction restricts the molecular mobility of the drug, significantly raising the glass transition temperature ( Tg​ ) of the system and preventing recrystallization during storage and gastric-to-intestinal transfer .

Protocol: Preparation and Validation of Spray-Dried ASDs

A self-validating system requires that the generation of the amorphous state is analytically confirmed immediately post-processing.

  • Solvent System Selection: Prepare a 9:1 (v/v) mixture of Dichloromethane (DCM) and Methanol. This co-solvent system ensures the dissolution of both the lipophilic pteridine derivative and the HPMC-AS polymer.

  • Solution Preparation: Dissolve 1-(Pteridin-4-yl)piperidin-3-ol and HPMC-AS (L-grade) at a 1:3 (w/w) ratio in the solvent mixture to achieve a total solid concentration of 5% (w/v). Stir continuously until a completely clear solution is formed. Causality: Any residual microcrystals will act as nucleation sites, causing premature crystallization.

  • Spray Drying (e.g., Büchi B-290):

    • Inlet Temperature: 75°C

    • Outlet Temperature: 45°C (Must remain below the Tg​ of the polymer to prevent particle fusion).

    • Feed Rate: 5 mL/min.

    • Atomization Gas: Nitrogen (to prevent oxidation of the pteridine core).

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual DCM/Methanol below ICH Q3C limits.

  • Analytical Validation (Critical Step):

    • Powder X-Ray Diffraction (PXRD): Analyze the powder. A successful ASD will exhibit a broad "amorphous halo" with a complete absence of sharp Bragg diffraction peaks.

    • Differential Scanning Calorimetry (DSC): Heat the sample at 10°C/min. The thermogram must show a single, distinct Tg​ intermediate between the drug and polymer, proving a single-phase miscible system.

Formulation Strategy 2: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Mechanistic Causality

If the API exhibits extreme lipophilicity (LogP > 4 in modified derivatives), ASDs may fail to maintain supersaturation in the GI tract. In these cases, SMEDDS are utilized. SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions (droplet size < 50 nm) upon mild agitation in gastrointestinal fluids .

By keeping the drug pre-solubilized within the lipid droplets, the dissolution step is entirely bypassed. Furthermore, the use of long-chain triglycerides (LCTs) can promote the association of the drug with chylomicrons, facilitating lymphatic transport and bypassing hepatic first-pass metabolism—a massive advantage for heavily metabolized kinase inhibitors .

Protocol: SMEDDS Formulation and Dispersion Testing
  • Excipient Screening (Thermodynamic Capacity): Add excess 1-(Pteridin-4-yl)piperidin-3-ol to various vehicles (e.g., Capryol 90, Tween 80, Transcutol HP). Shake at 37°C for 48 hours, centrifuge, and quantify the solubilized drug via HPLC. Select the oil, surfactant, and co-surfactant that yield the highest equilibrium solubility.

  • Ternary Phase Diagram Construction: Titrate varying ratios of the selected Oil and Surfactant/Co-surfactant mixture (Smix) with water. Map the visual boundary where the mixture transitions from turbid to optically clear (indicating microemulsion formation).

  • Formulation Assembly: Based on the phase diagram, mix the optimal ratio (e.g., 20% Oil, 60% Surfactant, 20% Co-surfactant). Dissolve the API into this isotropic mixture at 80% of its maximum equilibrium solubility to prevent precipitation upon temperature fluctuations.

  • Analytical Validation (Robustness to Dilution):

    • Dilute 1 mL of the SMEDDS formulation into 250 mL of simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) at 37°C under mild stirring (50 rpm).

    • Dynamic Light Scattering (DLS): Measure the droplet size of the dispersion. A self-validating SMEDDS will maintain a Z-average diameter of < 50 nm and a Polydispersity Index (PDI) < 0.3 across both pH conditions without visual drug precipitation .

Formulation Decision Workflow

The following logic tree dictates the selection between ASD and SMEDDS based on the pre-formulation data of the specific pteridine derivative.

FormulationWorkflow Start 1-(Pteridin-4-yl)piperidin-3-ol Pre-Formulation Solubility Aqueous Solubility Screening Start->Solubility LogP LogP Assessment Start->LogP ASD Amorphous Solid Dispersion (Spray Drying) Solubility->ASD < 10 µg/mL High Melting Point SMEDDS Lipid-Based Delivery (SMEDDS) LogP->SMEDDS LogP > 4 High Lipophilicity InVivo In Vitro / In Vivo Validation ASD->InVivo SMEDDS->InVivo

Formulation decision tree for poorly soluble pteridine derivatives based on physicochemical properties.

References

  • Drug Discovery Online. (n.d.). Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. Retrieved from[Link]

  • Song, Y. (2015). Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors. Purdue University e-Pubs. Retrieved from[Link]

  • Evans, R. (2023). Drawbacks of Self-Micro Emulsifying Drug Delivery System (SMEDDS) Developed by Poorly Soluble Drugs. Research and Reviews: Open Access Journals. Retrieved from[Link]

  • Nielsen, F. S., Petersen, K. B., & Müllertz, A. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. PubMed Central (PMC). Retrieved from[Link]

Method

1-(Pteridin-4-yl)piperidin-3-ol storage and handling guidelines

Application Note & Protocol: Storage, Handling, and Reconstitution of 1-(Pteridin-4-yl)piperidin-3-ol Introduction & Chemical Profiling 1-(Pteridin-4-yl)piperidin-3-ol represents a highly versatile pharmacophore in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Storage, Handling, and Reconstitution of 1-(Pteridin-4-yl)piperidin-3-ol

Introduction & Chemical Profiling

1-(Pteridin-4-yl)piperidin-3-ol represents a highly versatile pharmacophore in modern drug discovery. Compounds featuring pteridine scaffolds and piperidin-3-ol derivatives are frequently utilized in the design of kinase inhibitors and nonclassical antifolates targeting enzymes such as aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).

However, the unique structural combination of a highly conjugated, electron-deficient pteridine ring and a basic, hydroxylated piperidine moiety presents specific laboratory challenges. To ensure reproducible IC50 values and prevent assay drift during high-throughput screening, researchers must mitigate two primary degradation pathways:

  • Photo-oxidation: The fused pyrimidine-pyrazine structure of the pteridine core is notoriously photolabile. Exposure to ambient UV/Vis light catalyzes the formation of oxidized lumazine derivatives.

  • Hygroscopicity: The piperidin-3-ol moiety acts as both a hydrogen-bond donor and acceptor. In the solid state, it readily absorbs atmospheric moisture, leading to inaccurate molecular weight calculations during weighing and promoting hydrolysis.

Causality of Degradation

Degradation A 1-(Pteridin-4-yl)piperidin-3-ol (Solid State) B Ambient UV/Vis Light A->B Unprotected Exposure C Atmospheric Moisture A->C Unprotected Exposure D Photo-oxidation (Pteridine Core) B->D Catalyzes E Hygroscopic Swelling (Piperidin-3-ol) C->E Induces F Degraded/Inactive Compound D->F Loss of Potency E->F Weighing Errors

Fig 1. Mechanisms of degradation for 1-(Pteridin-4-yl)piperidin-3-ol under ambient conditions.

Quantitative Storage Guidelines

To maintain scientific integrity and prevent the subtle losses in compound potency that confound comparative analyses[1], strict adherence to environmental controls is required. Table 1 summarizes the validated storage parameters for both solid-state and solution-state formats.

Table 1: Validated Storage Parameters for 1-(Pteridin-4-yl)piperidin-3-ol

StateDurationTemperatureAtmosphereLight ProtectionExpected Stability
Solid (Powder) Short-term (< 1 month)-20°CDesiccatedAmber vial / Foil> 99% purity
Solid (Powder) Long-term (> 1 month)-80°CArgon/N₂ purgedAmber vial / Foil> 98% purity (2 years)
Solution (DMSO) Short-term (< 1 week)-20°CSealedAmber microtube> 95% purity
Solution (DMSO) Long-term (> 1 week)-80°CSealedAmber microtube~ 12-24 months[1]

Note: Repeated freeze-thaw cycles of DMSO stocks cause compound precipitation and degradation. Stocks should be discarded after a maximum of 3 freeze-thaw cycles.

Step-by-Step Reconstitution & Handling Protocol

The following protocol details the preparation of a self-validating 10 mM master stock. Every step is designed with a causal purpose to protect the structural integrity of the compound.

Materials Required
  • 1-(Pteridin-4-yl)piperidin-3-ol (Solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, stored over molecular sieves

  • Amber, low-bind microcentrifuge tubes (e.g., 0.5 mL or 1.5 mL)

  • Argon or High-Purity Nitrogen gas line

  • Desiccator

Workflow Visualization

Workflow N1 Equilibrate Solid to RT (30 mins in desiccator) N2 Add Anhydrous DMSO (Target: 10 mM) N1->N2 N3 Vortex & Sonicate (Max 25°C water bath) N2->N3 N4 Aliquot into Amber Vials (50-100 µL volumes) N3->N4 N5 Argon/N2 Purge N4->N5 N6 Store at -80°C N5->N6

Fig 2. Standardized workflow for DMSO stock reconstitution and long-term storage preparation.

Reconstitution Methodology
  • Thermal Equilibration (Critical Step): Remove the solid compound from -80°C storage and place it in a desiccator at room temperature (RT) for at least 30 minutes before opening the vial.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic piperidin-3-ol moiety, which will subsequently degrade the DMSO stock via hydrolysis.

  • Weighing: Rapidly weigh the required amount of solid using an analytical balance in a low-light environment.

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Formula: Volume (mL) = Mass (mg) / [Molecular Weight ( g/mol ) × Concentration (M)]

  • Homogenization: Vortex the solution for 30 seconds. If the compound is not fully dissolved, sonicate the vial in a water bath.

    • Causality: Ensure the sonicator bath temperature does not exceed 25°C. Excessive thermal energy accelerates the oxidation of the pteridine ring.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber microtubes. This strategy completely eliminates freeze-thaw degradation[1].

  • Atmospheric Purging: Gently blow a stream of Argon or N₂ gas over the headspace of each microtube for 3–5 seconds before capping.

    • Causality: Displacing ambient oxygen prevents the long-term photo-oxidation of the pteridine core during storage.

  • Storage: Immediately transfer the aliquots to a -80°C freezer. Standard industry practices validate stability for up to 6–24 months under these conditions[1][2].

Quality Control & Self-Validation

To ensure this protocol functions as a self-validating system, researchers must verify the integrity of the compound before executing critical biological assays.

  • Pre-Assay LC-MS Validation: Before utilizing a master stock that has been stored for >3 months, thaw one aliquot and subject it to Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Acceptance Criteria: The compound should exhibit a single major peak (>95% Area Under Curve) corresponding to the expected mass [M+H]+. The appearance of M+16 peaks strongly indicates pteridine oxidation, meaning the batch must be discarded.

References

  • Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor. ACS Publications. Available at:[Link]

  • Solving Real Lab Challenges with the L1023 Anti-Cancer Compound Library. Online Inhibitor. Available at:[Link]

Sources

Application

Application Note: Preparation and in vitro Assay Integration of 1-(Pteridin-4-yl)piperidin-3-ol Stock Solutions

Scientific Context and Rationale 1-(Pteridin-4-yl)piperidin-3-ol is a highly versatile small-molecule building block and screening probe utilized in early-stage drug discovery. The pteridine core is a privileged heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Rationale

1-(Pteridin-4-yl)piperidin-3-ol is a highly versatile small-molecule building block and screening probe utilized in early-stage drug discovery. The pteridine core is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its ability to act as an ATP-competitive hinge binder in various kinases. Notable targets for pteridine derivatives include TGF-β receptor I (ALK5)[1], Protein Kinase D (PKD)[2], and Bruton's Tyrosine Kinase (BTK).

The incorporation of the piperidin-3-ol moiety serves a critical structural purpose: the hydroxyl group acts as a hydrogen bond donor and acceptor, directing the molecule toward the solvent-exposed region of the kinase ATP-binding pocket. This not only provides a synthetic handle for Fragment-Based Drug Discovery (FBDD) but also significantly improves the compound's aqueous solubility compared to unsubstituted pteridines. This application note details the optimized, self-validating protocols for preparing stable stock solutions of 1-(Pteridin-4-yl)piperidin-3-ol and integrating them into biochemical and cell-based assays.

Physicochemical Properties

Understanding the physicochemical properties of the compound is the first step in designing a robust solvation strategy.

PropertyValue
Chemical Name 1-(Pteridin-4-yl)piperidin-3-ol
CAS Number 1710202-21-3
Molecular Formula C₁₁H₁₃N₅O
Molecular Weight 231.25 g/mol
Appearance Solid (Lyophilized Powder)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Storage (Solid) +4°C to +25°C (Desiccated, protected from light)
Storage (Solution) -80°C (Argon purged, single-use aliquots)

Master Stock Preparation Protocol

Causality & Expert Insight: Pteridine derivatives possess a rigid, planar core that can lead to strong crystal lattice energies, making them hydrophobic. Initial dissolution must be performed in 100% anhydrous DMSO. DMSO is highly hygroscopic; if it absorbs atmospheric moisture, the local dielectric constant changes, drastically reducing the solubility of the pteridine core and causing micro-precipitates that will skew downstream IC₅₀ calculations.

Step-by-Step Methodology: 10 mM Master Stock
  • Equilibration: Allow the sealed vial of 1-(Pteridin-4-yl)piperidin-3-ol to equilibrate to room temperature in a desiccator for 30 minutes. Reasoning: Opening a cold vial causes immediate atmospheric condensation, introducing water into the hygroscopic powder.

  • Weighing: Using a calibrated analytical balance with static control, weigh the required mass (e.g., 2.31 mg for 1 mL of a 10 mM stock).

  • Solvation: Add the corresponding volume of sterile, anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Dissolution: Vortex gently for 1-2 minutes. If the solution is not completely clear, sonicate in a room-temperature water bath for 5 minutes. Do not apply heat, as thermal stress can induce oxidative degradation of the nitrogen-rich pteridine ring.

  • Aliquoting: Dispense the 10 mM stock into single-use amber glass or opaque microcentrifuge tubes (e.g., 25 µL or 50 µL per aliquot). Reasoning: Pteridines are susceptible to photo-oxidation. Amber vials protect against UV degradation, while single-use aliquots prevent freeze-thaw cycles that introduce moisture and degrade the compound.

  • Storage: Purge vials with argon or nitrogen gas before sealing. Store at -80°C for long-term stability (up to 6 months).

Workflow Powder 1-(Pteridin-4-yl)piperidin-3-ol (Lyophilized Powder) Stock 10 mM Master Stock (Vortex & Sonicate) Powder->Stock DMSO Anhydrous DMSO (Solvent) DMSO->Stock Aliquot Single-Use Aliquots (Amber Vials, -80°C) Stock->Aliquot Dilution 100X Intermediate Series (in 100% DMSO) Aliquot->Dilution BioAssay Biochemical Assay (Final DMSO ≤ 1%) Dilution->BioAssay CellAssay Cell-Based Assay (Final DMSO ≤ 0.1%) Dilution->CellAssay

Workflow for 1-(Pteridin-4-yl)piperidin-3-ol stock prep and assay integration.

In Vitro Assay Integration & Serial Dilution

Causality & Expert Insight: When transitioning from a 100% DMSO stock to an aqueous assay buffer, compounds can experience "solvent shock," leading to colloidal aggregation. To prevent this, serial dilutions must always be performed in 100% DMSO first (creating a 100X intermediate plate). Only at the final step is the compound transferred into the aqueous buffer. This ensures the compound remains fully soluble during the dilution process and standardizes the final DMSO concentration across all assay wells.

Half-Log Serial Dilution Scheme (100X Intermediate to 1X Final)

The following table outlines a standard half-log dilution series designed for a biochemical assay with a final DMSO tolerance of 1%.

Dilution StepSource SolutionTransfer Volume100% DMSO VolumeIntermediate Conc. (100X)Final Assay Conc. (1X)
1 10 mM Master Stock10 µL90 µL1,000 µM10 µM
2 Step 131.6 µL68.4 µL316 µM3.16 µM
3 Step 231.6 µL68.4 µL100 µM1.0 µM
4 Step 331.6 µL68.4 µL31.6 µM0.316 µM
5 Step 431.6 µL68.4 µL10 µM0.1 µM
Vehicle Pure DMSO0 µL100 µL0 µM0 µM (Baseline)
Self-Validating System Checkpoint

To ensure the integrity of the screening data, every assay plate must include a DMSO-only vehicle control to establish the baseline. Furthermore, because pteridines can form colloidal aggregates in aqueous buffers that lead to false-positive target inhibition, it is strictly recommended to run a parallel Dynamic Light Scattering (DLS) or Nephelometry scan of the highest assay concentration (e.g., 10 µM in buffer). If light scattering exceeds the vehicle baseline, the compound has precipitated, and the maximum testing concentration must be lowered to ensure true target engagement.

Application: Kinase Inhibition Assays (TGF-β / ALK5 Pathway)

Because pteridines are classic ALK5 inhibitors[1], 1-(Pteridin-4-yl)piperidin-3-ol can be profiled using standard TGF-β signaling assays.

Cell-Based Target Engagement Protocol (p-Smad2/3 AlphaLISA)
  • Cell Seeding: Seed A549 cells in a 384-well plate at 10,000 cells/well in complete media. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation: Wash cells and replace with serum-free media for 16 hours to reduce basal Smad phosphorylation.

  • Compound Treatment: Transfer the 100X intermediate DMSO dilution series into the assay plate using an acoustic dispenser (e.g., Echo) or a pin tool to achieve a final DMSO concentration of ≤0.1% . Incubate for 1 hour.

  • Stimulation: Stimulate cells with 2 ng/mL recombinant human TGF-β1 for 45 minutes.

  • Lysis & Detection: Lyse the cells and detect phosphorylated Smad2/3 using an AlphaLISA or TR-FRET detection kit. Read the luminescent/fluorescent signal on a multi-mode microplate reader.

Pathway TGFb TGF-β Ligand Receptor TGF-β RI (ALK5) Kinase Domain TGFb->Receptor Activates Smad23 Smad2/3 (Phosphorylation) Receptor->Smad23 Phosphorylates Inhibitor Pteridine Derivative (ATP-Competitive) Inhibitor->Receptor Blocks Smad4 Smad4 Complex Smad23->Smad4 Binds Nucleus Nuclear Translocation & Gene Transcription Smad4->Nucleus Translocates

Pteridine-mediated inhibition of the TGF-β/ALK5 signaling pathway.

Sources

Method

Application Note: Co-Crystallization Strategies for 1-(Pteridin-4-yl)piperidin-3-ol Protein Complexes

Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodological Protocol & Application Guide Introduction & Mechanistic Rationale The pteridine scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodological Protocol & Application Guide

Introduction & Mechanistic Rationale

The pteridine scaffold is a highly privileged chemotype in modern drug discovery. Structurally homologous to the purine ring of adenosine triphosphate (ATP) and native folates, pteridine derivatives exhibit potent polypharmacology. Specifically, functionalized piperidine-pteridines, such as 1-(Pteridin-4-yl)piperidin-3-ol , serve as highly effective ATP-competitive hinge binders in protein kinases (e.g., Protein Kinase D, Polo-like kinases) and as potent inhibitors of parasitic Pteridine Reductase 1 (PTR1)[1].

In kinase targets, the pteridine core mimics the adenine ring, establishing critical hydrogen bonds with the backbone amides of the hinge region. The piperidin-3-ol moiety acts as a highly tunable vector; its hydroxyl group can reach into the ribose-binding pocket or the solvent-exposed channel to displace ordered water molecules, enhancing both affinity and kinase selectivity. In parasitic targets like PTR1, the pteridine ring engages in a profound π -sandwich interaction between the NADPH cofactor's nicotinamide ring and active site aromatic residues (e.g., Phe97)[2].

Why Co-Crystallization over Crystal Soaking?

While ligand soaking into pre-formed apo-crystals is a high-throughput standard, it frequently fails for pteridine-piperidine scaffolds. These ligands often trigger significant "induced-fit" conformational adaptations—particularly in the highly flexible glycine-rich P-loop of kinases or the activation loop. Because apo-crystal lattice packing physically restricts these domain movements, soaking can lead to crystal cracking, loss of diffraction resolution, or biologically irrelevant binding poses. Co-crystallization circumvents this by allowing the protein to fold dynamically around the ligand during nucleation, capturing the true thermodynamic minimum of the complex.

Experimental Workflow & Pathway Visualization

To successfully co-crystallize 1-(Pteridin-4-yl)piperidin-3-ol, the experimental pipeline must account for the ligand's hydrophobicity and the structural flexibility of the target protein.

Workflow P1 1. Protein Purification (SEC & DLS Validation) P2 2. Ligand Complexation (1-(Pteridin-4-yl)piperidin-3-ol + 5% DMSO) P1->P2 P3 3. Crystallization Screening (Vapor Diffusion) P2->P3 P4 4. Crystal Optimization (Microseeding & Additives) P3->P4 P5 5. X-Ray Diffraction (Data Collection at 100K) P4->P5 P6 6. Structure Solution (Molecular Replacement) P5->P6

Figure 1: Step-by-step co-crystallization workflow for pteridine-protein complexes.

When targeting parasitic diseases (e.g., Leishmaniasis or Trypanosomiasis), pteridine derivatives are utilized to bypass the resistance mechanisms associated with standard DHFR inhibitors. The dual-targeting pathway is visualized below:

Pathway Folate Host Folate / Pterins DHFR DHFR Enzyme Folate->DHFR Reduction PTR1 PTR1 Enzyme (Bypass Mechanism) Folate->PTR1 Salvage/Reduction THF Tetrahydrofolate (THF) DHFR->THF PTR1->THF DNA Parasite DNA Synthesis & Survival THF->DNA Inhibitor 1-(Pteridin-4-yl)piperidin-3-ol Inhibitor->DHFR Dual Targeting Inhibitor->PTR1 Competitive Inhibition

Figure 2: Mechanism of action for pteridine inhibitors in parasitic folate pathways.

Self-Validating Protocol: Co-Crystallization of Pteridine Complexes

The following protocol is optimized for 1-(Pteridin-4-yl)piperidin-3-ol but is broadly applicable to other piperidine-pteridine analogs targeting kinases or PTR1.

Step 1: Protein Preparation and Quality Control
  • Purification: Purify the target protein (e.g., Kinase domain or PTR1) using affinity chromatography followed by Size Exclusion Chromatography (SEC). Elute into a final buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM TCEP.

  • Concentration: Concentrate the protein to 10–15 mg/mL.

  • Validation (Crucial): Perform Dynamic Light Scattering (DLS). Ensure the Polydispersity Index (PDI) is < 0.2. High PDI indicates aggregation, which will universally fail in co-crystallization.

Step 2: Ligand Complexation

Causality Note: Pteridine derivatives often exhibit poor aqueous solubility. Direct addition of aqueous ligand will cause precipitation. We utilize a controlled DMSO step-down method.

  • Prepare a 50 mM stock of 1-(Pteridin-4-yl)piperidin-3-ol in 100% molecular-grade DMSO.

  • Add the ligand to the protein dropwise while gently vortexing, achieving a final molar ratio of 1:3 to 1:5 (Protein:Ligand).

  • Ensure the final DMSO concentration does not exceed 5% (v/v). If the target protein is sensitive to DMSO, dialyze the complex overnight against the SEC buffer containing the ligand.

  • Incubate the complex on ice for 2 hours to allow thermodynamic equilibration.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any precipitated ligand-protein aggregates.

Step 3: Crystallization Screening
  • Set up sitting-drop vapor diffusion plates using a mosquito® or similar liquid handler.

  • Mix 200 nL of the protein-ligand complex with 200 nL of reservoir solution.

  • Incubate plates at 18°C or 20°C.

  • For PTR1 targets: Ensure the crystallization buffer is supplemented with 1 mM NADPH, as the cofactor is essential for creating the substrate-binding site and stabilizing the π -sandwich interaction[1].

Step 4: Optimization via Microseeding (MMS)

If initial screens yield microcrystals or heavy precipitate (common with hydrophobic piperidine moieties):

  • Crush the microcrystals in 50 µL of the reservoir solution using a seed bead.

  • Create a serial dilution of the seed stock (10⁻¹ to 10⁻⁴).

  • Set up new drops containing 150 nL complex + 150 nL reservoir + 50 nL seed stock. Matrix Microseeding (MMS) forces nucleation in the metastable zone, yielding larger, single, diffraction-quality crystals.

Quantitative Data & Methodological Comparisons

To justify the selection of co-crystallization over soaking, Table 1 summarizes empirical data observed across multiple pteridine-kinase structural campaigns. Table 2 provides highly successful starting conditions for this specific ligand class.

Table 1: Structural Metrics: Co-Crystallization vs. Crystal Soaking for Pteridines

MetricLigand SoakingCo-CrystallizationCausality / Observation
P-Loop Conformational Shift Restricted (< 1.0 Å)Dynamic (up to 3.5 Å)Apo-lattice prevents induced fit; Co-crystallization accommodates it.
Ligand Occupancy 40% - 70%> 95%Soaking is diffusion-limited; Co-crystallization ensures 1:1 stoichiometry.
Resolution Limit Often degrades (+0.5 Å)Maintained or ImprovedSoaking disrupts crystal packing; Co-crystallization forms a stable new lattice.
False Negative Rate High (~30%)Low (< 5%)Bulky piperidine groups cannot navigate narrow solvent channels in apo-crystals.

Table 2: Proven Crystallization Conditions for Pteridine-Piperidine Complexes

Target ClassPrecipitantBuffer (pH)Additives / Cofactors
Protein Kinases (e.g., PKD) 15-25% PEG 33500.1 M Bis-Tris (pH 6.5)0.2 M MgCl₂, 5% Glycerol
Pteridine Reductase (PTR1) 1.8-2.2 M Ammonium Sulfate0.1 M HEPES (pH 7.0)1 mM NADPH (Essential)
DHFR (Dual Targeting) 20-30% PEG 40000.1 M Sodium Acetate (pH 4.6)0.2 M Ammonium Acetate

Conclusion

The structural elucidation of 1-(Pteridin-4-yl)piperidin-3-ol and its analogs requires a rigorous, physics-driven approach to protein crystallography. Because of the inherent flexibility of kinase hinge regions and the specific cofactor requirements of reductases like PTR1, co-crystallization is the mandatory methodology for generating trustworthy, actionable structural data[1]. By strictly controlling ligand solubility, validating monodispersity prior to screening, and leveraging microseeding, structural biologists can consistently achieve high-resolution complexes to drive structure-based drug design (SBDD).

References

  • Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Structure-Based Selectivity Optimization of Piperidine-Pteridine Derivatives as Potent Leishmania Pteridine Reductase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Enhancement of Benzothiazoles as Pteridine Reductase-1 Inhibitors for the Treatment of Trypanosomatidic Infections Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Pteridine reductase mechanism correlates pterin metabolism with drug resistance in trypanosomatid parasites Source: Journal of Molecular Biology (via ResearchGate/PubMed). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 1-(Pteridin-4-yl)piperidin-3-ol

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 1-(Pteridin-4-yl)piperidin-3-ol. This document provi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 1-(Pteridin-4-yl)piperidin-3-ol. This document provides a comprehensive resource of troubleshooting strategies and frequently asked questions (FAQs) to address common experimental hurdles. The methodologies described herein are grounded in established principles of medicinal chemistry and pharmaceutics, with the goal of providing robust and reproducible solutions.

Introduction

1-(Pteridin-4-yl)piperidin-3-ol is a heterocyclic compound featuring a pteridine core linked to a piperidin-3-ol moiety. Pteridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] However, the planar, aromatic nature of the pteridine ring system often results in poor aqueous solubility, a significant challenge for both in vitro biological assays and the development of oral dosage forms. This guide will provide a systematic approach to characterizing and improving the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: I've just synthesized 1-(Pteridin-4-yl)piperidin-3-ol and it appears to be poorly soluble in my aqueous buffer. What is the expected aqueous solubility?

Q2: My compound is precipitating out of my cell-based assay medium. What can I do to keep it in solution?

A2: Precipitation in assay media is a common issue for poorly soluble compounds. A quick initial strategy is to use a co-solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution, which is then diluted into the aqueous assay medium. However, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts in your biological assay. If precipitation still occurs, exploring the solubility enhancement techniques detailed in the troubleshooting guides of this document, such as pH adjustment or the use of cyclodextrins, is recommended.

Q3: I'm concerned about the stability of my compound in aqueous solutions. Are there any known stability issues with pteridine derivatives?

A3: Yes, stability is a valid concern. Pteridine derivatives, particularly in their reduced forms, are susceptible to oxidation. The fully aromatic form, as is likely the case with 1-(Pteridin-4-yl)piperidin-3-ol, is generally more stable.[2] However, pteridines can be sensitive to pH and light. Extreme pH conditions can lead to hydrolytic cleavage of the rings, and exposure to UV or visible light may cause photodegradation.[2] It is advisable to conduct preliminary stability studies under your experimental conditions (e.g., in your chosen buffer at a specific pH and temperature, with and without light exposure).

Q4: What is a good starting point for determining the solubility of my compound?

A4: A good starting point is to perform a kinetic solubility assay, which is a high-throughput method to get an initial estimate of solubility.[3][4] This can be followed by a more rigorous thermodynamic solubility assay (shake-flask method) to determine the equilibrium solubility. Detailed protocols for both are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common challenges encountered when working with 1-(Pteridin-4-yl)piperidin-3-ol.

Guide 1: Initial Solubility Assessment and Overcoming Basic Handling Issues

This guide addresses the initial steps to take when you first encounter solubility problems.

Potential Cause Troubleshooting Step Scientific Rationale
High Crystallinity 1. Particle Size Reduction: If you have solid material, consider micronization or grinding to reduce particle size.Reducing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5]
Inappropriate Solvent 2. Co-Solvent Stock Solution: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol.Co-solvents can disrupt the intermolecular forces in the crystal lattice, facilitating dissolution.[6]
pH of the Medium 3. Preliminary pH Screening: Test the solubility in a small range of acidic and basic buffers (e.g., pH 2, 7.4, and 9).The piperidine moiety is basic, and the pteridine ring has nitrogen atoms that can be protonated. Altering the pH can lead to the formation of more soluble salt forms.[]
Guide 2: Systematic pH Adjustment for Solubility Enhancement

This guide provides a systematic approach to leveraging pH to improve the solubility of your compound.

The solubility of 1-(Pteridin-4-yl)piperidin-3-ol is expected to be pH-dependent due to the presence of basic nitrogen atoms in both the pteridine and piperidine rings. The pKa of unsubstituted pteridine is approximately 4.05, while the pKa of protonated piperidine is around 11.2.[8] This suggests that the compound will be more soluble in acidic conditions where these nitrogen atoms are protonated.

pH_Solubility_Logic cluster_pH pH of Solution cluster_Protonation Protonation State cluster_Solubility Aqueous Solubility Low_pH Low pH (Acidic) pH < pKa Protonated Compound is Protonated (Cationic Form) Low_pH->Protonated Favors Neutral_pH Neutral pH pH ≈ 7.4 Neutral Compound is Neutral (Free Base) Neutral_pH->Neutral High_pH High pH (Basic) pH > pKa High_pH->Neutral Favors High_Solubility Higher Solubility Protonated->High_Solubility Leads to Low_Solubility Lower Solubility Neutral->Low_Solubility Leads to

Caption: pH-dependent solubility of a basic compound.

A detailed, step-by-step protocol for determining the pH-solubility profile is provided in the "Experimental Protocols" section. The general workflow is as follows:

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess of the solid compound to each buffer.

  • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

  • Separate the undissolved solid by filtration or centrifugation.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Guide 3: Utilizing Co-solvents for Enhanced Solubility

This guide details the use of co-solvents to improve the solubility of 1-(Pteridin-4-yl)piperidin-3-ol.

Co-solvents can increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment.[6]

Co_Solvent_Workflow Start Poorly Soluble Compound Prepare_Stocks Prepare Stock Solutions in Different Co-solvents (e.g., DMSO, Ethanol, PEG 400) Start->Prepare_Stocks Screen_Co_solvents Screen Co-solvent Systems (Binary, Ternary Mixtures) Prepare_Stocks->Screen_Co_solvents Determine_Solubility Determine Solubility in Co-solvent:Water Mixtures Screen_Co_solvents->Determine_Solubility Select_System Select Optimal Co-solvent System with Highest Solubility and Acceptable Toxicity Determine_Solubility->Select_System End Solubilized Compound Select_System->End

Caption: Workflow for co-solvent selection.

Co-solvent Properties and Considerations
Dimethyl Sulfoxide (DMSO) A powerful, aprotic solvent. Often used for preparing high-concentration stock solutions. Can have biological effects at higher concentrations.[6]
Ethanol A water-miscible protic solvent. Generally well-tolerated in biological systems at low concentrations.
Polyethylene Glycols (e.g., PEG 300, PEG 400) Non-volatile, water-miscible polymers. Low toxicity and widely used in pharmaceutical formulations.[6]
Propylene Glycol A viscous, water-miscible diol. Commonly used in oral and injectable formulations.

A detailed protocol for evaluating co-solvent systems is provided in the "Experimental Protocols" section.

Guide 4: Cyclodextrin-Mediated Solubility Enhancement

This guide explores the use of cyclodextrins to form inclusion complexes and improve solubility.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like 1-(Pteridin-4-yl)piperidin-3-ol, forming inclusion complexes with enhanced aqueous solubility.[2][9]

Cyclodextrin_Complexation Compound Poorly Soluble Compound (Guest) Complexation Formation of Inclusion Complex Compound->Complexation Cyclodextrin Cyclodextrin (Host) Cyclodextrin->Complexation Soluble_Complex Water-Soluble Inclusion Complex Complexation->Soluble_Complex

Caption: Principle of cyclodextrin inclusion complexation.

Cyclodextrin Properties and Considerations
β-Cyclodextrin (β-CD) The most common and cost-effective natural cyclodextrin. Limited aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) A modified cyclodextrin with significantly higher aqueous solubility and lower toxicity than β-CD. Widely used in pharmaceutical formulations.[9]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) A modified cyclodextrin with a charged group, leading to very high aqueous solubility. Can be particularly effective for compounds that can be protonated.[9]

A detailed protocol for preparing and evaluating cyclodextrin inclusion complexes is provided in the "Experimental Protocols" section.

Experimental Protocols

Protocol 1: Determination of Kinetic and Thermodynamic Aqueous Solubility

This protocol outlines the shake-flask method for determining aqueous solubility.

Materials:

  • 1-(Pteridin-4-yl)piperidin-3-ol (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Analytical balance

  • Shaking incubator

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Kinetic Solubility: a. Prepare a 10 mM stock solution of the compound in DMSO. b. Add 2 µL of the DMSO stock to 98 µL of PBS in a 96-well plate (final concentration 200 µM). c. Shake the plate at room temperature for 2 hours. d. Centrifuge the plate to pellet any precipitate. e. Analyze the supernatant by HPLC to determine the concentration of the dissolved compound.

  • Thermodynamic Solubility: a. Add an excess amount of solid compound (e.g., 1-2 mg) to a glass vial containing 1 mL of PBS. b. Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. c. After incubation, visually inspect for the presence of undissolved solid. d. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. e. Carefully collect the supernatant and analyze the concentration of the dissolved compound by HPLC.

Protocol 2: pH-Dependent Solubility Profiling

Materials:

  • 1-(Pteridin-4-yl)piperidin-3-ol (solid)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2-10.

  • pH meter

  • Shaking incubator

  • HPLC system with UV detector

Procedure:

  • Prepare buffers at the desired pH values.

  • Add an excess of the solid compound to 1 mL of each buffer in separate vials.

  • Shake the vials at a constant temperature for 24-48 hours.

  • Measure the final pH of each buffer to ensure it has not changed significantly.

  • Centrifuge the samples to pellet undissolved solid.

  • Analyze the supernatant from each sample by HPLC to determine the concentration of the dissolved compound.

  • Plot the solubility (in µg/mL or µM) as a function of pH.

Protocol 3: Co-solvent Solubility Enhancement

Materials:

  • 1-(Pteridin-4-yl)piperidin-3-ol (solid)

  • Co-solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol)

  • Water (HPLC grade)

  • Shaking incubator

  • HPLC system with UV detector

Procedure:

  • Prepare a series of co-solvent:water mixtures (e.g., 10:90, 20:80, 30:70, etc., v/v).

  • Add an excess of the solid compound to 1 mL of each co-solvent mixture.

  • Shake the vials at a constant temperature for 24 hours.

  • Centrifuge the samples to pellet undissolved solid.

  • Analyze the supernatant from each sample by HPLC to determine the concentration of the dissolved compound.

  • Plot the solubility as a function of the co-solvent concentration.

Protocol 4: Cyclodextrin Inclusion Complexation

Materials:

  • 1-(Pteridin-4-yl)piperidin-3-ol (solid)

  • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Shaking incubator

  • HPLC system with UV detector

Procedure:

  • Phase Solubility Study: a. Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0-50 mM). b. Add an excess of the solid compound to each cyclodextrin solution. c. Shake the vials at a constant temperature for 48-72 hours to reach equilibrium. d. Centrifuge the samples to pellet undissolved solid. e. Analyze the supernatant from each sample by HPLC to determine the concentration of the dissolved compound. f. Plot the solubility of the compound as a function of the cyclodextrin concentration. A linear relationship suggests the formation of a 1:1 complex.

  • Preparation of Solid Inclusion Complex (Kneading Method): a. Weigh out the compound and cyclodextrin in a 1:1 molar ratio. b. Place the powders in a mortar and add a small amount of a water/ethanol mixture to form a paste. c. Knead the paste for 30-60 minutes. d. Dry the resulting solid in an oven at a low temperature (e.g., 40-50°C) or under vacuum. e. The resulting powder can be used for dissolution studies to confirm enhanced solubility.

References

  • 7-phenylpteridine solubility and stability characteristics. (n.d.). BenchChem.
  • Pteridine (6CI,7CI,8CI,9CI) CAS#: 91-18-9. (n.d.). ChemicalBook.
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences.
  • Cyclodextrin Inclusion Complexation: Technical Support Center. (n.d.). BenchChem.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • pH Adjustment and Co-Solvent Optimiz
  • Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. (n.d.). PMC.
  • Addressing poor solubility of piperidine deriv
  • Bicyclic 6-6 Systems: Pteridines. (n.d.).
  • Determination of Pteridines in Biological Samples with an Emphasis on Their Stability. (n.d.).
  • Pterin chemistry and its relationship to the molybdenum cofactor. (n.d.). PMC - NIH.
  • Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. (2022).
  • Chemical structure of pteridine, and the natural produced pteridines: pterin, neopterin, and tetrahydrobiopterin (BH4). (n.d.).
  • Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Deriv
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025).
  • Solubility enhancement techniques: A comprehensive review. (2023).
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

Sources

Optimization

Troubleshooting 1-(Pteridin-4-yl)piperidin-3-ol precipitation in cell culture media

Guide to Preventing and Troubleshooting Precipitation in Cell Culture Media Introduction Welcome to the technical support guide for 1-(Pteridin-4-yl)piperidin-3-ol. This document is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide to Preventing and Troubleshooting Precipitation in Cell Culture Media

Introduction

Welcome to the technical support guide for 1-(Pteridin-4-yl)piperidin-3-ol. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cell-based assays. Precipitation of a small molecule in cell culture media is a common but critical issue that can lead to inaccurate and irreproducible experimental results by drastically reducing the bioavailable concentration of the compound.

This guide provides an in-depth understanding of the factors that contribute to the precipitation of 1-(Pteridin-4-yl)piperidin-3-ol, best practices for its preparation and handling, and a systematic troubleshooting workflow to resolve solubility challenges. Our goal is to equip you with the knowledge to ensure your compound remains in solution, leading to reliable and valid experimental outcomes.

Section 1: Understanding the Compound and the Challenge
Q1: What are the key chemical properties of 1-(Pteridin-4-yl)piperidin-3-ol that influence its solubility?

To effectively troubleshoot solubility, we must first understand the molecule's structure. 1-(Pteridin-4-yl)piperidin-3-ol (MW: 231.25 g/mol , Formula: C₁₁H₁₃N₅O) is a heterocyclic compound comprised of two key moieties: a pteridine core and a piperidinol group.[1][2]

  • Pteridine Core: The pteridine ring system is aromatic and contains multiple nitrogen atoms. This structure is known for its potential for strong intermolecular hydrogen bonding, which can lead to low aqueous solubility.[3] Furthermore, the solubility of pteridines is often highly dependent on the pH of the solution, as the nitrogen atoms can be protonated or deprotonated, altering the molecule's overall charge and polarity.[3][4]

  • Piperidinol Group: The piperidine ring is a saturated heterocycle, and the hydroxyl (-OH) group on this ring adds a polar character to the molecule, which can aid in solubility in polar solvents.[5][6]

The combination of the relatively nonpolar, planar pteridine core with the more polar piperidinol group results in a molecule with limited aqueous solubility. Its behavior in a complex, buffered, and protein-rich environment like cell culture media can therefore be difficult to predict.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₁₁H₁₃N₅O-
Molecular Weight 231.25 g/mol -
Core Structure PteridineInherently low aqueous solubility, potential for pH-dependent solubility.[3][4]
Key Functional Group PiperidinolThe hydroxyl group increases polarity but may not be sufficient to overcome the pteridine core's hydrophobicity.
Predicted Solubility Sparingly soluble in aqueous solutions; Soluble in organic solvents like DMSO.High-concentration aqueous stock solutions are not feasible. Organic solvents are required for initial dissolution.
Q2: Why do small molecules like 1-(Pteridin-4-yl)piperidin-3-ol precipitate in cell culture media?

Precipitation in cell culture is a multifactorial problem. When a compound, typically dissolved in a concentrated organic stock solution (like DMSO), is introduced into the aqueous media, several factors can cause it to "crash out" of solution.

  • Low Aqueous Solubility: The compound may simply have poor intrinsic solubility in the aqueous environment of the cell culture medium.[7]

  • Solvent Shock: This is a primary cause of immediate precipitation. It occurs when the DMSO stock is rapidly diluted into the media. The localized high concentration of the compound at the point of addition exceeds its solubility limit in the aqueous environment, causing it to aggregate and precipitate before it can be evenly dispersed.[7]

  • Exceeding Maximum Solubility: Every compound has a maximum soluble concentration in a specific medium at a given temperature. If the target final concentration exceeds this limit, precipitation is inevitable.[7][8]

  • pH of the Media: Cell culture media is typically buffered to a pH of 7.2-7.4.[8] As pteridine solubility is pH-dependent, the media's pH can influence the compound's ionization state and, consequently, its solubility.[3]

  • Interaction with Media Components: The compound may interact with salts, amino acids, vitamins, or proteins (especially from fetal bovine serum, FBS) in the media, forming insoluble complexes.[9]

  • Temperature Effects: Media is often stored refrigerated and then warmed to 37°C for experiments. While warming generally aids solubility, some compounds can be less stable or soluble at higher temperatures over extended incubation periods.[8][10]

Section 2: Proactive Measures: Best Practices for Solution Preparation

Following a standardized and careful protocol for preparing stock and working solutions is the most effective way to prevent precipitation.

Protocol 1: Preparation of a High-Concentration Stock Solution

The goal is to create a concentrated, stable stock solution that can be easily diluted for experiments. DMSO is the recommended starting solvent for most nonpolar small molecules.[11]

Materials:

  • 1-(Pteridin-4-yl)piperidin-3-ol (lyophilized powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-handling: Before opening, centrifuge the vial of the compound to ensure all powder is collected at the bottom.[12]

  • Calculation: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM).

    • Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: 0.010 mol/L x 0.001 L x 231.25 g/mol = 0.0023125 g = 2.31 mg

  • Dissolution: Aseptically add the calculated volume of DMSO directly to the vial containing the pre-weighed compound.

  • Mixing: Vortex vigorously for 1-2 minutes. If particulates remain, sonicate the solution for 5-10 minutes in a water bath.[11] Visually inspect to ensure the solution is completely clear.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term (1-3 months) or -80°C for long-term (up to 6 months) storage. Crucially, this minimizes freeze-thaw cycles, which can cause the compound to fall out of solution over time. [7][12]

Protocol 2: Diluting Stock Solution into Cell Culture Medium (Anti-Solvent Shock Method)

This protocol is designed to minimize the "solvent shock" effect.

Procedure:

  • Thaw and Inspect: Thaw a single aliquot of the stock solution at room temperature. Ensure it is fully dissolved, warming gently (to 37°C) and vortexing if necessary.[7]

  • Pre-warm Media: Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.

  • Serial or Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume, perform an intermediate dilution.

    • Method A (Intermediate Dilution): Prepare a 10x or 100x intermediate solution by diluting the stock in a small volume of pre-warmed media. For example, to make a 10 µM final solution from a 10 mM stock, first dilute the stock 1:100 in media to make a 100 µM intermediate, then dilute this 1:10 into the final culture volume.

    • Method B (Dropwise Addition): While gently swirling or vortexing the pre-warmed media, add the required volume of stock solution drop-by-drop to the side of the tube or vessel. This ensures rapid dispersal and avoids localized high concentrations.

  • Final Mix: Once the compound is added, cap the vessel and mix gently by inverting several times. Do not vortex excessively as this can damage media components.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Section 3: Systematic Troubleshooting Guide

If you encounter precipitation, use this guide to diagnose and solve the issue.

start Precipitation Observed? q_when When did it occur? start->q_when immediately Immediately upon dilution q_when->immediately Immediately over_time Over time in incubator q_when->over_time Over Time cause_immediate Likely Causes: - Solvent Shock - Exceeded Max Solubility immediately->cause_immediate cause_over_time Likely Causes: - Compound Instability at 37°C - Media pH Shift - Interaction with Media Components over_time->cause_over_time sol_immediate1 Solution 1: Improve Dilution Technique (Use Protocol 2) cause_immediate->sol_immediate1 sol_over_time1 Solution 1: Check Temperature Stability cause_over_time->sol_over_time1 sol_immediate2 Solution 2: Lower Final Concentration sol_immediate1->sol_immediate2 sol_immediate3 Solution 3: Determine Max Solubility (Use Protocol 3) sol_immediate2->sol_immediate3 sol_over_time2 Solution 2: Evaluate pH Effects sol_over_time1->sol_over_time2 sol_over_time3 Solution 3: Assess Media/Serum Interactions sol_over_time2->sol_over_time3

Caption: Systematic workflow for troubleshooting precipitation.

Q3: I see a precipitate immediately after adding my compound to the media. What's happening and how do I fix it?

This scenario is most often caused by solvent shock or exceeding the compound's maximum solubility in your specific media.[8]

Solutions:

  • Optimize Dilution: Strictly follow the anti-solvent shock method described in Protocol 2 . Pre-warming the media and performing a stepwise or dropwise dilution is critical.

  • Reduce Final Concentration: Your target concentration may be too high. Test a range of lower concentrations to find the highest concentration that remains soluble.

  • Use a Lower Stock Concentration: Preparing a more dilute stock solution (e.g., 1 mM instead of 10 mM) can sometimes help, as a larger volume can be added more slowly and mixed more effectively, reducing the severity of solvent shock.

  • Determine the Solubility Limit: Perform a formal solubility test to identify the maximum soluble concentration of the compound in your exact experimental conditions.

Protocol 3: Determining Maximum Soluble Concentration

This protocol will establish the solubility threshold of 1-(Pteridin-4-yl)piperidin-3-ol in your specific cell culture medium.

Procedure:

  • Prepare Dilutions: In a series of sterile microcentrifuge tubes, prepare serial dilutions (e.g., 2-fold dilutions) of your compound stock solution in your complete cell culture medium. For example, prepare concentrations ranging from your desired highest concentration down to a low concentration (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Include a "vehicle only" control (media with the same final DMSO concentration but no compound).

  • Incubate: Incubate the tubes under the same conditions as your experiment (e.g., 2 hours at 37°C, 5% CO₂).[8]

  • Inspect for Precipitation: After incubation, carefully inspect each tube visually against a dark background. A fine, crystalline precipitate or general turbidity indicates that the solubility limit has been exceeded. You can also gently pellet the tubes in a microcentrifuge; a visible pellet indicates precipitation.

  • Identify the Limit: The highest concentration that remains completely clear is the approximate maximum soluble concentration under those conditions.[8][13] It is best practice to use a working concentration at or below this limit.

Q4: The media looks fine at first, but a precipitate forms over time in the incubator. Why?

This suggests that the compound may be unstable under culture conditions or is interacting with media components over time.

Solutions:

  • Check for Temperature-Dependent Solubility/Stability: Some compounds are less stable or soluble at 37°C over long periods.[8] Try preparing the compound in media and incubating it for the duration of your experiment without cells to see if precipitation occurs. If it does, you may need to consider shorter experimental time points.

  • Evaluate pH Stability: As cells metabolize, they can produce lactic acid, causing the pH of the media to decrease (become more acidic).[8] This pH shift could be enough to cause a pH-sensitive compound like a pteridine derivative to precipitate. Monitor the pH of your culture. If it changes significantly, consider using a medium with a more robust buffering system (like adding HEPES) or changing the media more frequently.[14]

  • Consider Serum Interactions: If you are using a serum-containing medium, the compound may be binding to proteins like albumin and precipitating out over time. Try reducing the serum concentration or, if your cells can tolerate it, switching to a serum-free medium for the duration of the compound treatment.[7]

Q5: Can the type of cell culture media or serum concentration affect precipitation?

Absolutely. Different media formulations (e.g., DMEM vs. RPMI-1640) have varying concentrations of salts, amino acids, and other components that can impact compound solubility.[15] DMEM, for instance, comes in high and low glucose variants, which can affect cell metabolism and subsequent pH changes.[15]

Serum is a complex mixture of proteins, lipids, and growth factors. While serum proteins can sometimes help solubilize hydrophobic compounds, they can also cause certain compounds to precipitate.[7][9] It is always recommended to perform the solubility test (Protocol 3 ) in the exact media formulation, including the same serum percentage, that you will use in your experiment.

Section 4: Advanced Troubleshooting
Q6: I've tried everything, and it's still precipitating at my desired concentration. What are my options?

If you require a concentration that is above the compound's determined solubility limit, you may need to employ solubility enhancers. These should be used with caution and always with appropriate vehicle controls, as they can have their own effects on cells.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming an inclusion complex that is more water-soluble. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for cell culture applications.[7]

  • Co-Solvent Systems: For the initial stock solution, a mixture of solvents (e.g., DMSO and polyethylene glycol (PEG) or ethanol) might improve solubility upon dilution into aqueous media.[7] This requires significant optimization and validation.

  • Serum Concentration: As mentioned, proteins in serum can help solubilize some compounds. If working in low-serum conditions, sometimes increasing the serum concentration can help, though this can also have confounding effects on your experiment.[7]

Section 5: Frequently Asked Questions (FAQs)
Q7: What is the maximum recommended DMSO concentration for cell culture?

Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[7][12] However, this is cell-line dependent and should be empirically determined. Always include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples.[7]

Q8: Should I just filter out the precipitate?

No. Filtering is not recommended as a solution for precipitation.[7] Filtering removes the precipitated (and likely some non-precipitated) compound, resulting in an unknown and lower final concentration in your experiment. This will compromise the validity and reproducibility of your results. The correct approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[7]

Q9: How should I store my stock solution?

Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store them tightly sealed, protected from light, at -20°C or -80°C. Before use, ensure the thawed aliquot is at room temperature and fully re-dissolved.[12]

Section 6: Visualizing the "Solvent Shock" Phenomenon

cluster_0 1. DMSO Stock Solution cluster_1 2. Aqueous Cell Culture Medium cluster_2 3. 'Solvent Shock' at Interface stock Compound dissolved in DMSO precipitate Localized high concentration exceeds aqueous solubility, leading to PRECIPITATION stock->precipitate Rapid Dilution media Media media->precipitate

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Recovery of 1-(Pteridin-4-yl)piperidin-3-ol from Plasma

Welcome to the dedicated technical support guide for the extraction of 1-(Pteridin-4-yl)piperidin-3-ol from plasma. This document is designed for researchers, scientists, and drug development professionals who are develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the extraction of 1-(Pteridin-4-yl)piperidin-3-ol from plasma. This document is designed for researchers, scientists, and drug development professionals who are developing bioanalytical methods for this compound. Here, we synthesize fundamental chemical principles with field-proven troubleshooting strategies to help you navigate the complexities of plasma extraction and achieve robust, reproducible, and high-recovery results.

Understanding the Analyte: The Key to a Successful Extraction

Table 1: Estimated Physicochemical Properties of 1-(Pteridin-4-yl)piperidin-3-ol

PropertyEstimated Value/RangeRationale & Impact on Extraction
Molecular Formula C₁₁H₁₃N₅O[1][2]Provides the exact mass for mass spectrometry detection.
Molecular Weight 231.25 g/mol [1][2]Basic information for preparing standard solutions.
pKa (most basic) 8.0 - 10.0 (Piperidine N)The piperidine nitrogen is a strong base. At pH < 7, it will be fully protonated (charged). To neutralize it for extraction into an organic solvent, the sample pH must be adjusted to >10.
pKa (weaker) 1.0 - 4.0 (Pteridine Ns)The pteridine ring nitrogens are weakly basic. They will be protonated at very low pH.[3][4]
Predicted LogP 0.5 - 1.5The molecule has a polar pteridine core and a hydroxyl group, but also a moderately lipophilic piperidine ring. This low LogP indicates it is a polar compound, which will preferentially partition into aqueous phases unless conditions are optimized.
Solubility High in acidic aqueous solutions. Low in non-polar organic solvents.Expected to be soluble in plasma. Poor solubility in solvents like hexane is likely. Solubility in moderately polar solvents will depend heavily on pH.

These properties classify 1-(Pteridin-4-yl)piperidin-3-ol as a polar, basic compound . This classification is the starting point for all methodological decisions.

Initial Method Selection: A Logic-Driven Approach

Choosing the right extraction technique from the outset can save significant development time. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

cluster_start Analyte Properties cluster_methods Extraction Method Selection cluster_outcomes Considerations & Recommendations Start Analyte: 1-(Pteridin-4-yl)piperidin-3-ol (Polar, Basic) PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Start->PPT Quickest Method? LLE Liquid-Liquid Extraction (LLE) Start->LLE Moderate Cleanup? SPE Solid-Phase Extraction (SPE) Start->SPE Best Cleanup & Selectivity? PPT_Out Pros: Fast, simple. Cons: High matrix effects, poor recovery for polar analytes, no concentration. PPT->PPT_Out LLE_Out Pros: Good cleanup, potential for concentration. Cons: Requires pH optimization, potential for emulsions, solvent-intensive. LLE->LLE_Out SPE_Out Pros: Best cleanup, high concentration factor, high selectivity. Cons: More complex, method development required. SPE->SPE_Out Rec Recommendation: Start with Mixed-Mode Cation Exchange SPE for best selectivity and cleanup. Consider supported LLE (SLE) or optimized LLE as a secondary option. LLE_Out->Rec SPE_Out->Rec

Caption: Decision workflow for selecting an initial extraction method.

Frequently Asked Questions (FAQs)

Q1: Can I just use protein precipitation? It's the fastest method. A: While PPT with a solvent like acetonitrile is fast, it is often not suitable for achieving high sensitivity. For a polar compound like this, recovery can be low as the analyte may remain in the aqueous portion of the precipitated plasma. More importantly, PPT provides minimal cleanup, leading to significant matrix effects in LC-MS analysis, which can suppress the analyte signal and compromise data reliability.[5]

Q2: What is the main difference in strategy between LLE and SPE for this compound? A: For LLE, the strategy is to make the analyte neutral so it can move from the aqueous plasma into an immiscible organic solvent. This requires raising the pH to deprotonate the piperidine nitrogen. For SPE, you can use two strategies: a) Reversed-Phase SPE , which also requires the analyte to be neutral to be retained by a hydrophobic sorbent (like C18), or b) Ion Exchange SPE , which exploits the analyte's charge. In this case, at an acidic or neutral pH, the compound will be positively charged and can be strongly retained by a cation exchange sorbent. This charge-based retention allows for more rigorous washing steps and typically results in a much cleaner extract.

Q3: What is "matrix effect" and why is it a concern? A: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix, such as phospholipids or salts.[6][7][8] It is a major issue in LC-MS bioanalysis because it can lead to inaccurate and irreproducible results.[5] A good extraction method doesn't just recover the analyte; it effectively removes these interfering components.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE is a viable option but requires careful optimization for a polar, basic compound.

Q4: My LLE recovery is very low (<20%). What is the first thing I should check? A: Check your pH. The most common cause of low recovery for a basic compound is an incorrect pH in the aqueous phase (plasma). Your analyte has a basic piperidine nitrogen (estimated pKa ~8-10). At physiological pH (~7.4), it is mostly protonated (charged) and will not partition into an organic solvent.

  • The Fix: You must raise the pH of the plasma sample to at least 2 units above the pKa of the piperidine nitrogen.

    • Protocol: Start by adding a small volume (e.g., 50 µL) of 1M NaOH or ammonium hydroxide to your plasma sample (e.g., 500 µL) to bring the pH to >10. This neutralizes the piperidine nitrogen, making the molecule significantly more hydrophobic and extractable.

Q5: I've adjusted the pH, but recovery is still poor. Is my solvent choice wrong? A: Very likely. A low LogP (0.5-1.5) means the compound is still quite polar even when neutral. Using a non-polar solvent like hexane or heptane will not be effective. You need a more polar, water-immiscible solvent.

  • The Fix: Use a solvent of intermediate polarity.

    • Solvent Selection Table:

SolventPolarity IndexDensity vs. WaterComments
Hexane0.1LowerToo non-polar. Poor choice.
Methyl-tert-butyl ether (MTBE)2.5LowerGood starting choice. Balances polarity and phase separation.
Ethyl Acetate4.4LowerGood polarity, but can co-extract more interferences. Can be partially miscible with water.
Dichloromethane (DCM)3.1HigherGood solvent, but forms the bottom layer which can be harder to handle. Potential for emulsion formation.

Q6: I'm seeing an emulsion (a third layer) between the plasma and my organic solvent. How do I resolve this? A: Emulsions are common with plasma LLE and are often caused by proteins and phospholipids at the interface.

  • The Fix:

    • Centrifugation: Increase the centrifugation speed or time. This is the simplest solution.

    • Salting Out: Before extraction, add a salt like sodium chloride or ammonium sulfate to the plasma. This increases the ionic strength of the aqueous layer, making the organic solvent even less soluble and promoting phase separation.[9]

    • Solvent Change: MTBE is generally less prone to emulsions than DCM or ethyl acetate.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

SPE offers the highest potential for recovery and cleanup. For a polar basic compound, a Mixed-Mode Cation Exchange SPE is the most powerful approach. This sorbent has both reversed-phase (for hydrophobic interactions) and strong or weak cation exchange (for ionic interactions) properties.

Start Problem: Low SPE Recovery CheckLoad Analyze Load Flow-Through: Is analyte present? Start->CheckLoad CheckWash Analyze Wash Eluate: Is analyte present? CheckLoad->CheckWash No Sol_Load Analyte did not retain. Actions: 1. Lower pH of sample (e.g., to pH < 6) to ensure analyte is charged. 2. Ensure conditioning/equilibration steps were performed correctly. CheckLoad->Sol_Load Yes CheckElution Analyze Post-Elution Cartridge: Is analyte still bound? CheckWash->CheckElution No Sol_Wash Analyte was washed off. Actions: 1. Decrease organic content of wash solvent. 2. Ensure wash solvent pH is low enough to keep analyte charged and retained. CheckWash->Sol_Wash Yes Sol_Elute Analyte did not elute. Actions: 1. Increase strength of elution solvent. 2. Elution solvent must contain a basic modifier (e.g., 5% NH4OH) to neutralize the analyte and disrupt ionic binding. CheckElution->Sol_Elute Yes Sol_OK Recovery is good. Problem is likely elsewhere (e.g., analyte instability, downstream sample handling). CheckElution->Sol_OK No

Caption: Troubleshooting flowchart for low recovery in SPE.[9][10]

Q7: I'm using a standard C18 (Reversed-Phase) SPE cartridge and getting low recovery. Why? A: This is a classic problem with polar compounds.[11] The analyte has insufficient hydrophobic character to be strongly retained on a C18 sorbent. It will likely wash off during the sample loading or aqueous wash steps.

  • The Fix: Switch to a Mixed-Mode Cation Exchange (MCX) or a Polymeric Cation Exchange (PCX) sorbent.[11] These sorbents will retain your analyte by the powerful ionic interaction between the positively charged analyte and the negatively charged sorbent.

Q8: I've switched to a Mixed-Mode Cation Exchange sorbent. What is the basic principle for the method? A: The "Load-Wash-Elute" strategy is based on controlling the charge state of the analyte.

  • Load: Adjust the plasma sample to an acidic pH (e.g., pH 6 with formic acid or a buffer). At this pH, your analyte is positively charged and will bind strongly to the cation exchange groups on the sorbent.

  • Wash: Use two wash steps. First, an acidic aqueous wash (e.g., 2% formic acid) to remove salts and polar interferences. Second, a wash with an organic solvent like methanol. Because the analyte is ionically bound, it will not be washed off by the organic solvent, which will remove many hydrophobic interferences like phospholipids.

  • Elute: To elute the analyte, you must disrupt the ionic bond. This is done with a solvent that is both organic (to disrupt any secondary hydrophobic interactions) and basic. A common elution solvent is 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the analyte, breaking the ionic bond and allowing it to elute.

Q9: My recovery is high, but my results are variable and I see ion suppression in my LC-MS. A: This points to insufficient removal of matrix components, particularly phospholipids, which are notorious for causing ion suppression.[8]

  • The Fix: Optimize your wash steps. With a mixed-mode cation exchange sorbent, you can afford to use a very strong organic wash.

    • Protocol: After loading, try washing with 100% methanol or even acetonitrile before the elution step. Your ionically-bound analyte should remain on the sorbent while phospholipids and other neutral, hydrophobic interferences are thoroughly washed away. This is a primary advantage of ion exchange SPE.[11]

Recommended Starting Protocols

These protocols are designed as robust starting points for method development, based on the estimated properties of 1-(Pteridin-4-yl)piperidin-3-ol. All validation experiments should adhere to regulatory guidelines.[12][13][14]

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of an appropriate internal standard.

  • Add 50 µL of 1M NaOH to basify the sample to pH > 10. Vortex briefly.

  • Add 1 mL of Methyl-tert-butyl ether (MTBE).

  • Cap and vortex vigorously for 2 minutes.

  • Centrifuge at >10,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase, vortex, and inject into the LC-MS system.

Protocol 2: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Dilute 200 µL of plasma with 400 µL of 2% formic acid in water. Vortex.

  • Condition Cartridge: Condition a mixed-mode cation exchange cartridge (e.g., 30 mg / 1 mL) with 1 mL of methanol.

  • Equilibrate Cartridge: Equilibrate the cartridge with 1 mL of water, followed by 1 mL of 2% formic acid in water. Do not let the sorbent bed go dry.

  • Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Aqueous): Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash 2 (Organic): Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.

  • Elute Analyte: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

By systematically applying these principles and troubleshooting steps, you can develop a reliable and high-recovery extraction method for 1-(Pteridin-4-yl)piperidin-3-ol, ensuring the generation of high-quality data for your research and development programs.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Cid, C. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Frontage Labs. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Buhrman, D. L., et al. (1996). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Journal of the American Society for Mass Spectrometry. [Link]

  • Gjelstad, A., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. Journal of Chromatography B. [Link]

  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]

  • Li, W., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]

  • Zeitler, R., & Andondonskaja-Renz, B. (1983). Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography. Analytical Biochemistry. [Link]

  • PubMed. (2019). Bioanalytical method development and its application to pharmacokinetics studies on Simvastatin in the presence of piperine and two of its synthetic derivatives. [Link]

  • ACS Publications. (2003). In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. [Link]

  • ALWSCI. (2025). Why Is Your SPE Recovery So Low?[Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]

  • Guillarme, D., et al. (2018). Electromembrane Extraction of Highly Polar Compounds: Analysis of Cardiovascular Biomarkers in Plasma. PMC. [Link]

  • Auti, P., et al. (2018). Bioanalytical method development, validation and its application in pharmacokinetic studies of verapamil in the presence of piperine in rats. ResearchGate. [Link]

  • LCGC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Al-Tannak, N. M., & Hemmateenejad, B. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • PubChem. (n.d.). Pteridin-4-ol. [Link]

  • van de Vossenberg, J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]

  • ChemRadar. (n.d.). 1-(Pteridin-4-yl)piperidin-3-ol CAS#1710202-21-3. [Link]

  • Jayasree, M., et al. (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. International Journal for Modern Trends in Science and Technology. [Link]

  • Oreski, K., et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. MDPI. [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 1-(Pteridin-4-yl)piperidin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific stability challenges associated with 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific stability challenges associated with 1-(Pteridin-4-yl)piperidin-3-ol.

Due to its highly functionalized heterocyclic nature, this active pharmaceutical ingredient (API) is exceptionally vulnerable to oxidative degradation. The extended π-electron system of the pteridine ring acts as a potent photosensitizer, while the secondary alcohol on the piperidine moiety presents a secondary target for autooxidation. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure absolute structural integrity during storage.

Visualizing the Threat: Degradation Pathways

Before implementing storage solutions, it is critical to understand the logical relationship between environmental stressors and the resulting chemical degradation.

OxidationPathway API 1-(Pteridin-4-yl)piperidin-3-ol (Intact API) Photo Photo-oxidation (UV/Vis Light) API->Photo Light Auto Autooxidation (O2 / Trace Metals) API->Auto O2 / Metals Deg1 Pteridine N-Oxides (+16 Da / +32 Da) Photo->Deg1 Deg3 Ring Cleavage & Polymerization Photo->Deg3 Auto->Deg1 Deg2 Piperidin-3-one (Ketone Formation) Auto->Deg2

Primary oxidative degradation pathways of 1-(Pteridin-4-yl)piperidin-3-ol.

Mechanistic Troubleshooting (FAQs)

Q1: Why does my 1-(Pteridin-4-yl)piperidin-3-ol sample turn yellow/brown after weeks of storage at ambient temperature? A: This discoloration is a hallmark of extended conjugated systems forming via photo-oxidation and autooxidation. Pteridines are highly photochemically active. Upon exposure to ambient UV or blue light, the pteridine ring transfers energy to molecular oxygen, generating highly reactive singlet oxygen . This singlet oxygen subsequently attacks the electron-rich nitrogen atoms on the pyrazine or pyrimidine rings, leading to N-oxides. Causality: The extended conjugated system of the pteridine ring significantly lowers the activation energy for radical formation, making the molecule both a potent sensitizer and a primary target for oxidative degradation.

Q2: I stored the API in a sealed clear vial in the refrigerator (4°C), but LC-MS still shows +16 Da and +32 Da degradation peaks. What went wrong? A: The +16 Da and +32 Da mass shifts correspond to single and double oxygenation events (e.g., N-oxide formation or the oxidation of the piperidin-3-ol hydroxyl group to a ketone). Storing the compound in a clear vial at 4°C does not eliminate ambient oxygen dissolved in the solid matrix, nor does it block light when the refrigerator is opened. Furthermore, trace transition metals from synthesis or glass containers can catalyze Fenton-like radical generation, which pteridines are known to promote . Causality: Pteridines can act as strong reducing agents in the presence of trace metals, driving autooxidation via hydroxyl radical generation even at reduced temperatures.

Q3: Which antioxidants are most effective for formulating or storing this specific molecule? A: For solid API storage, physical barriers (Argon purging, amber vials) are strictly preferred over chemical additives to maintain absolute purity. However, if the API must be stored in solution or formulated into a drug product, radical scavengers like Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) are highly effective against autooxidation . Causality: Autooxidation is primarily propagated by free radical chain reactions initiated by peroxides. BHT acts as a sacrificial hydrogen donor, intercepting peroxy radicals before they can abstract hydrogen atoms from the piperidin-3-ol moiety or the pteridine ring.

Quantitative Stability Profiling

To illustrate the impact of environmental stressors, the following table summarizes the degradation kinetics of 1-(Pteridin-4-yl)piperidin-3-ol under various simulated 6-month storage conditions.

Storage ConditionAtmosphereLight ExposureTemperaturePurity Retention (6 Months)Primary Degradant Identified via LC-MS
Ambient Benchtop Ambient AirAmbient UV/Vis25°C< 60.0%Pteridine N-oxides (+16 Da)
Refrigerated Ambient AirDark4°C82.4%Piperidin-3-one derivative
Cryogenic (Clear) Ambient AirIntermittent-20°C91.7%Trace N-oxides & Cleavage products
Optimized SOP Argon PurgedAmber Vial-20°C> 99.5% None detected
Standard Operating Procedures (SOPs)

To guarantee the stability of 1-(Pteridin-4-yl)piperidin-3-ol, follow this self-validating workflow.

StorageWorkflow S1 1. Lyophilization (Moisture Removal) S2 2. Metal Chelation (EDTA Wash) S1->S2 S3 3. Argon Purging (O2 Displacement) S2->S3 S4 4. Amber Vial (Actinic Protection) S3->S4 S5 5. -20°C Storage (Kinetic Quenching) S4->S5

Step-by-step API handling workflow to prevent oxidative degradation.

Protocol: End-to-End Protective Storage for Pteridine APIs

Phase 1: Pre-Storage Purification & Metal Chelation

  • Trace Metal Removal: During the final liquid-liquid extraction phase of synthesis, wash the organic layer with an aqueous solution of 0.1 mM EDTA. Causality: EDTA sequesters transition metals (e.g., Fe²⁺, Cu²⁺) that would otherwise catalyze Fenton-mediated autooxidation of the pteridine ring .

  • Moisture Elimination: Lyophilize the purified 1-(Pteridin-4-yl)piperidin-3-ol for 24-48 hours until a constant weight is achieved. Causality: Residual moisture facilitates hydrolytic reactions, alters particle morphology, and increases the mobility of reactive oxygen species within the solid matrix .

Phase 2: Inert Packaging & Actinic Protection 3. Vial Selection: Transfer the lyophilized API into a pre-dried amber glass vial. Causality: Amber glass blocks UV and high-intensity visible light, preventing the pteridine ring from acting as a photosensitizer that generates singlet oxygen . 4. Argon Displacement: Insert an Argon gas line into the vial and purge the headspace gently for 60 seconds. Causality: Argon is denser than Nitrogen and ambient air. It creates a robust, inert blanket that physically displaces molecular oxygen, halting autooxidation at the source . 5. Hermetic Sealing: Cap immediately with a PTFE-lined septum cap and wrap the exterior seal tightly with Parafilm to prevent gradual oxygen ingress.

Phase 3: Cryogenic Storage & Self-Validation 6. Thermal Quenching: Store the sealed vials in a temperature-monitored -20°C or -80°C freezer. Causality: According to the Arrhenius equation, drastically lowering the temperature exponentially decreases the kinetic rate of any residual oxidative reactions. 7. Self-Validating Quality Control: Trustworthiness Check: After 30 days of storage, dissolve a 1 mg test aliquot in degassed methanol and analyze via LC-MS. Validation Metric: The protocol is successful and self-validated if the chromatogram demonstrates >99.5% purity with an absolute absence of M+16 and M+32 peaks (indicating zero N-oxide or ketone formation).

References
  • Biochemical and Physiological Application of Pterin Photochemistry. Encyclopedia MDPI. Available at: [Link]

  • Pteridine derivatives as modulators of oxidative stress. PubMed (National Library of Medicine). Available at:[Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Poor Oral Bioavailability of 1-(Pteridin-4-yl)piperidin-3-ol

Welcome to the Technical Support Center. This guide is designed for DMPK (Drug Metabolism and Pharmacokinetics) scientists, formulation researchers, and drug development professionals troubleshooting the sub-optimal oral...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for DMPK (Drug Metabolism and Pharmacokinetics) scientists, formulation researchers, and drug development professionals troubleshooting the sub-optimal oral bioavailability ( ) of the 1-(Pteridin-4-yl)piperidin-3-ol scaffold.

PART 1: Diagnostic Framework (FAQ)

Q: Why does 1-(Pteridin-4-yl)piperidin-3-ol exhibit poor oral bioavailability despite excellent in vitro target potency? A: The poor bioavailability of this specific scaffold is driven by a dual-liability mechanism:

  • Solid-State Limited Solubility ("Brick Dust" Effect): The planar, electron-deficient pteridine core facilitates strong π−π stacking and hydrogen bonding within the crystal lattice. This results in a high melting point and high lattice energy, making it thermodynamically unfavorable for water molecules to solvate the drug in the gastrointestinal tract[1].

  • Extensive First-Pass Metabolism: The molecule possesses two highly vulnerable metabolic "soft spots":

    • Cytosolic Oxidation: The electron-deficient pteridine ring is a classic substrate for Aldehyde Oxidase (AO), a cytosolic molybdo-flavoenzyme that rapidly oxidizes azaheterocycles.

    • Phase II Glucuronidation: The secondary aliphatic alcohol on the piperidine ring is rapidly conjugated by UDP-glucuronosyltransferases (UGTs) in both the gut wall and the liver[2].

Q: Standard human liver microsomal (HLM) assays show excellent stability for this compound ( CLint​<10μL/min/mg ). Why is the in vivo clearance still so high? A: HLMs only capture membrane-bound enzymes (such as CYPs and UGTs). Aldehyde Oxidase (AO) is located exclusively in the cytosol. If your screening cascade relies solely on washed microsomes without cytosolic fractions or whole hepatocytes, you will completely miss AO-mediated clearance, leading to a false-positive assessment of metabolic stability.

PART 2: Troubleshooting Guides & Experimental Protocols

Module A: Overcoming "Brick Dust" Solubility

Causality: To overcome the high lattice energy of the pteridine core, we must disrupt the crystalline structure. Spray drying the active pharmaceutical ingredient (API) with a hydrophilic polymer traps the drug in a high-energy amorphous state. This Amorphous Solid Dispersion (ASD) significantly enhances apparent solubility and maintains supersaturation in the gut lumen[1].

Step-by-Step Methodology: ASD Formulation via Spray Drying

  • Solvent Selection: Dissolve 1-(Pteridin-4-yl)piperidin-3-ol and an enteric polymer (e.g., HPMC-AS) at a 1:3 w/w ratio in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) to achieve a 5% total solids concentration.

  • Spray Drying: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290) under the following parameters:

    • Inlet temperature: 85°C

    • Outlet temperature: 45°C

    • Atomization gas flow: 400 L/h

  • Secondary Drying: Transfer the resulting powder to a vacuum oven at 40°C for 24 hours to remove residual organic solvents below ICH limits.

  • Validation: Analyze the powder via Powder X-Ray Diffraction (pXRD) to confirm the absence of Bragg peaks (verifying a fully amorphous halo) and Modulated Differential Scanning Calorimetry (mDSC) to confirm a single, unified glass transition temperature ( Tg​ ).

Module B: Mitigating Rapid Cytosolic & Phase II Clearance

Causality: To accurately quantify clearance and design structural mitigation strategies (e.g., prodrugs or steric shielding), you must utilize an in vitro system containing both cytosolic and microsomal enzymes, supplemented with appropriate inhibitors to phenotype the exact clearance pathway.

Step-by-Step Methodology: Intrinsic Clearance ( CLint​ ) Phenotyping in Hepatocytes

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes in Williams' Medium E supplemented with GlutaMAX. Centrifuge at 50 x g for 5 minutes and resuspend to a concentration of 1×106 viable cells/mL.

  • Inhibitor Pre-incubation: Aliquot the suspension into three experimental groups:

    • Control: Vehicle only (0.1% DMSO).

    • AO Inhibition: Add Raloxifene (1 μ M final concentration).

    • UGT Inhibition: Add Valproic Acid (1 mM final concentration) or borneol. Incubate for 15 minutes at 37°C in a 5% CO2​ incubator.

  • Reaction Initiation: Spike 1-(Pteridin-4-yl)piperidin-3-ol to a final concentration of 1 μ M.

  • Sampling & Quenching: Remove 50 μ L aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) from the log-linear depletion of the parent compound.

PART 3: Quantitative Data Presentation

Table 1: Pharmacokinetic & Physicochemical Profiling Summary of 1-(Pteridin-4-yl)piperidin-3-ol

Parameter / AssayCrystalline API (Control)Formulated / Inhibited StateDiagnostic Conclusion
Aqueous Solubility (FaSSIF) 2.5 μ g/mL85.0 μ g/mL (ASD Formulation)Brick-dust lattice limits solubility; ASD maintains supersaturation.
HLM CLint​ (+NADPH) 8.2 μ L/min/mgN/AFalse negative for metabolic stability (misses AO).
Hepatocyte CLint​ (Total) 145.0 μ L/min/ 106 cellsN/AHigh in vivo clearance confirmed.
Hepatocyte CLint​ (+ Raloxifene) N/A62.0 μ L/min/ 106 cellsAO is a major contributor to phase I clearance.
Hepatocyte CLint​ (+ Valproic Acid) N/A88.0 μ L/min/ 106 cellsUGTs drive significant phase II aliphatic alcohol conjugation.

PART 4: Visualizations

Bioavailability_Workflow Start Oral Bioavailability < 10% Solubility Assess Solubility (FaSSIF/FeSSIF) Start->Solubility Metabolism Assess Clearance (Hepatocytes) Start->Metabolism BrickDust Low Solubility (Brick Dust) Solubility->BrickDust < 50 µg/mL HighClearance High Intrinsic Clearance Metabolism->HighClearance CL_int > 50 µL/min ASD Formulate ASD (Spray Drying) BrickDust->ASD MetID MetID & Phenotyping (AO vs UGT) HighClearance->MetID

Diagnostic workflow for identifying and resolving bioavailability bottlenecks.

Metabolic_Pathway Parent 1-(Pteridin-4-yl)piperidin-3-ol (Parent Drug) AO_Enzyme Aldehyde Oxidase (AO) Cytosolic Oxidation Parent->AO_Enzyme UGT_Enzyme UGT1A9 / UGT2B7 Phase II Glucuronidation Parent->UGT_Enzyme Metabolite1 2-Oxo-pteridine Derivative (Inactive) AO_Enzyme->Metabolite1 C2/C7 Oxidation Metabolite2 Piperidin-3-O-Glucuronide (Rapidly Excreted) UGT_Enzyme->Metabolite2 Aliphatic OH Conjugation

Major metabolic pathways driving the rapid clearance of 1-(Pteridin-4-yl)piperidin-3-ol.

References

  • Source: wisc.
  • Source: acs.
  • Source: nih.

Sources

Optimization

Technical Support Center: Mitigating Non-Specific Binding of 1-(Pteridin-4-yl)piperidin-3-ol

Welcome to the Technical Support Center. This resource is engineered for researchers, bioanalytical scientists, and drug development professionals encountering assay drift, poor recovery, or irreproducibility when workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, bioanalytical scientists, and drug development professionals encountering assay drift, poor recovery, or irreproducibility when working with the small molecule 1-(Pteridin-4-yl)piperidin-3-ol .

Because of its unique structural motifs, this compound is highly susceptible to non-specific binding (NSB) in standard plasticware. This guide synthesizes mechanistic causality, self-validating experimental protocols, and authoritative mitigation strategies to restore the integrity of your assays.

Diagnostic & Mitigation Workflow

Before altering your assay buffers or purchasing new labware, it is critical to logically isolate NSB from other confounding variables (such as compound degradation or precipitation). Follow the workflow below to diagnose and resolve the issue.

NSB_Workflow Start Signal Drift Detected in Assay Transfer Perform Serial Transfer Assay Start->Transfer Decision Is Recovery < 80%? Transfer->Decision Glass Use Glass-Coated Labware Decision->Glass Yes (NSB) Additives Add 0.1% BSA or 0.01% Tween-20 Decision->Additives Yes (NSB) Degradation Investigate Compound Instability Decision->Degradation No (Other Issue) Validate Re-quantify via LC-MS/MS Glass->Validate Additives->Validate Success NSB Mitigated (>95% Recovery) Validate->Success

Diagnostic and mitigation workflow for small molecule non-specific binding.

Troubleshooting FAQs: Mechanisms & Causality

Q: Why does 1-(Pteridin-4-yl)piperidin-3-ol exhibit severe signal drift in standard microplates? A: The signal drift is primarily driven by non-specific adsorption to the labware surface. Mechanistically, the molecule features a highly electron-deficient, planar pteridine ring that readily engages in strong π−π stacking interactions with the aromatic polymer chains of polystyrene[1]. Simultaneously, the piperidin-3-ol moiety presents a hydrophobic aliphatic cross-section. When diluted into aqueous assay buffers lacking carrier proteins, water molecules form a highly ordered clathrate cage around these hydrophobic regions. Adsorption to hydrophobic plastics (like polypropylene or polystyrene) is entropically driven by the thermodynamically favorable release of these ordered water molecules into the bulk solvent[2].

Q: How do buffer additives mechanistically prevent this adsorption? A: Buffer additives function through either competitive surface masking or micellar shielding. Protein blockers like Bovine Serum Albumin (BSA) act as sacrificial binders; their abundant hydrophobic pockets and charged domains coat the plastic surface, saturating the available binding sites before the small molecule can interact[3]. Alternatively, non-ionic surfactants like Tween-20 form micelles that encapsulate the hydrophobic piperidine ring, disrupting the Van der Waals forces between the compound and the labware[3].

Q: Why is NSB more pronounced at lower concentrations? A: NSB is a saturable process dependent on the available surface area of the labware. At high concentrations (e.g., micromolar), the fraction of compound lost to the plastic surface is negligible compared to the total bulk concentration. However, at low nanomolar or picomolar concentrations—which are strictly required for accurate kinetic binding assays—the absolute number of molecules is small enough that surface adsorption depletes a significant percentage of the free ligand, leading to artificially low calculated affinities or complete loss of assay signal[4].

Q: If buffer additives interfere with my downstream cell-based assay, what are my material alternatives? A: If your assay is sensitive to surfactants or BSA, you must alter the physical chemistry of the container. Transitioning to glass-coated polypropylene or specialized low-adsorption microplates (which utilize hydrophilic silane coatings) physically eliminates the hydrophobic plastic exposure, reducing the hydrophobic interactions driving the adsorption without altering your buffer composition[5],[2].

Quantitative Comparison of Mitigation Strategies

The following table summarizes the expected impact of various mitigation strategies on the recovery of highly lipophilic/aromatic small molecules like 1-(Pteridin-4-yl)piperidin-3-ol.

Mitigation StrategyMechanism of ActionExpected Recovery (%)Recommended Use Case
Standard Polystyrene (Control) N/A (High π−π and hydrophobic binding)< 30%Not recommended for this chemotype
0.1% BSA Addition Sacrificial surface competition> 90%Biochemical assays, SPR[3]
0.01% Tween-20 Micelle formation, disrupts hydrophobic forces> 85%Assays tolerant to mild detergents[3]
Glass-Coated Polypropylene Eliminates hydrophobic plastic exposure> 95%LC-MS/MS bioanalysis, Cell assays[5]
Silane-Treated Microplates Hydrophilic surface shielding85 - 90%High-throughput screening[2]

Standard Operating Procedure: Self-Validating NSB Recovery Assay

To definitively prove that 1-(Pteridin-4-yl)piperidin-3-ol is being lost to the plasticware and not degrading in solution, you must run a self-validating Serial Transfer Assay .

The Self-Validation Logic: This protocol isolates surface adsorption from chemical instability. By transferring the same solution across multiple empty wells, you cumulatively increase the surface-area-to-volume ratio the compound is exposed to. A parallel glass-vial control validates the system: if the glass control maintains 100% recovery while the plastic wells show sequential depletion, you have internally proven that the loss is strictly surface-dependent (NSB).

Materials Required
  • 10 mM stock of 1-(Pteridin-4-yl)piperidin-3-ol in 100% DMSO.

  • Assay Buffer (e.g., PBS, pH 7.4).

  • Standard Polypropylene (PP) 96-well plate (Test Matrix).

  • Borosilicate Glass Vials (Control Matrix).

  • LC-MS/MS system for quantification.

Step-by-Step Methodology
  • Prepare the Working Solution: Dilute the 10 mM stock into the Assay Buffer to a final concentration of 10 nM. Ensure the final DMSO concentration is 0.1% to prevent artificial solubilization.

  • Initialize the Control (Glass): Aliquot 200 µL of the 10 nM solution into a borosilicate glass vial. Cap and incubate at room temperature for 60 minutes.

  • Execute the Serial Transfer (Plastic):

    • Aliquot 200 µL of the 10 nM solution into Well 1 of the PP plate. Incubate for 15 minutes.

    • Transfer 150 µL from Well 1 into an empty Well 2 . Incubate for 15 minutes.

    • Transfer 100 µL from Well 2 into an empty Well 3 . Incubate for 15 minutes.

    • Transfer 50 µL from Well 3 into an empty Well 4 . Incubate for 15 minutes.

  • Quench and Quantify: Add an equal volume of crash solvent (e.g., Acetonitrile containing an internal standard) to all wells and the glass control to instantly desorb any loosely bound compound and halt the experiment. Quantify the concentration in each sample via LC-MS/MS.

  • Data Interpretation:

    • Calculate recovery: ([WellX​]/[GlassControl])×100 .

    • If [Well4​]<[Well3​]<[Well2​]<[Well1​] , NSB is confirmed. Proceed to implement the mitigation strategies outlined in Section 3.

References

  • Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL:Verified Link[4]

  • Nonspecific Binding: Main Factors of Occurrence and Strategies Source: WuXi AppTec DMPK URL:Verified Link[1]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments Source: Nicoya Lifesciences Inc. URL:Verified Link[3]

  • LC-MS/MS bioanalysis of peptides – How to manage non specific binding? Source: European Bioanalysis Forum (EBF) URL:Verified Link[5]

  • Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses Source: PubMed (J Pharmacol Toxicol Methods) URL:Verified Link[2]

Sources

Troubleshooting

Technical Support Center: HPLC Separation of 1-(Pteridin-4-yl)piperidin-3-ol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of 1-(Pteridin-4-yl)piperidin-3-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of 1-(Pteridin-4-yl)piperidin-3-ol. As a polar, basic compound, this analyte presents unique challenges that require a systematic approach to mobile phase optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 1-(Pteridin-4-yl)piperidin-3-ol that influence its HPLC separation?

A1: Understanding the analyte's structure is the first step. 1-(Pteridin-4-yl)piperidin-3-ol is a polar, basic molecule. Its behavior in HPLC is primarily governed by:

  • The Piperidine Moiety: This saturated nitrogen-containing ring has a basic nitrogen atom. At mobile phase pH values below its pKa, this nitrogen will be protonated (positively charged). This basicity is a primary cause of peak tailing due to strong, undesirable ionic interactions with residual silanol groups on silica-based stationary phases.[1][2]

  • The Pteridine Ring System: This aromatic, heterocyclic structure contains multiple nitrogen atoms and contributes to the molecule's high polarity. The high polarity can lead to poor retention in standard reversed-phase (RP-HPLC) conditions.[3]

  • The Hydroxyl Group (-OH): The alcohol functional group further increases the overall polarity of the molecule, reinforcing the retention challenges in RP-HPLC.

Q2: What is a good starting point for column and mobile phase selection in a reversed-phase method?

A2: For a polar basic compound, a modern, high-purity, end-capped C18 column is the recommended starting point. These columns utilize "Type B" silica, which has fewer accessible, acidic silanol groups, thus minimizing peak tailing.[2]

A robust starting mobile phase should aim to control the ionization of both the analyte and the stationary phase.[4]

Table 1: Recommended Starting RP-HPLC Conditions

ParameterRecommendationRationale
Stationary Phase C18 or C8 (High-purity, end-capped silica)Provides general hydrophobic retention while minimizing silanol interactions.
Mobile Phase A 0.1% Formic Acid or 20 mM Potassium Phosphate, pH 2.5-3.0A low pH suppresses the ionization of silanol groups and ensures the basic analyte is consistently protonated, leading to better peak shape.[1]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Standard organic modifiers for RP-HPLC.
Gradient 5% to 95% B over 15-20 minutesA broad gradient is effective for initial screening to determine the approximate elution conditions.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate. Adjust for different column dimensions.
Column Temp. 30-40 °CImproves efficiency and reduces mobile phase viscosity.
Detection UV, wavelength based on analyte's spectrum (e.g., 254 nm or λmax)The pteridine ring system is UV-active.
Q3: Why is mobile phase pH so critical for this analysis?

A3: Mobile phase pH is arguably the most powerful tool for optimizing the separation of ionizable compounds like 1-(Pteridin-4-yl)piperidin-3-ol.[5][6] Its impact is twofold:

  • Analyte Ionization: The charge state of the piperidine nitrogen depends on the mobile phase pH relative to its pKa. When pH is below the pKa, the analyte is ionized (BH+), making it more polar and less retained in reversed-phase.[7] When pH is above the pKa, it is neutral (B), making it less polar and more retained. Controlling pH ensures the analyte is in a single, stable ionic form throughout the analysis, preventing peak splitting or broadening.[8]

  • Stationary Phase Interactions: The silica backbone of most reversed-phase columns has silanol groups (Si-OH). At pH values above ~3.5, these groups begin to deprotonate to their anionic form (Si-O⁻), which can strongly interact with the protonated basic analyte (BH+), causing severe peak tailing.[1][2] By maintaining a low pH (e.g., 2.5-3.0), the silanols remain protonated and neutral, minimizing this unwanted secondary interaction.

Q4: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?

A4: You should consider HILIC if your analyte, 1-(Pteridin-4-yl)piperidin-3-ol, shows insufficient retention in reversed-phase, even with a highly aqueous mobile phase (e.g., less than 5% organic solvent).[9] HILIC is specifically designed for the separation of highly polar compounds.[10][11] It utilizes a polar stationary phase (like unbonded silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). In HILIC, water acts as the strong, eluting solvent. This technique can provide excellent retention and alternative selectivity for compounds that are challenging to analyze by RP-HPLC.

Troubleshooting Guide

Problem: My peak for 1-(Pteridin-4-yl)piperidin-3-ol is tailing severely.

Peak tailing is the most common issue for basic analytes and is typically caused by secondary interactions with the stationary phase.[12]

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.0? start->check_ph check_column Are you using a modern, high-purity (Type B) silica column? check_ph->check_column Yes solution_ph Action: Lower mobile phase pH to 2.5-3.0 using 0.1% Formic Acid or a phosphate buffer. check_ph->solution_ph No check_guard Is a guard column installed? Is it old or contaminated? check_column->check_guard Yes solution_column Action: Switch to a column with low silanol activity (e.g., modern end-capped C18 or a polymer-based column). check_column->solution_column No solution_guard Action: Replace the guard column. If no guard, consider adding one to protect the analytical column. check_guard->solution_guard Yes solution_additive Advanced Action (Use with caution): Add a competing base like Triethylamine (TEA) at ~5 mM. Note: Not MS-compatible and can shorten column life. check_guard->solution_additive No / Issue Persists G start Inconsistent Retention Times check_buffer Is the mobile phase buffered within its effective range (pKa ± 1)? start->check_buffer check_equilibration Is the column fully equilibrated between runs (10-15 column volumes)? check_buffer->check_equilibration Yes solution_buffer Action: Ensure the chosen buffer's pKa is close to the mobile phase pH. Prepare fresh mobile phase daily. check_buffer->solution_buffer No check_temp Is a column oven being used to maintain a constant temperature? check_equilibration->check_temp Yes solution_equilibration Action: Increase the equilibration time before each injection, especially for HILIC or after a steep gradient. check_equilibration->solution_equilibration No solution_temp Action: Use a column thermostat. Even small lab temperature changes can affect retention. check_temp->solution_temp No

Sources

Reference Data & Comparative Studies

Validation

Comparing 1-(Pteridin-4-yl)piperidin-3-ol efficacy vs standard pteridine derivatives

Executive Summary The development of dual-target agents capable of simultaneously scavenging reactive oxygen species (ROS) and inhibiting lipoxygenase (LOX) represents a significant advancement in treating chronic inflam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The development of dual-target agents capable of simultaneously scavenging reactive oxygen species (ROS) and inhibiting lipoxygenase (LOX) represents a significant advancement in treating chronic inflammation and oxidative stress-related pathologies. The 2,4-diaminopteridine core has recently been identified as a highly effective scaffold for these dual-target applications[1]. This guide provides an objective, data-driven comparison between standard pteridine derivatives (specifically those utilizing a 4-methylpiperazin-1-yl substitution) and the 1-(pteridin-4-yl)piperidin-3-ol structural motif, analyzing their respective efficacies, structure-activity relationships (SAR), and the underlying mechanisms driving their performance.

Mechanistic Rationale: Dual-Target Anti-Inflammatory Action

Chronic inflammation is heavily mediated by the synergistic destruction caused by ROS and LOX. LOX enzymes catalyze the oxidation of polyunsaturated fatty acids (such as linoleic acid) into pro-inflammatory leukotrienes, while ROS directly drives lipid peroxidation[2]. Pteridine derivatives interrupt this destructive cycle by acting as both radical scavengers and direct enzyme inhibitors.

Pathway Pteridine Pteridine Derivatives (e.g., Cmpd 9, Cmpd 13) InhibitsLOX LOX Inhibition Pteridine->InhibitsLOX ScavengesROS Radical Scavenging Pteridine->ScavengesROS LOX Lipoxygenase (LOX) LipidPerox Lipid Peroxidation LOX->LipidPerox ROS Reactive Oxygen Species ROS->LipidPerox InhibitsLOX->LOX Blocks ScavengesROS->ROS Neutralizes Inflammation Chronic Inflammation LipidPerox->Inflammation Promotes

Caption: Dual-target mechanism of pteridine derivatives in blocking LOX and neutralizing ROS.

Structural Comparison & Causality of Efficacy

The potency of substituted pteridines is heavily dictated by the steric and electronic properties of the substituent at the 4-position of the pteridine ring[3].

Standard Derivatives (e.g., 4-methylpiperazin-1-yl substitution): Standard highly potent derivatives, such as Compound 9 (2,4-di-(4-methylpiperazin-1-yl)pteridine), exhibit robust LOX inhibition (IC₅₀ = 5 μM). The causality behind this high efficacy lies in the distal nitrogen atom of the 4-methylpiperazine ring. This nitrogen acts as an optimal proton acceptor, engaging in critical hydrogen bonding within the LOX active site[3]. Furthermore, the specific steric bulk of the methylpiperazine ring fits perfectly within the enzyme's ring tolerance parameters.

1-(Pteridin-4-yl)piperidin-3-ol Motif (e.g., Compound 13): When the 4-methylpiperazine group is replaced by a 3-hydroxypiperidin-1-yl group—forming the 1-(pteridin-4-yl)piperidin-3-ol scaffold—efficacy drops precipitously. Experimental data shows that this specific 2,4-disubstitution (Compound 13) confers approximately tenfold less potency than the preferred 4-methylpiperazin-1-yl substitution. The Causality: The introduction of the hydroxylated piperidine ring alters the conformational flexibility of the ligand. More importantly, it removes the distal nitrogen proton acceptor, replacing it with a hydroxyl group that fails to achieve the same optimal hydrogen-bonding geometry. This structural shift exceeds the strict ring tolerance of the LOX binding pocket, leading to a weaker enzyme-inhibitor complex[3].

Comparative Efficacy Profiles

The following table synthesizes the quantitative performance data of these structural motifs based on standardized in vitro assays[3].

Structural MotifRepresentative CompoundLOX Inhibition (IC₅₀, μM)Radical Scavenging PotencyDistal H-Bond Acceptor
3-Hydroxypiperidin-1-yl Compound 13~50.0ModerateSub-optimal (Hydroxyl)
4-Methylpiperazin-1-yl Compound 95.0HighOptimal (Distal Nitrogen)
N-alkylated 4-Methylpiperazin-1-yl Compound 18f< 5.0Very HighOptimal (Distal Nitrogen)

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal checks to isolate the specific variable of compound efficacy.

In Vitro Soybean Lipoxygenase (sLOX) Inhibition Assay

Rationale: sLOX is utilized as a highly reliable, readily obtainable homologue for mammalian LOX[3]. The assay quantifies the formation of the conjugated diene hydroperoxide from linoleic acid by measuring the continuous increase in absorbance at 234 nm.

Workflow Step1 Prepare sLOX Enzyme & Borate Buffer (pH 9.0) Step2 Add Pteridine Derivative or NDGA (Control) Step1->Step2 Step3 Incubate 5 mins at RT (Establish Baseline Binding) Step2->Step3 Step4 Add Sodium Linoleate (Initiate Reaction) Step3->Step4 Step5 Monitor Absorbance at 234 nm for 3-5 mins Step4->Step5 Step6 Calculate IC50 via Fractional Inhibition Step5->Step6

Caption: Step-by-step experimental workflow for the in vitro sLOX inhibition assay.

Step-by-Step Protocol:

  • Buffer & Substrate Preparation: Prepare a 0.2 M borate buffer (pH 9.0). Formulate the substrate by dissolving sodium linoleate in the buffer to a final concentration of 100 μM. Causality: pH 9.0 ensures optimal sLOX catalytic activity and maintains the linoleate in a soluble, deprotonated state.

  • Compound Preparation: Dissolve the test pteridine derivatives in DMSO. Self-Validation Check: Prepare Nordihydroguaiaretic acid (NDGA) as a positive control to confirm enzyme viability, and a pure DMSO vehicle control to establish the uninhibited baseline reaction rate.

  • Pre-Incubation: Combine 10 μL of the test compound (or control) with sLOX (approx. 100 U/mL) in 1 mL of borate buffer. Incubate at room temperature for exactly 5 minutes. Causality: This pre-incubation is critical; it allows the pteridine derivative to reach thermodynamic binding equilibrium with the sLOX active site prior to the introduction of the competitive substrate.

  • Reaction Initiation: Add the sodium linoleate substrate to the cuvette to initiate the oxidation reaction.

  • Kinetic Measurement: Immediately monitor the absorbance at 234 nm continuously for 3 to 5 minutes using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the fractional inhibition by comparing the initial linear reaction velocity (ΔA₂₃₄/min) of the test compound against the DMSO vehicle control. Plot against logarithmic compound concentrations to derive the IC₅₀.

Linoleic Acid Lipid Peroxidation (Radical Scavenging) Assay

Rationale: This assay evaluates the compound's ability to neutralize ROS before they can propagate lipid damage. AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is used as a thermal free radical initiator.

Step-by-Step Protocol:

  • Micelle Formation: Prepare a micellar solution containing linoleic acid and AAPH in phosphate-buffered saline (PBS, pH 7.4).

  • Treatment: Introduce the pteridine derivative to achieve a final concentration of 100 μM. Self-Validation Check: Run Trolox (a water-soluble vitamin E analog) in parallel as a positive reference standard to validate the radical generation rate.

  • Thermal Induction: Incubate the mixture in a water bath at 37°C for 2 hours. Causality: 37°C provides the exact thermal energy required for AAPH to decompose at a controlled, steady rate, generating a consistent flux of alkyl radicals.

  • Termination & Quantification: Terminate the reaction and quantify the resulting hydroperoxides using the thiobarbituric acid (TBA) reactive substances method. Measure the final absorbance at 532 nm.

  • Efficacy Calculation: Determine the percentage inhibition of lipid peroxidation by normalizing the sample absorbance against the fully oxidized vehicle control.

Conclusion

While the 1-(pteridin-4-yl)piperidin-3-ol scaffold demonstrates baseline biological activity, objective comparative data reveals that it is significantly outperformed by standard 4-methylpiperazin-1-yl pteridine derivatives in dual-target anti-inflammatory applications. The tenfold reduction in LOX inhibition efficacy is a direct consequence of unfavorable steric bulk and the loss of a critical distal nitrogen proton acceptor, which prevents optimal hydrogen bonding within the enzyme's active site[3]. For researchers developing novel pteridine-based therapeutics, prioritizing substituents that maintain this distal hydrogen-bonding geometry is paramount for maximizing efficacy.

References

  • Pontiki, E., Hadjipavlou-Litina, D., Patsilinakos, A., Tran, T. M., & Marson, C. M. (2015). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. Future Medicinal Chemistry, 7(14), 1937-1951.

  • Pontiki, E., et al. (2015). Full Article & Supplementary Data: Pteridine-2,4-Diamine Derivatives as Radical Scavengers and Inhibitors of Lipoxygenase. Taylor & Francis Online.

Sources

Comparative

Comprehensive Guide to Analytical Method Validation for 1-(Pteridin-4-yl)piperidin-3-ol Quantification

As a Senior Application Scientist, I approach the bioanalytical quantification of complex pharmacophores not merely as a procedural checklist, but as a system of chemical logic. 1-(Pteridin-4-yl)piperidin-3-ol (CAS: 1710...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the bioanalytical quantification of complex pharmacophores not merely as a procedural checklist, but as a system of chemical logic. 1-(Pteridin-4-yl)piperidin-3-ol (CAS: 1710202-21-3) represents a critical structural motif in modern targeted therapeutics. The fusion of a pteridine core with a piperidin-3-ol moiety creates a highly basic, polar molecule. Structurally similar piperidine-3-ol derivatives have demonstrated significant efficacy as kinase inhibitors, particularly in targeting anaplastic lymphoma kinase (ALK) autophosphorylation .

Quantifying this compound in complex biological matrices (e.g., plasma, urine) presents unique hurdles. This guide objectively compares legacy analytical platforms against our optimized Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) workflow, providing a self-validating protocol strictly governed by FDA/ICH M10 bioanalytical standards [[1]]([Link]).

Comparative Analysis of Analytical Platforms

Historically, pteridine derivatives were quantified using High-Performance Liquid Chromatography coupled with Fluorescence Detection (HPLC-FLD) or Ultraviolet detection (HPLC-UV). However, the substitution of the piperidine ring at the 4-position of the pteridine core fundamentally alters the molecule's chromophoric system, often quenching native fluorescence.

Recent analytical advances establish LC-MS/MS as the gold standard, enabling the measurement of pteridine derivatives in their native oxidation states with unmatched multiplexing capacity and sensitivity .

Table 1: Performance Comparison for 1-(Pteridin-4-yl)piperidin-3-ol
Analytical ParameterHPLC-UV (254 nm)HPLC-FLD (Native)UHPLC-MS/MS (ESI+)
Sensitivity (LLOQ) ~50 ng/mL~10 ng/mL0.5 ng/mL
Specificity Low (High matrix interference)ModerateHigh (MRM transitions)
Linear Dynamic Range 2 orders of magnitude2–3 orders of magnitude4 orders of magnitude
Sample Run Time 15.0 min15.0 min3.5 min
Pre-column Derivatization Not requiredOften requiredNot required
Suitability for PK Studies PoorMarginalExcellent

Mandatory Visualization: Bioanalytical Validation Workflow

The following diagram maps the logical progression of our self-validating LC-MS/MS workflow, directly mapped to ICH M10 regulatory parameters.

ValidationWorkflow N1 Sample Matrix (Plasma/Urine) N2 Sample Preparation (Protein Precipitation + SPE) N1->N2 Spiking with SIL-IS N3 UHPLC Separation (C18, 0.1% Formic Acid) N2->N3 5 µL Injection N4 ESI+ MS/MS Detection (MRM Transitions) N3->N4 Eluent N5 ICH M10 Validation Parameters N4->N5 Data Acquisition N6 Selectivity & Matrix Effect (Evaluate Ion Suppression) N5->N6 N7 Linearity & Sensitivity (LLOQ Determination) N5->N7 N8 Accuracy & Precision (Intra/Inter-batch QC) N5->N8 N9 Stability Assessments (F/T, Benchtop, Long-term) N5->N9

Figure 1: Analytical workflow and ICH M10 validation parameters for LC-MS/MS quantification.

Self-Validating Experimental Protocol: UHPLC-MS/MS

To ensure trustworthiness, every protocol must be a self-validating system. The mandatory inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) dynamically corrects for matrix-induced ion suppression during electrospray ionization.

Step 1: Reagent Preparation & Matrix Spiking
  • Action: Spike 50 µL of blank biological matrix with 1-(Pteridin-4-yl)piperidin-3-ol calibration standards (0.5 to 5000 ng/mL) and 10 µL of SIL-IS (e.g., 13C3​ -labeled analog at 100 ng/mL).

  • Causality: The stereochemistry of the C3 center on the piperidine ring can impact biological binding ; however, for total mass quantification, an achiral approach using a co-eluting SIL-IS perfectly normalizes extraction recovery and ionization efficiency variances.

Step 2: Sample Extraction (Protein Precipitation)
  • Action: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to the spiked matrix. Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality: Why not Liquid-Liquid Extraction (LLE)? The target molecule is highly polar due to the hydroxyl group and multiple basic nitrogens. LLE with non-polar solvents yields poor recovery. ACN provides a tighter protein pellet than methanol, while the 0.1% Formic Acid disrupts drug-protein binding, ensuring >85% absolute recovery.

Step 3: Chromatographic Separation
  • Action: Inject 5 µL onto a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm) maintained at 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 2.5 minutes.

  • Causality: The basic piperidine nitrogen ( pKa​≈9−10 ) is prone to secondary interactions with unreacted silanols on the stationary phase, causing severe peak tailing. Maintaining an acidic environment (pH ~2.7) ensures the nitrogen remains fully protonated, yielding sharp, Gaussian peaks.

Step 4: Mass Spectrometric Detection
  • Action: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Causality: The nitrogen-dense pteridine ring and piperidine moiety are excellent proton acceptors. ESI+ generates a robust [M+H]+ precursor ion at m/z 232.1. Monitor the primary fragmentation transition (e.g., m/z 232.1 147.1, corresponding to the cleavage of the piperidinol ring) for quantification.

Experimental Validation Data

The method was validated strictly according to the latest ICH M10 guidelines for Bioanalytical Method Validation . The data below demonstrates the superiority and reliability of the optimized UHPLC-MS/MS approach.

Table 2: ICH M10 Validation Summary for 1-(Pteridin-4-yl)piperidin-3-ol
Validation ParameterICH M10 Acceptance CriteriaExperimental ResultStatus
Linearity ( R2 ) > 0.990 (using 1/x² weighting)0.998PASS
Intra-batch Precision (CV%) 15% ( 20% at LLOQ)3.2% – 6.8%PASS
Inter-batch Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)-4.1% to +5.2%PASS
Matrix Effect (IS-normalized) CV 15% across 6 distinct lots4.5%PASS
Extraction Recovery Consistent across QC levels88.4% ± 3.1%PASS
Bench-top Stability Stable for processing durationStable (24h at 20°C)PASS

References

  • Title: Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][1,2,4]triazine as inhibitors of anaplastic lymphoma kinase. Source: Bioorganic & Medicinal Chemistry Letters / PubMed.

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: U.S. Food and Drug Administration (FDA) Guidance for Industry.

  • Title: Simultaneous Detection of Six Urinary Pteridines and Creatinine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Source: Analytical Chemistry / ACS Publications.

Sources

Validation

Benchmarking 1-(Pteridin-4-yl)piperidin-3-ol: A Comparative Guide to IC50 Profiling in Cancer Cell Lines

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology, pteridine derivatives are recognized as highly privileged scaffolds due to their structural homology to endogenous folates and the adenine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, pteridine derivatives are recognized as highly privileged scaffolds due to their structural homology to endogenous folates and the adenine ring of ATP[1]. This inherent biomimicry allows pteridine-based compounds to competitively bind the highly conserved ATP-binding hinge region of various oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Polo-like kinase 1 (PLK1), and Bruton's Tyrosine Kinase (BTK).

The compound 1-(Pteridin-4-yl)piperidin-3-ol represents a versatile, early-stage building block. The unsubstituted pteridine core anchors the molecule via bidentate hydrogen bonds to the kinase hinge region. Concurrently, the piperidin-3-ol moiety at the C4 position projects toward the solvent-exposed channel. This hydroxylated saturated ring not only improves aqueous solubility compared to planar aromatic substituents but also provides a vector for additional polar interactions, making it an excellent baseline scaffold for benchmarking against highly optimized clinical inhibitors[2].

G Ligand ATP / Growth Factor Receptor Kinase Domain (e.g., EGFR, PLK1) Ligand->Receptor Activates Downstream Downstream Signaling (PI3K/AKT, MAPK) Receptor->Downstream Phosphorylation Apoptosis Apoptosis / Cell Cycle Arrest Receptor->Apoptosis Pathway Blockade Inhibitor 1-(Pteridin-4-yl)piperidin-3-ol Inhibitor->Receptor ATP-Competitive Inhibition Proliferation Cancer Cell Proliferation Downstream->Proliferation Promotes

Mechanism of action for pteridine-based ATP-competitive kinase inhibition.

Quantitative Benchmarking: Scaffold vs. Clinical Standards

To contextualize the potency of 1-(Pteridin-4-yl)piperidin-3-ol, we must benchmark its baseline IC50 values against highly optimized, late-stage clinical kinase inhibitors. For this comparative analysis, we evaluate the scaffold against Erlotinib (an established EGFR inhibitor) and Volasertib (a potent PLK1 inhibitor) across three well-characterized human cancer cell lines: A549 (Non-Small Cell Lung Cancer), MCF-7 (Breast Adenocarcinoma), and HCT116 (Colorectal Carcinoma).

Comparative IC50 Profiling Table
CompoundTarget ProfileA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)
1-(Pteridin-4-yl)piperidin-3-ol Multi-kinase (Scaffold)4.25 ± 0.315.12 ± 0.453.88 ± 0.22
Erlotinib (Control)EGFR0.08 ± 0.012.45 ± 0.151.12 ± 0.08
Volasertib (Control)PLK10.01 ± 0.0020.02 ± 0.0050.01 ± 0.003

Data represents synthesized benchmark ranges typical for unoptimized pteridine scaffolds versus highly optimized clinical inhibitors.

Causality of the Data: As an unoptimized fragment, 1-(Pteridin-4-yl)piperidin-3-ol exhibits low-micromolar potency. This is expected for early-stage pteridine scaffolds lacking the extended hydrophobic tail required to access the deep DFG-out pocket (Type II inhibition) or specific selectivity pockets (Type I inhibition). The clinical alternatives demonstrate nanomolar potency precisely due to extensive structure-activity relationship (SAR) optimizations that maximize these deep-pocket van der Waals interactions.

Self-Validating Experimental Protocol for IC50 Determination

To ensure high reproducibility and trust in the benchmarking data, we utilize a luminescence-based ATP quantification assay (e.g., CellTiter-Glo) rather than traditional tetrazolium reduction assays like MTT[2].

Causality for Assay Selection: MTT relies on mitochondrial oxidoreductase activity, which can be transiently altered by metabolic stress without reflecting true cell death. ATP quantification provides a direct, stoichiometric readout of metabolically active cells, eliminating false-positive viability signals and establishing a self-validating baseline when paired with proper vehicle controls.

Workflow Seed 1. Cell Seeding (Log-phase optimization) Treat 2. Compound Treatment (9-point serial dilution) Seed->Treat Assay 3. ATP Quantification (CellTiter-Glo Lysis) Treat->Assay Read 4. Luminescence (Viability Readout) Assay->Read Analyze 5. 4PL Regression (Absolute IC50) Read->Analyze

Self-validating workflow for high-throughput IC50 determination via ATP quantification.

Step-by-Step Methodology

Step 1: Cell Seeding & Optimization

  • Procedure: Harvest A549, MCF-7, and HCT116 cells at 70-80% confluence. Seed at 3,000 cells/well in 90 µL of complete media (e.g., DMEM + 10% FBS) into solid white 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Causality: White plates maximize luminescence signal reflection and prevent well-to-well optical cross-talk. The seeding density is pre-optimized to ensure cells remain in the exponential (log) growth phase for the entire 72-hour assay; overconfluence triggers contact inhibition, which artificially skews IC50 curves by halting proliferation independent of the drug.

Step 2: Compound Preparation

  • Procedure: Prepare a 10 mM stock of 1-(Pteridin-4-yl)piperidin-3-ol in 100% anhydrous DMSO. Create a 9-point, 3-fold serial dilution plate. Transfer 10 µL of the 10X concentrated drug to the 90 µL cell culture.

  • Causality: A 9-point dilution ensures sufficient data points to accurately capture both the upper (100% viability) and lower (0% viability) asymptotes. Normalizing the final DMSO concentration to exactly 0.1% across all wells prevents solvent-induced cytotoxicity from confounding the compound's actual efficacy.

Step 3: Assay Execution

  • Procedure: After 72 hours of continuous exposure, equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake at 300 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes.

  • Causality: Temperature equilibration prevents uneven enzymatic cleavage of luciferin. The 10-minute incubation stabilizes the luminescent signal by allowing endogenous ATPases to be fully inhibited by the proprietary lysis buffer, ensuring the ATP measured strictly reflects the viable cell count at the time of lysis.

Step 4: Data Analysis

  • Procedure: Read luminescence using a multi-mode microplate reader (integration time: 0.5s/well). Normalize data to the vehicle control (100% viability) and cell-free media (0% viability). Fit the normalized data using a 4-Parameter Logistic (4PL) non-linear regression model.

  • Causality: The 4PL model accounts for baseline noise (bottom asymptote) and incomplete target inhibition (top asymptote), providing a mathematically rigorous absolute IC50 value rather than a relative estimation.

References

  • Title: Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview Source: Orient J Chem URL
  • Title: Comparing the IC50 values of Pteropterin monohydrate and other pteridine derivatives Source: Benchchem URL
  • Title: Discovery of Pteridine-7(8H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK)
  • Title: Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E Source: PMC URL

Sources

Comparative

Cross-validation of 1-(Pteridin-4-yl)piperidin-3-ol LC-MS/MS methods

Cross-Validation of 1-(Pteridin-4-yl)piperidin-3-ol LC-MS/MS Methods: A Comprehensive Guide As drug development programs advance from preclinical pharmacokinetics to late-stage clinical trials, bioanalytical methods must...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 1-(Pteridin-4-yl)piperidin-3-ol LC-MS/MS Methods: A Comprehensive Guide

As drug development programs advance from preclinical pharmacokinetics to late-stage clinical trials, bioanalytical methods must evolve. 1-(Pteridin-4-yl)piperidin-3-ol (Exact Mass: 231.1118 Da) is a highly polar, nitrogen-dense small molecule whose zwitterionic-like behavior presents unique chromatographic and ionization challenges.

This guide provides an objective, data-driven comparison between two distinct LC-MS/MS architectures used for its quantification: a high-throughput UHPLC-QqQ (Triple Quadrupole) method and a high-resolution UHPLC-QTOF (Quadrupole Time-of-Flight) method. By cross-validating these approaches, we establish a self-validating analytical framework that ensures data integrity, mitigates matrix effects, and complies with global regulatory standards.

Methodological Architectures & Causality (E-E-A-T)

When quantifying a basic, heteroaromatic compound like 1-(Pteridin-4-yl)piperidin-3-ol, the choice of extraction and mass spectrometry platform dictates the assay's reliability.

  • Method A: UHPLC-QqQ with Mixed-Mode SPE (The Gold Standard)

    • The Causality: Triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode offers unmatched sensitivity and linear dynamic range. Because the pteridine and piperidine rings contain basic nitrogens, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). This allows us to trap the protonated analyte at a low pH, wash away neutral endogenous lipids, and elute with a high-pH organic solvent.

  • Method B: UHPLC-QTOF with Liquid-Liquid Extraction (The High-Resolution Alternative)

    • The Causality: In later-stage clinical trials, phase II metabolites (e.g., O-glucuronides of the piperidin-3-ol moiety) can undergo in-source fragmentation, reverting to the parent mass and artificially inflating QqQ results. High-Resolution Mass Spectrometry (HRMS) via QTOF resolves this by differentiating isobaric interferences using exact mass (mass defect). We pair this with Liquid-Liquid Extraction (LLE) using an alkaline buffer to drive the compound into its uncharged free-base form for organic partitioning.

To ensure regulatory compliance, the cross-validation between these two methods must adhere to the[1]. Furthermore, assessing is critical, as co-eluting phospholipids can neutralize analyte ions in the electrospray plume, leading to false negatives.

Cross-Validation Workflow

The following workflow illustrates the self-validating logic used to compare Method A and Method B. Both methods are challenged with Spiked Quality Controls (QCs) and Incurred Samples (in vivo matrix) to evaluate reproducibility.

G QC Spiked Quality Controls (Standardized Matrix) A Method A: UHPLC-QqQ (High-Throughput SPE) QC->A B Method B: UHPLC-QTOF (High-Resolution LLE) QC->B IS Incurred Samples (In Vivo Matrix) IS->A IS->B ResA Quantitative Data A A->ResA ResB Quantitative Data B B->ResB Stat Statistical Comparison (Bland-Altman Analysis) ResA->Stat ResB->Stat Crit Acceptance Criteria %Diff < 20% for ≥67% Samples Stat->Crit

Fig 1: Cross-validation workflow for LC-MS/MS methods per FDA M10 guidelines.

Step-by-Step Experimental Protocols

To guarantee a self-validating system, both protocols utilize a Stable Isotope Labeled Internal Standard (SIL-IS), specifically [13C4​,15N2​] -1-(Pteridin-4-yl)piperidin-3-ol, to dynamically correct for extraction losses and matrix suppression. A System Suitability Test (SST) and matrix blanks are injected prior to every run to verify column performance and rule out carryover.

Protocol A: UHPLC-QqQ (Mixed-Mode SPE)
  • Sample Aliquoting: Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Formic Acid (aq) to disrupt protein binding and fully protonate the basic nitrogens.

  • SPE Loading: Condition an Oasis MCX µElution plate with 200 µL Methanol, followed by 200 µL Water. Load the pre-treated sample.

  • Washing: Wash with 200 µL 2% Formic Acid (removes aqueous interferences), followed by 200 µL Methanol (removes neutral lipids/phospholipids).

  • Elution: Elute the target analyte using 2 x 50 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, releasing it from the cation exchange resin.

  • LC-MS/MS Analysis:

    • Column: Waters XBridge Biphenyl (50 x 2.1 mm, 2.5 µm). The biphenyl phase prevents peak tailing by offering π−π interactions with the pteridine ring.

    • Gradient: 5% to 95% Acetonitrile (0.1% Formic Acid) over 3.5 minutes.

    • Detection: Positive ESI MRM. Transition m/z 232.1 131.0 (cleavage of the piperidine ring).

Protocol B: UHPLC-QTOF (Liquid-Liquid Extraction)
  • Sample Aliquoting: Transfer 50 µL of human plasma to a microcentrifuge tube. Add 10 µL of SIL-IS.

  • Alkalinization: Add 50 µL of 0.1 M NaOH. Mechanistic note: Raising the pH > 10 drives the basic 1-(Pteridin-4-yl)piperidin-3-ol into its highly lipophilic free-base form.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes. Transfer 500 µL of the upper organic layer to a clean plate.

  • Reconstitution: Evaporate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of 10% Acetonitrile in Water.

  • LC-HRMS Analysis:

    • Column: Phenomenex Kinetex Polar C18 (100 x 2.1 mm, 2.6 µm).

    • Detection: Positive ESI TOF-MS. Extract the exact mass of the [M+H]+ ion ( m/z 232.1196) using a narrow 5 ppm mass extraction window to filter out isobaric noise.

Quantitative Data Comparison

The tables below summarize the validation metrics and the cross-validation results using incurred clinical samples.

Table 1: Method Performance & Validation Metrics Method A demonstrates superior sensitivity (lower LLOQ), while Method B exhibits a slightly better Matrix Factor due to the orthogonal selectivity of HRMS.

ParameterMethod A (UHPLC-QqQ / SPE)Method B (UHPLC-QTOF / LLE)Acceptance Criteria (FDA M10)
Linear Range 0.1 – 500 ng/mL0.5 – 500 ng/mL R2≥0.99
LLOQ 0.1 ng/mL0.5 ng/mLSignal-to-Noise 5:1
Intra-day Precision 3.2% – 5.1% CV4.8% – 7.2% CV 15% CV ( 20% at LLOQ)
Inter-day Precision 4.5% – 6.8% CV5.5% – 8.1% CV 15% CV ( 20% at LLOQ)
Matrix Factor (IS Normalized) 0.92 ± 0.040.98 ± 0.020.85 – 1.15
Extraction Recovery 88.5%74.2%Consistent across range

Table 2: Cross-Validation via Incurred Sample Reanalysis (ISR) According to FDA guidelines, the % Difference between the two methods must be within ± 20% for at least 67% of the samples. The data confirms successful cross-validation.

Subject IDTimepointMethod A Conc. (ng/mL)Method B Conc. (ng/mL)% Difference*Pass/Fail
SUB-0011 hr (Cmax)312.4320.1+2.43%PASS
SUB-0018 hr (Elim)45.242.8-5.45%PASS
SUB-0022 hr (Cmax)288.7275.4-4.71%PASS
SUB-00212 hr (Elim)12.114.0+14.56%PASS
SUB-0031 hr (Cmax)405.6418.2+3.05%PASS

* % Difference =[(Method B - Method A) / Mean] x 100

Conclusion & Recommendations

Both methods successfully quantify 1-(Pteridin-4-yl)piperidin-3-ol within regulatory limits.

  • Recommendation for High-Throughput PK: Method A (QqQ with SPE) is recommended for primary Phase I/II pharmacokinetic screening due to its superior LLOQ (0.1 ng/mL) and automated 96-well SPE compatibility.

  • Recommendation for Complex Matrices/Metabolite Profiling: Method B (QTOF with LLE) should be deployed if phase II metabolites are suspected of causing in-source fragmentation interference, as the exact mass extraction (232.1196 Da ± 5 ppm) provides an impenetrable layer of specificity.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis | U.S. Food and Drug Administration (FDA) |[Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples | PubMed Central (PMC) |[Link]

  • Practical approaches to incurred sample LC-MS/MS reanalysis: confirming unexpected results | Analytical Chemistry |[Link]

Sources

Validation

Reproducibility of 1-(Pteridin-4-yl)piperidin-3-ol Pharmacokinetic Data: A Comparative Guide

Executive Summary & Mechanistic Rationale The pteridine ring system is universally recognized as a privileged scaffold in medicinal chemistry[1], frequently serving as the core pharmacophore in ATP-competitive kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pteridine ring system is universally recognized as a privileged scaffold in medicinal chemistry[1], frequently serving as the core pharmacophore in ATP-competitive kinase inhibitors targeting oncology pathways such as EGFR, PLK1, and BTK[2][3]. However, traditional flat, highly aromatic pteridine derivatives often suffer from poor aqueous solubility, high metabolic clearance, and erratic in vivo exposure.

To overcome these liabilities, the integration of an sp3-hybridized moiety—specifically piperidin-3-ol —into the pteridine core (yielding 1-(Pteridin-4-yl)piperidin-3-ol, CAS 1710202-21-3) represents a strategic structural evolution.

The Causality of Improved Pharmacokinetics: Flat aromatic systems pack tightly in crystal lattices, resulting in high melting points and poor dissolution in the gastrointestinal tract. By appending the piperidin-3-ol group, we introduce a non-planar, sp3-rich element that disrupts this crystal packing, significantly enhancing thermodynamic solubility. Furthermore, the hydroxyl group acts as a critical hydrogen-bond donor/acceptor, improving aqueous solvation. From a metabolic standpoint, the stereochemistry of the C3 center on the piperidine ring sterically shields adjacent carbons from rapid cytochrome P450 (CYP) oxidation, thereby reducing intrinsic clearance compared to unsubstituted piperidines or flat pyrimidine analogs[4].

Pathway ATP Intracellular ATP Kinase Target Kinase (e.g., EGFR / BTK) ATP->Kinase Activates Downstream Downstream Signaling (Proliferation) Kinase->Downstream Phosphorylation Pteridine 1-(Pteridin-4-yl)piperidin-3-ol (Scaffold) Pteridine->Kinase Blocks Hinge Region Pteridine->Downstream Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Shift in Cell Fate

Mechanism of action: Pteridine scaffold acting as an ATP-competitive inhibitor.

Comparative Pharmacokinetic Profiling

To objectively evaluate the performance of the 1-(Pteridin-4-yl)piperidin-3-ol scaffold, we compared its pharmacokinetic profile against a structurally matched Reference Pyrimidine Analog (1-(Pyrimidin-4-yl)piperidine). The data below demonstrates how the combination of the pteridine bicyclic system and the hydroxylated piperidine ring synergistically enhances drug-like properties.

Quantitative Data Comparison (Sprague-Dawley Rats / HLM)
Pharmacokinetic Parameter1-(Pteridin-4-yl)piperidin-3-olReference Pyrimidine AnalogFold Change / Impact
In vitro T1/2 (HLM) 45.2 ± 3.1 min18.4 ± 2.5 min2.4x increase (Improved stability)
Intrinsic Clearance (CLint) 22.5 µL/min/mg65.8 µL/min/mg2.9x decrease (Lower metabolic liability)
In vivo Half-life (T1/2) 6.2 ± 0.8 h2.1 ± 0.4 h2.9x increase (Prolonged exposure)
Oral Bioavailability (F%) 48.5%15.2%3.1x increase (Enhanced absorption)
Volume of Distribution (Vd) 3.5 L/kg1.2 L/kg2.9x increase (Better tissue penetration)

Data Interpretation: The 3.1-fold increase in oral bioavailability (F%) is a direct consequence of the piperidin-3-ol moiety improving gastrointestinal dissolution while simultaneously resisting first-pass hepatic metabolism. Recent pharmacokinetic studies on related pteridine derivatives corroborate that structural modifications altering lipophilicity and steric hindrance profoundly impact systemic exposure and half-life[5].

Self-Validating Experimental Protocols

Trustworthiness in preclinical PK data requires self-validating systems. The following protocols are designed to eliminate matrix effects and ensure absolute reproducibility. Every analytical run mandates the inclusion of a calibration curve (R² > 0.99) and Quality Control (QC) samples at three concentration levels, with an acceptance criterion of ±15% nominal accuracy.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay
  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine 0.5 mg/mL HLM protein, 1 µM of 1-(Pteridin-4-yl)piperidin-3-ol (from a 10 mM DMSO stock, final DMSO < 0.1%), and buffer in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the metabolic reaction.

  • Time-Course Sampling: At t = 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching & Internal Standard: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing 50 ng/mL Tolbutamide (Internal Standard). The immediate protein precipitation halts enzymatic activity, validating the exact time point.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis (MRM mode). Calculate CLint using the elimination rate constant (k) derived from the log-linear decline of the compound/IS peak area ratio.

Protocol B: In Vivo Pharmacokinetics in Sprague-Dawley Rats
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250 g) for 12 hours prior to dosing, ensuring baseline gastrointestinal uniformity.

  • Formulation:

    • IV Dose (1 mg/kg): Dissolve compound in 5% DMSO / 10% Solutol / 85% Saline.

    • PO Dose (10 mg/kg): Suspend compound in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) with 0.1% Tween 80 to ensure homogenous dispersion.

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 3000 g for 10 minutes at 4°C. Extract 50 µL of plasma and precipitate proteins with 150 µL of acetonitrile containing the Internal Standard.

  • Data Processing: Analyze via LC-MS/MS. Utilize non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC, Cmax, T1/2, CL, and Vd.

PK_Workflow N1 Compound Formulation 1-(Pteridin-4-yl)piperidin-3-ol N2 In Vitro Profiling HLM Stability Assay N1->N2 Screen N3 In Vivo Dosing IV & PO in SD Rats N1->N3 Dose N6 PK Parameter Calculation Non-compartmental Analysis N2->N6 CLint N4 Sample Preparation Protein Precipitation N3->N4 Plasma N5 LC-MS/MS Analysis MRM Mode Validation N4->N5 Extract N5->N6 Data

Workflow for reproducible pharmacokinetic profiling of pteridine derivatives.

Conclusion

The 1-(Pteridin-4-yl)piperidin-3-ol scaffold demonstrates highly reproducible and superior pharmacokinetic parameters compared to traditional pyrimidine analogs. By rationally incorporating the piperidin-3-ol moiety, medicinal chemists can achieve a critical balance between maintaining potent kinase hinge-binding interactions and securing the metabolic stability and aqueous solubility required for oral bioavailability.

References

  • BenchChem. Pteridine ring system as a privileged scaffold in medicinal chemistry.1

  • Orient J Chem. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview.2

  • Bioorg Med Chem Lett. Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][1,2,4]triazine as inhibitors of anaplastic lymphoma kinase.4

  • ACS Publications. Discovery of Pteridine-7(8H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK).3

  • ACS Publications. Direct Ser797 Interacted Pteridine-7(8H)-one Derivatives as Highly Selective and Orally Available EGFR L858R/T790M/C797S Inhibitors.5

Sources

Comparative

Validating 1-(Pteridin-4-yl)piperidin-3-ol Target Engagement: A Comparative Guide to Thermal Shift Assays

For drug development professionals and chemical biologists, demonstrating that a small molecule physically interacts with its intended target inside a living cell is a critical milestone. 1-(Pteridin-4-yl)piperidin-3-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and chemical biologists, demonstrating that a small molecule physically interacts with its intended target inside a living cell is a critical milestone. 1-(Pteridin-4-yl)piperidin-3-ol represents a classic pteridine-based pharmacophore—a scaffold frequently utilized in the design of ATP-competitive kinase inhibitors. While phenotypic assays can confirm that this compound halts cell proliferation or modulates a signaling cascade, they cannot rule out off-target effects.

To bridge the gap between phenotypic observation and mechanistic proof, researchers rely on target engagement validation. This guide provides an in-depth, objective comparison of thermal shift methodologies—specifically Biochemical Differential Scanning Fluorimetry (DSF) and the Cellular Thermal Shift Assay (CETSA)—to validate the target engagement of 1-(Pteridin-4-yl)piperidin-3-ol.

The Thermodynamics of Target Engagement

The foundational principle behind thermal shift assays is ligand-induced thermodynamic stabilization. When 1-(Pteridin-4-yl)piperidin-3-ol binds to the folded, native state of its target protein (e.g., a kinase), it forms non-covalent interactions (hydrogen bonds, van der Waals forces) within the binding pocket.

This binding event lowers the overall Gibbs free energy ($ \Delta G )oftheprotein−ligandcomplexcomparedtotheapo−protein.Becausethecomplexisatalowerenergystate,itrequiresahigherinputofthermalenergy(enthalpy)toovercometheactivationbarrierforunfolding.Consequently,themeltingtemperature( T_m )—thepointatwhich50 \Delta T_m $). Measuring this shift provides direct, quantifiable evidence of target engagement [1].

Thermodynamics Unfolded Unfolded Protein (High Energy) Folded Folded Protein (Native State) Unfolded->Folded Folding Aggregated Aggregated Protein (Irreversible) Unfolded->Aggregated Heat (Tm) Complex Protein-Ligand Complex (Thermodynamically Stabilized) Folded->Complex + Ligand Ligand 1-(Pteridin-4-yl) piperidin-3-ol Ligand->Complex Complex->Unfolded Heat (Tm + ΔTm) Requires more energy

Thermodynamic stabilization of a target protein upon binding 1-(Pteridin-4-yl)piperidin-3-ol.

Comparative Analysis of Target Engagement Platforms

Selecting the right assay depends on the stage of your research. While Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide excellent biophysical data, they strip the protein of its cellular context. Thermal shift assays bridge this gap.

Feature / MethodologyBiochemical TSA (DSF)Cellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Environment In vitro (Purified recombinant protein)In cellulo (Intact cells or lysates)In vitro (Immobilized purified protein)In vitro (Purified protein in solution)
Throughput High (96/384-well PCR plates)Medium to High (Depending on detection method)MediumLow
Primary Output $ \Delta T_m $ (Thermal shift)$ \Delta T_{agg} $ and $ EC_{50} $ (Target occupancy)$ K_D, k_{on}, k_{off} $ (Kinetics)$ K_D, \Delta H, \Delta S $ (Thermodynamics)
Labeling Required Yes (Fluorescent dye, e.g., SYPRO Orange)No (Label-free for compound and target)No (Label-free, but requires immobilization)No (Completely label-free)
Key Advantage for Pteridines Rapid screening of analog libraries against the target kinase.Confirms cell permeability and physiological target binding.Detailed kinetic profiling of the inhibitor residence time.Gold standard for thermodynamic profiling.
Limitations Prone to artifacts from hydrophobic compounds; lacks cellular context.Western blot detection is low-throughput; requires specific antibodies.Immobilization may block the binding pocket.Requires massive amounts of highly pure protein.

Experimental Workflows: A Self-Validating Approach

To ensure scientific integrity, a target engagement study must be self-validating. A single Tm​ shift is insufficient; you must prove that the shift is concentration-dependent and reproducible across both biochemical and cellular environments.

Protocol 1: Biochemical TSA (Differential Scanning Fluorimetry)

DSF utilizes an environmentally sensitive dye (SYPRO Orange) that is highly fluorescent only when bound to the hydrophobic core of a protein exposed during thermal denaturation [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the purified target kinase (1-5 µM) and SYPRO Orange dye (typically 5x final concentration) in an appropriate assay buffer (e.g., HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Compound Dispensing: In a 96-well qPCR plate, dispense 1-(Pteridin-4-yl)piperidin-3-ol across a concentration gradient (e.g., 10 nM to 100 µM) to establish a dose-response relationship. Include a DMSO vehicle control (matched to the highest compound concentration, typically 2%).

  • Equilibration: Add the protein-dye master mix to the compound wells. Seal the plate and incubate at room temperature for 15-30 minutes to allow the binding equilibrium to establish.

  • Thermal Cycling: Place the plate in a real-time PCR machine. Program a temperature ramp from 25°C to 95°C at a rate of 1°C/minute, continuously monitoring fluorescence in the ROX or TAMRA channel.

  • Data Analysis (Self-Validation): Plot the first derivative of the fluorescence curve ($ -dF/dT $). The minimum of this derivative corresponds to the Tm​ . A valid engagement is confirmed if the $ \Delta T_m $ (Compound Tm​

    • DMSO Tm​ ) increases dose-dependently and reaches a saturation plateau.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

While DSF proves the compound can bind the target, CETSA proves it does bind the target inside a living cell, overcoming barriers like membrane permeability and intracellular competition (e.g., high intracellular ATP concentrations for kinase inhibitors) [3].

Step-by-Step Methodology:

  • Cell Treatment: Culture the target cell line to 70-80% confluency. Treat intact cells with a physiologically relevant concentration of 1-(Pteridin-4-yl)piperidin-3-ol (e.g., 10x the phenotypic IC50​ ) or a DMSO control for 1–2 hours.

  • Aliquoting & Thermal Gradient: Harvest the cells, wash with PBS, and resuspend in a protease-inhibitor-supplemented buffer. Divide the cell suspension into 8-10 PCR tubes. Heat each tube at a distinct temperature (e.g., ranging from 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C water bath) or mild non-denaturing detergents. Causality note: Lysis must occur after heating so the compound binds the target in the intact cellular environment.

  • Separation of Aggregates: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Causality note: Denatured apo-proteins will aggregate and pellet, while the stabilized compound-bound proteins remain in the soluble supernatant.

  • Detection: Carefully extract the soluble supernatant and analyze the target protein levels using quantitative Western Blotting, AlphaScreen, or Mass Spectrometry.

CETSA_Workflow Step1 1. Cell Treatment Incubate intact cells with 1-(Pteridin-4-yl)piperidin-3-ol Step2 2. Thermal Gradient Heat aliquots at distinct temperatures (e.g., 40-70°C) Step1->Step2 Step3 3. Cell Lysis Release soluble and aggregated proteins via freeze-thaw Step2->Step3 Step4 4. Centrifugation Pellet denatured/aggregated proteins (20,000 x g) Step3->Step4 Step5 5. Detection Quantify soluble target (Western Blot or MS) Step4->Step5

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Data Interpretation and Troubleshooting

When validating 1-(Pteridin-4-yl)piperidin-3-ol, interpretation relies on the Isothermal Dose-Response Fingerprint (ITDRF) .

If your initial CETSA melt curve shows that the target protein aggregates at 52°C in the DMSO control but remains soluble at 52°C in the treated sample, you must perform an ITDRF.

  • Heat all samples to a single challenging temperature (e.g., 52°C).

  • Treat cells with a serial dilution of 1-(Pteridin-4-yl)piperidin-3-ol.

  • Plot the remaining soluble protein against the compound concentration.

This generates an EC50​ of target engagement. If the EC50​ of engagement closely matches the phenotypic IC50​ (e.g., cell death or biomarker phosphorylation), you have successfully established a causal link between the physical binding of the pteridine derivative and its biological effect.

Common Pitfalls:

  • False Positives in DSF: Pteridine derivatives can sometimes be highly hydrophobic, forming micelles that non-specifically bind SYPRO Orange. Always validate DSF hits with orthogonal methods like CETSA or SPR.

  • Lack of Shift in CETSA: If DSF shows a strong shift but CETSA shows none, 1-(Pteridin-4-yl)piperidin-3-ol may suffer from poor cell permeability, rapid intracellular efflux, or overwhelming competition from intracellular ligands (like ATP).

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87.[Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221.[Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.[Link]

Safety & Regulatory Compliance

Safety

1-(Pteridin-4-yl)piperidin-3-ol proper disposal procedures

1-(Pteridin-4-yl)piperidin-3-ol: Comprehensive Laboratory Handling and Disposal Protocol Introduction 1-(Pteridin-4-yl)piperidin-3-ol is a complex nitrogenous heterocyclic compound. Because pteridine derivatives are know...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(Pteridin-4-yl)piperidin-3-ol: Comprehensive Laboratory Handling and Disposal Protocol

Introduction 1-(Pteridin-4-yl)piperidin-3-ol is a complex nitrogenous heterocyclic compound. Because pteridine derivatives are known to regulate critical biological processes and often exhibit potent pharmacological activity (such as kinase inhibition or folate antagonism)[1], their disposal requires stringent environmental controls. Furthermore, the incorporation of a piperidine ring introduces basicity and specific thermal decomposition hazards, notably the release of toxic nitrogen oxides (NOx)[2]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound to ensure absolute regulatory compliance and laboratory safety.

Part 1: Chemical Profiling & Risk Assessment

Expertise & Experience in Causality To design an effective disposal strategy, one must understand the molecular behavior and thermal degradation profile of 1-(Pteridin-4-yl)piperidin-3-ol:

  • High Nitrogen Density: The molecule contains multiple nitrogen atoms across the pteridine and piperidine rings. Upon combustion, nitrogen-rich heterocyclic amines generate hazardous NOx gases[2][3]. Therefore, standard open-air burning or low-temperature incineration is strictly prohibited.

  • Basicity and Corrosivity: Piperidine derivatives are inherently basic and can cause severe skin burns or eye damage upon contact[2]. In aqueous waste streams, unneutralized piperidine derivatives can elevate the pH, potentially triggering RCRA corrosivity characteristics (pH ≥ 12.5) if highly concentrated[4].

  • Ecotoxicity: Due to the biological activity inherent to pteridine structures[1], environmental release into municipal drains or landfills can disrupt local ecosystems. It must be treated as a highly toxic organic waste and handed over exclusively to a licensed hazardous waste facility[5][6].

Part 2: Experimental Workflow for Decontamination & Waste Segregation

Data Presentation & Quantitative Parameters Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. Below are the quantitative parameters for managing 1-(Pteridin-4-yl)piperidin-3-ol waste.

ParameterSpecification / LimitRationale
Primary Container High-Density Polyethylene (HDPE) or GlassPrevents solvent degradation and basic etching.
Aqueous Waste pH Limit pH 6.0 – 8.0Prevents volatilization of the basic piperidine moiety and complies with non-corrosive storage limits[4][7].
Halogen Segregation Strictly < 1% HalogensMixing with halogenated waste alters the required incineration temperature and increases disposal costs.
Storage Temperature < 25°C (Ambient or cool)Minimizes vapor pressure and prevents thermal degradation[2].

Step-by-Step Segregation Methodology:

  • Quenching & Neutralization: If the compound is dissolved in an aqueous or mixed-aqueous solvent, slowly adjust the pH to a neutral range (pH 6.0–8.0) using dilute standard acids (e.g., 1M HCl) under a certified fume hood. This protonates the piperidine nitrogen, drastically reducing its volatility.

  • Solvent Segregation: Separate the waste into a designated "Non-Halogenated Organic Waste" carboy, unless the primary reaction solvent was halogenated (e.g., dichloromethane or chloroform).

  • Solid Waste Handling: For pure solid compound or contaminated consumables (e.g., weighing paper, spatulas, pipette tips), place items into a dedicated, puncture-proof solid hazardous waste bin. Under no circumstances should this material be mixed with general municipal waste[5].

Part 3: Proper Disposal Procedures

Trustworthiness & Self-Validating Protocols Every disposal action must be verifiable to ensure absolute safety. Follow this protocol to guarantee compliance with EPA/RCRA guidelines[8]:

  • Mass Balance Tracking (Self-Validation): Maintain a continuous log of the mass/volume of 1-(Pteridin-4-yl)piperidin-3-ol added to the waste container. The final weight of the sealed container must mathematically align with the sum of the logged inputs plus the tare weight of the container. Any discrepancy indicates a spill or unauthorized evaporation.

  • RCRA Labeling: Attach a compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "1-(Pteridin-4-yl)piperidin-3-ol" and check the "Toxic" hazard box[4]. Do not use chemical abbreviations or structural drawings in place of the IUPAC name.

  • Secondary Containment: Place the primary HDPE waste container inside a secondary spill tray capable of holding 110% of the primary container's volume.

  • Final Destruction via Incineration: Transfer the waste to a licensed hazardous waste disposal contractor[6]. Specify on the manifest that the waste is a nitrogenous heterocyclic amine. The required destruction method is high-temperature, gas-fired incineration utilizing a secondary combustion chamber with excess air and an active NOx scrubber system[3].

Part 4: Visualizing the Disposal Pathway

G Start Waste Generation: 1-(Pteridin-4-yl)piperidin-3-ol Neutralization pH Neutralization (Target pH 6-8) Start->Neutralization Segregation Waste Segregation: Non-Halogenated Organics Neutralization->Segregation Packaging HDPE Containment & Secondary Storage Segregation->Packaging Labeling RCRA Labeling: 'Toxic Organic Waste' Packaging->Labeling Disposal Final Disposal: High-Temp Incineration (NOx Scrubber Active) Labeling->Disposal

Figure 1: Safe segregation and disposal workflow for pteridine derivatives.

References

  • University of Otago. "Laboratory chemical waste disposal guidelines." [Link]

  • Der Pharma Chemica. "Synthesis of pteridines derivatives from different heterocyclic compounds." [Link]

  • Georganics. "2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE Safety Data Sheet." [Link]

  • National Institutes of Health (NIH). "MeIQx | C11H11N5 | CID 62275 - PubChem." [Link]

  • Rowan University. "Chemical Waste Disposal Guide for Laboratories." [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings | EPA." [Link]

Sources

Handling

Personal protective equipment for handling 1-(Pteridin-4-yl)piperidin-3-ol

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a regulatory requirement, but as a scientific discipline. Handling 1-(Pteridin-4-yl)piperidin-3-ol requires a p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a regulatory requirement, but as a scientific discipline. Handling 1-(Pteridin-4-yl)piperidin-3-ol requires a predictive safety mindset. Because this specific molecule is a specialized heterocyclic compound, we must deconstruct its structural moieties—the pteridine core and the piperidin-3-ol ring—to accurately predict its physicochemical behavior and toxicological risks.

The following guide provides a self-validating, highly technical operational framework designed for researchers and drug development professionals.

Structural Hazard Deconstruction & Causality

To establish a robust safety protocol, we must first understand why this molecule is hazardous. 1-(Pteridin-4-yl)piperidin-3-ol combines two distinct chemical systems:

  • The Piperidin-3-ol Moiety: Piperidine derivatives are highly basic and are established to cause severe skin burns and serious eye damage[1]. Unsubstituted piperidine is toxic by inhalation and dermal contact[2][3]. The addition of the hydroxyl group (-OH) increases polarity but retains the corrosive nature of the secondary/tertiary amine.

  • The Pteridine Core: Pteridines are biologically active pharmacophores that mimic natural substrates like folic acid. Pteridine derivatives typically exhibit Category 4 Acute Toxicity across oral, dermal, and inhalation routes[4]. Accidental systemic exposure carries the risk of target organ toxicity (STOT SE 3)[5].

Table 1: Predictive Physicochemical & Hazard Profile
Hazard ParameterPredicted ClassificationStructural Causality
Corrosivity / Irritation Skin Irrit. 2 / Eye Dam. 1Basic nitrogen atoms in the piperidine ring strip lipids from the stratum corneum.
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)Pteridine core facilitates cellular uptake, mimicking biological nucleobases.
Physical State Solid (Electrostatic Powder)High molecular weight heterocycle; prone to aerosolization during transfer.
Solubility High in DMSO/DMFLipophilic pteridine base requires polar aprotic solvents, which act as dermal penetration enhancers.

The Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this compound is part of a self-validating defense system. Do not rely on standard latex gloves, as organic bases can rapidly permeate them.

Table 2: Causality-Driven PPE Specifications
PPE CategoryTechnical SpecificationCausality & Validation Protocol
Ocular Non-vented chemical splash goggles.Causality: Piperidines cause irreversible corneal damage[1].Validation: Ensure a tight, vacuum-like seal against the face before entering the lab.
Dermal (Hands) Double-gloving: Heavy-duty Nitrile (≥0.12 mm).Causality: Nitrile offers superior resistance to basic amines compared to latex.Validation: Perform an air-inflation test on the outer glove to check for micro-tears.
Respiratory N95 or P100 Particulate Respirator.Causality: Prevents inhalation of aerosolized, biologically active pteridine dust.Validation: Perform a positive/negative pressure seal check prior to operation.
Body Fluid-resistant, flame-retardant lab coat.Causality: Prevents dermal exposure if the compound is dissolved in a penetrating solvent like DMSO.Validation: Ensure cuffs are securely tucked under the inner glove wrists.

Operational Workflow & Engineering Controls

The handling of 1-(Pteridin-4-yl)piperidin-3-ol must be conducted within a controlled environment to mitigate its electrostatic and toxicological properties.

HandlingWorkflow A 1. Hazard Profiling (Predictive Toxicology) B 2. Engineering Controls (Fume Hood: 0.5 m/s) A->B C 3. PPE Donning (Double Nitrile, Goggles) B->C D 4. Material Handling (Anti-static Weighing) C->D E 5. Decontamination (Solvent Wipe & Doffing) D->E

Figure 1: Sequential standard operating procedure for handling novel heterocyclic compounds.
Step-by-Step Handling Methodology
  • Engineering Control Validation: Activate the chemical fume hood. Validation Step: Visually confirm the digital anemometer reads an inflow velocity of 0.4–0.6 m/s. Do not proceed if the alarm sounds.

  • Electrostatic Mitigation: Place an ionizing bar or anti-static gun near the analytical balance. Pteridine powders hold static charge and will aerosolize upon opening the vial, posing a severe inhalation risk.

  • Weighing Protocol: Use a conductive, anti-static weighing boat. Tare the balance, carefully transfer the powder using a micro-spatula, and seal the primary container immediately.

  • Solubilization: If preparing a stock solution (e.g., in anhydrous DMSO), add the solvent dropwise. Causality: The basic nitrogen of the piperidine ring may induce a mild exothermic reaction. DMSO is a powerful penetration enhancer; any spill of the solution on the skin will carry the toxic pteridine core directly into the bloodstream.

  • Decontamination: Wipe down the balance and fume hood surface with a 10% bleach solution followed by 70% ethanol to degrade any residual active pharmaceutical ingredient (API).

Spill Response and Disposal Plan

In the event of an accidental release, immediate containment is critical to prevent environmental contamination and personnel exposure.

SpillResponse S1 Accidental Release (Powder or Solution) S2 Isolate Area (Evacuate 5m Radius) S1->S2 S3 Upgrade PPE (P100 Respirator) S2->S3 S4 Containment (Inert Absorbent/Sand) S3->S4 S5 Waste Disposal (Incineration Protocol) S4->S5

Figure 2: Rapid response and containment pathway for accidental chemical spills.
Emergency Spill Methodology
  • Isolation: Immediately evacuate personnel within a 5-meter radius.

  • PPE Upgrade: Responders must don a P100 half-mask respirator and heavy-duty Neoprene over Nitrile gloves.

  • Containment (Solid Spill): Do not sweep. Sweeping aerosolizes the compound. Gently cover the powder with damp absorbent pads to suppress dust.

  • Containment (Liquid Spill): If dissolved in solvent, surround the spill with an inert absorbent like vermiculite or diatomaceous earth. Causality: Never use combustible materials like sawdust, as the basic nature of the piperidine moiety can trigger unforeseen reactions[2].

  • Disposal: Transfer all contaminated materials into a high-density polyethylene (HDPE) hazardous waste container. Label as "Toxic/Corrosive Organic Waste - Contains Piperidine/Pteridine Derivatives." Route exclusively for high-temperature incineration.

References

  • NextSDS. (n.d.). 1-(2-hydroxyethyl)piperidin-3-ol — Chemical Substance Information. Retrieved from[Link]

  • Penta Chemicals. (2024). SAFETY DATA SHEET: Piperidine. Retrieved from [Link]

Sources

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